molecular formula C7H7N3 B092378 1H-Indazol-5-amine CAS No. 19335-11-6

1H-Indazol-5-amine

Número de catálogo: B092378
Número CAS: 19335-11-6
Peso molecular: 133.15 g/mol
Clave InChI: XBTOSRUBOXQWBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Indazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Aminoindazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOSRUBOXQWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066480
Record name 5-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19335-11-6
Record name 1H-Indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19335-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoindazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazol-5-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINOINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1H-Indazol-5-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Indazol-5-amine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution offers a versatile chemical handle for synthesizing a diverse array of complex molecules, particularly kinase inhibitors. This document consolidates critical data on its physicochemical properties, spectroscopic profile, chemical reactivity, and established applications. Detailed experimental protocols for its synthesis, purification, and characterization are provided, underpinned by an understanding of the causality behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting protein active sites.[1][2] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and, most notably, anticancer properties.[3][4]

This compound emerges as a particularly valuable derivative. The presence of a primary aromatic amine at the 5-position provides a nucleophilic center and a key point for diversification.[5] This functional group can be readily modified through reactions such as acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is exemplified by its role as a foundational precursor for numerous targeted therapies, particularly those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and understanding its behavior in biological systems. It typically appears as a white to brown crystalline powder.[8][9]

PropertyValueSource(s)
CAS Number 19335-11-6[10]
Molecular Formula C₇H₇N₃[11]
Molecular Weight 133.15 g/mol [12]
Appearance White to light yellow or brown powder/solid[8][9]
Melting Point 172 - 178 °C[9]
Boiling Point 235.7 °C (estimated)[11]
Water Solubility 17.9 µg/mL (at pH 7.4)[12]
logP (XLogP3) 1.5[11][12]
Topological Polar Surface Area 54.7 Ų[12]
Hydrogen Bond Donors 2[12]
Hydrogen Bond Acceptors 2[11]
pKa Data not readily available; the amino group is expected to be basic, and the indazole N-H is weakly acidic.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the labile N-H protons.

¹H NMR (DMSO-d₆, 400 MHz) : The proton spectrum is characterized by distinct signals for the aromatic protons and the exchangeable amine and indazole N-H protons.

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.8broad s1H, N1-H (indazole)
~8.7s1H, H -3
~8.5broad s2H, -NH
~7.9s1H, H -4
~7.5d1H, H -7
~7.1-7.3m1H, H -6
[Source: Representative data compiled from[12][13]]

¹³C NMR (DMSO-d₆, 100 MHz) : The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~148C -5
~143C -7a
~140C -3
~122C -3a
~120C -7
~110C -6
~100C -4
[Source: Representative data compiled from[12][14][15]]
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the N-H and C-N bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂) & Indazole N-H
~3050C-H Stretch (aromatic)Aryl C-H
~1640N-H Bend (Scissoring)Primary Amine (-NH₂)
1580 - 1620C=C StretchAromatic Ring
1300 - 1350C-N StretchAromatic Amine
[Source: Characteristic ranges from[16][17][18]]

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a classic indicator of a primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H stretch of the indazole ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133, corresponding to the molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.[19][20]

  • Key Fragmentation: The stable bicyclic ring system leads to a relatively intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of small, stable neutral molecules.

    • m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-heterocycles.

    • m/z 117: Loss of NH₂ radical (16 Da).

    • The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized structures.[21][22][23]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups. The primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized.

Synthesis of this compound

The most common and industrially scalable synthesis involves the chemical reduction of the corresponding nitro-precursor, 5-nitro-1H-indazole.

G Start 5-Nitro-1H-indazole Reagents H₂, Pd/C (or SnCl₂, HCl) Start->Reagents Reduction Product This compound Reagents->Product

Standard synthesis of this compound.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines, with water as the only byproduct.[11] Alternative methods using reducing metals like tin(II) chloride in acidic media are also effective.

Key Reactions

The dual functionality of this compound allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions at the Indazole Ring Acylation N-Acyl Indazole Alkylation N-Alkyl Indazole Coupling Aryl/Heteroaryl Amine N1_Func N1-Substituted Indazole Core This compound Core->Acylation RCOCl, Base Core->Alkylation R-X, Base Core->Coupling Ar-X, Pd Catalyst (Buchwald-Hartwig) Core->N1_Func 1. Protect -NH₂ (e.g., Boc) 2. R-X, Base 3. Deprotect

Key reaction pathways for this compound.
  • N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide linkages. This is a fundamental step in building more complex molecules.[6][24]

  • N-Alkylation: Reaction with alkyl halides under basic conditions yields secondary or tertiary amines.

  • Buchwald-Hartwig Amination: The amino group can act as the amine component in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form diarylamines.

  • Suzuki Coupling: While the amine itself is not directly used, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed Suzuki coupling with boronic acids to form C-C bonds.[25][26][27] This is a powerful strategy for adding aryl or heteroaryl substituents at the 5-position.

  • N1-Alkylation/Acylation: The N1 position of the indazole ring is typically more nucleophilic than N2. Functionalization at this position often requires prior protection of the more reactive 5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[28][29]

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The indazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[1] this compound and its close relatives are key starting materials for several approved drugs and clinical candidates.

Case Study: Pazopanib (Votrient®) Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[30][31] It functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[30] The synthesis of Pazopanib involves an intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from precursors related to this compound.[5][32] This highlights the industrial relevance of this molecular framework.

G Fig 3: Mechanism of Indazole-based Kinase Inhibitors in the RTK Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binds & Dimerizes Pazopanib Indazole Inhibitor (e.g., Pazopanib) RTK_active RTK (Active Dimer) -P Pazopanib->RTK_active Blocks ATP Binding Site ATP ATP ATP->RTK_active ADP ADP + Pi RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation RTK->RTK_active Autophosphorylation RTK_active->ADP RTK_active->RAS Activates

Simplified RTK signaling pathway and the inhibitory action of indazole-based drugs.

The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis. Indazole-based inhibitors compete with ATP for the kinase binding site, blocking autophosphorylation and halting the downstream signal.[8]

Experimental Protocols

The following protocols are provided as a guide for laboratory use. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 6.1: Synthesis via Nitro-Indazole Reduction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (1.0 eq).

  • Solvent: Add methanol (approx. 10-15 mL per gram of starting material).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro-indazole).

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 6.2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A common choice is ethanol/water or isopropanol. The goal is to find a system where the compound is soluble at high temperature but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed by melting point analysis and NMR spectroscopy.

Protocol 6.3: Sample Preparation for Analysis
  • NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or GC-MS interface.

Safety and Handling

This compound must be handled with appropriate caution, following standard laboratory safety protocols.

  • Hazards: GHS classification indicates that the compound is toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[11]

  • Precautions:

    • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

    • Handle only in a well-ventilated area or a chemical fume hood.[9]

    • Avoid breathing dust. Wash hands thoroughly after handling.[9]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable building block for the synthesis of high-value compounds. Its proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in the development of targeted therapeutics for cancer and other diseases. This guide provides the core technical knowledge required for researchers to effectively utilize, characterize, and handle this compound in a research and development setting.

References

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazol-5-amine (CAS: 19335-11-6)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in the discovery and development of novel therapeutic agents. As a cornerstone building block, its unique structure and reactivity have positioned it at the forefront of medicinal chemistry, particularly in the synthesis of targeted therapies. This document details its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

This compound (CAS No. 19335-11-6) is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1][2] The presence of an amino group (-NH2) at the 5-position of the indazole ring is crucial, lending the molecule its characteristic reactivity and utility as a versatile scaffold in organic synthesis.[3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 19335-11-6[3][4]
Molecular Formula C₇H₇N₃[3][4][5]
Molecular Weight 133.15 g/mol [4][5][6]
Appearance White to brown or gray to purple-brown powder/crystal[3][5][7]
Melting Point 172 - 178 °C[5][8]
Solubility Soluble in polar solvents like Methanol[3][5]
logP (Octanol/Water) 0.663 (Crippen Calculated)[9]
pKa 14.52 ± 0.40 (Predicted)[5]

Spectroscopic Characterization

Accurate identification of this compound is paramount. The following spectroscopic data are characteristic of the compound:

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons on the bicyclic ring system and the amine protons. Data is available on public databases like SpectraBase.[10][11]

  • ¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbon atoms in the indazole ring.[10]

  • Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and the indazole ring, as well as C-H and C=C stretching of the aromatic system.[10]

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of this compound involves the reduction of 5-nitro-1H-indazole. This method is efficient and scalable, making it suitable for laboratory and industrial applications.

Synthesis Workflow: Reduction of 5-Nitro-1H-Indazole

SynthesisWorkflow Start 5-Nitro-1H-Indazole (Starting Material) Reaction Catalytic Hydrogenation Stir under H₂ atmosphere Start->Reaction Reagents Catalyst: 10% Pd/C Solvent: Methanol (MeOH) Reducing Agent: H₂ Gas Reagents->Reaction Workup Filtration & Evaporation Filter catalyst, remove solvent Reaction->Workup Product This compound (Final Product) Workup->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 5-nitro-1H-indazole.[7]

Materials:

  • 5-Nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply or a hydrogen generator

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator or a round-bottom flask with a balloon setup)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 5-nitro-1H-indazole (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol to dissolve or suspend the starting material. Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) under an inert atmosphere to prevent ignition.

  • Hydrogenation: Seal the vessel and purge it with an inert gas before introducing hydrogen gas. Pressurize the vessel with H₂ (or maintain a balloon atmosphere) and stir the mixture vigorously at room temperature. The reaction can be gently heated if required.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is this compound, which can be used as is or further purified.

Purification
  • Recrystallization: This is the preferred method for purification. Based on its solubility profile, methanol or ethanol-water mixtures are effective solvent systems. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed using a suitable eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes.

Chemical Reactivity and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for indole.[12] this compound is a particularly valuable building block due to the synthetic versatility of its 5-amino group. This functional group serves as a handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Key Reactions

The amino group at the C-5 position readily undergoes:

  • N-Acylation and N-Alkylation: To introduce amide or alkylamine functionalities.

  • Suzuki Coupling: After conversion to a halide or triflate, the C-5 position can be used in Suzuki coupling reactions to introduce various aryl or heteroaryl groups, significantly expanding molecular diversity.[13]

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and clinical candidates.[6] Its indazole core is found in a variety of FDA-approved drugs.[12]

  • Kinase Inhibitors: The indazole nucleus is a core component of many tyrosine kinase inhibitors used in oncology, such as Pazopanib and Entrectinib.[1][12] Derivatives of this compound are frequently explored for their potential to inhibit various kinases involved in cell proliferation and signaling pathways.[1]

  • Belumosudil Intermediate: It is explicitly identified as a key intermediate in the synthesis of Belumosudil, an API used to treat chronic graft-versus-host disease.[6]

  • CGRP Receptor Antagonists: The compound serves as a building block for antagonists of the calcitonin gene-related peptide (CGRP) receptor, which are used for the treatment of migraines.[6]

  • Antitumor Agents: Research has shown that derivatives synthesized from 1H-indazol-3-amine and 1H-indazole-6-amine possess significant antiproliferative activity against various human cancer cell lines.[13][14][15] This highlights the general potential of aminoindazoles as scaffolds for anticancer drug development.

Caption: Role of this compound as a core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is summarized from available Safety Data Sheets (SDS).[8][16][17]

Hazard CategoryGHS Classification and Statements
Acute Toxicity H301/H302: Toxic or Harmful if swallowed.[10][17]
Skin Irritation H315: Causes skin irritation.[10]
Eye Irritation H319: Causes serious eye irritation.[10]
Respiratory Irritation H335: May cause respiratory irritation.[5]
Precautionary Measures
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][17] Avoid breathing dust.[16][17] Avoid contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[8][16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[17]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][17] Store in an inert atmosphere to prevent degradation.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

First Aid
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[8][17]

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][16]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][16]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][16]

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly versatile building block that has proven its value in the landscape of modern drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological significance of the indazole scaffold make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required to handle, utilize, and innovate with this compound, empowering researchers to develop the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Solubility of 1H-Indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Indazol-5-amine in Modern Drug Discovery

This compound is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic structure, combined with the presence of a reactive amino group, makes it a crucial building block in the synthesis of a diverse array of bioactive molecules.[1] Notably, indazole derivatives are integral components of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The successful progression of this compound-based compounds from discovery to clinical application is intrinsically linked to their physicochemical properties, among which solubility stands as a paramount parameter.

Solubility dictates the behavior of a compound in both biological and synthetic environments. In drug development, aqueous solubility is a critical determinant of bioavailability and formulation strategies.[4] In synthetic organic chemistry, the solubility of this compound in various organic solvents governs reaction kinetics, purification efficiency, and overall yield. A comprehensive understanding of its solubility profile is therefore not merely academic but a practical necessity for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile molecule. This guide provides an in-depth analysis of the factors governing the solubility of this compound, a qualitative overview of its expected solubility in common organic solvents, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] For this compound, its solubility is primarily dictated by its molecular structure, which features both polar and nonpolar characteristics.

Molecular Structure and Polarity: this compound possesses a bicyclic aromatic system (the indazole ring) fused to a benzene ring, which contributes to its nonpolar character. However, the presence of two nitrogen atoms within the pyrazole ring and an amino group (-NH2) at the 5-position introduces significant polarity.[6] The lone pairs of electrons on the nitrogen atoms and the polar N-H bonds make the molecule capable of engaging in various intermolecular interactions.

Hydrogen Bonding: The capacity for hydrogen bonding is a dominant factor in the solubility of this compound. The amino group and the N-H group in the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms with lone pairs can act as hydrogen bond acceptors.[7][8] This dual functionality allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

pKa and Ionization: The amino group on the indazole ring is basic and can be protonated in acidic conditions. While this guide focuses on organic solvents, the pKa of the compound is a crucial parameter. The basicity of the amino group will influence its interaction with acidic solvents or impurities.

Qualitative Solubility Profile of this compound

Solvent Solvent Class Predicted Solubility Justification
Methanol Polar ProticHighCan act as both a hydrogen bond donor and acceptor, readily solvating the polar groups of this compound.
Ethanol Polar ProticHighSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA strong hydrogen bond acceptor that can effectively interact with the N-H groups of this compound.
N,N-Dimethylformamide (DMF) Polar AproticHighAnother excellent hydrogen bond acceptor with high polarity, promoting dissolution.
Acetonitrile Polar AproticModerateLess effective at hydrogen bonding than DMSO and DMF, but its polarity should allow for moderate solubility.
Acetone Polar AproticModerateThe carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is lower than DMSO or DMF.
Ethyl Acetate Moderately Polar AproticLow to ModerateLimited hydrogen bonding capability and lower polarity will likely result in lower solubility.
Dichloromethane (DCM) Moderately Polar AproticLowWhile it has a dipole moment, it is a poor hydrogen bond acceptor, limiting its interaction with the solute.
Toluene NonpolarVery LowThe nonpolar nature of toluene makes it a poor solvent for the polar this compound.
Hexane NonpolarVery LowAs a nonpolar alkane, hexane will have minimal interaction with the polar functional groups of the solute.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10][11] This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached.

I. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12][13]

II. Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

III. Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150-200 rpm) for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate for most compounds. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample from the solubility experiment.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or let settle equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze filtered sample by HPLC sep2->quant2 quant1 Prepare calibration standards quant3 Determine concentration from calibration curve quant1->quant3 quant2->quant3

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_solvents Organic Solvents solute This compound -NH2 (donor/acceptor) -NH- (donor) -N= (acceptor) polar_protic Polar Protic (e.g., Methanol, Ethanol) -OH group (donor/acceptor) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) C=O or S=O group (acceptor) solute->polar_aprotic Moderate H-Bonding (High to Moderate Solubility) nonpolar Nonpolar (e.g., Toluene, Hexane) Only van der Waals forces solute->nonpolar Weak van der Waals (Very Low Solubility)

Caption: Intermolecular interactions influencing the solubility of this compound in different classes of organic solvents.

Conclusion

This compound is a cornerstone building block in contemporary medicinal chemistry. A thorough understanding of its solubility in organic solvents is fundamental to its effective utilization in both synthesis and formulation. While quantitative data remains sparse, a qualitative assessment based on its physicochemical properties provides valuable guidance for solvent selection. The ability of this compound to engage in hydrogen bonding is the primary driver of its solubility in polar solvents. For precise solubility determination, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental framework. By integrating theoretical understanding with rigorous experimental methodology, researchers can confidently navigate the challenges of working with this important scaffold, thereby accelerating the pace of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Characterization of 1H-Indazol-5-amine: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indazol-5-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the development of numerous therapeutic agents.[1][2] Among its derivatives, this compound (CAS RN: 19335-11-6) serves as a critical building block in the synthesis of complex pharmaceutical molecules, particularly in the realm of kinase inhibitors for oncology.[3] Its structural features, including the fused benzene and pyrazole rings and the reactive amino group, allow for diverse chemical modifications, making it a valuable intermediate in drug discovery pipelines.[4][3]

The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous characterization, and at the forefront of this endeavor lies the determination of its fundamental physicochemical properties. The melting and boiling points of a compound are not mere physical constants; they are critical indicators of purity, stability, and intermolecular forces. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters for key intermediates like this compound is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the melting and boiling points of this compound. Beyond a simple presentation of values, this document will delve into the experimental methodologies for their determination, the scientific principles underpinning these techniques, and the practical implications for drug development.

Physicochemical Properties of this compound

This compound is typically a solid at room temperature, appearing as a white to light yellow or gray to purple-brown crystalline powder.[5] Its molecular structure, featuring a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogens), contributes to its solid-state properties and solubility in polar solvents.[3]

PropertyValueSource(s)
Melting Point 175-178 °C[5][6]
Boiling Point 235.67 °C (rough estimate)[5]
Molecular Formula C₇H₇N₃[6]
Molecular Weight 133.15 g/mol [7]

Note on Boiling Point: It is crucial to recognize that the provided boiling point is an estimate. High-melting-point solids, particularly those with the potential for decomposition at elevated temperatures, can be challenging to characterize by traditional boiling point determination methods. The experimental focus for such compounds is often on their thermal stability and decomposition temperature.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable indicator of purity.[8][9]

Capillary Method: A Cornerstone Technique

The most common and accessible method for determining the melting point of a powdered solid is the capillary method.[10] This technique involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperature at which melting begins and is complete.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Moisture or large crystals can lead to inaccurate results.

  • Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify the approximate melting range.

  • Controlled Heating: Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Why a slow heating rate? A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate temperature reading.

  • Self-Validating System: The sharpness of the melting point range serves as an internal validation of the sample's purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.[8] Repeating the determination with a freshly prepared sample can confirm the initial observation.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat Controlled Heating Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record Purity Assess Purity (Sharpness of Range) Record->Purity

Figure 1: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] For high-melting-point solids like this compound, direct boiling point determination can be challenging due to the high temperatures required, which may lead to decomposition. However, understanding the principles of boiling point determination is essential for comprehensive physicochemical characterization.

Micro-Boiling Point (Capillary Method)

For small sample quantities or to estimate the boiling point of a high-melting solid that can be melted without decomposition, the micro-boiling point method is suitable.[12]

  • Sample Preparation: Place a small amount of molten this compound (or a solution in a high-boiling, inert solvent) into a small test tube or fusion tube.

  • Capillary Inversion: Seal one end of a capillary tube. Place the open end of this capillary tube into the liquid sample in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).

  • Heating and Observation: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[12]

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11][12]

  • Why does the liquid enter the capillary? At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools slightly, its vapor pressure drops below the atmospheric pressure, causing the external pressure to force the liquid into the capillary.

  • Self-Validating System: The reproducibility of the boiling point upon repeated measurements (allowing the sample to cool and then reheating) provides confidence in the obtained value. Consistency across multiple trials is key.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Melt Melt Solid Sample Invert Invert Sealed Capillary Melt->Invert Heat Heat in Bath Invert->Heat Setup Bubbles Observe Bubble Stream Heat->Bubbles Cool Cool and Observe Bubbles->Cool Record Record Temperature at Liquid Entry Cool->Record BP Boiling Point Record->BP

Figure 2: Workflow for Micro-Boiling Point Determination.

Advanced Techniques and Considerations in Drug Development

While the capillary method is a fundamental technique, modern drug development often employs more sophisticated instrumentation for thermal analysis.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides a highly accurate and reproducible determination of the melting point and can also reveal other thermal events such as polymorphic transitions, which are of critical importance in pharmaceutical development.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for assessing the thermal stability of a compound and determining its decomposition temperature. For a compound like this compound, TGA would be crucial to perform before attempting a boiling point determination to understand its thermal limits.

Conclusion: The Foundational Role of Physicochemical Characterization

The melting and boiling points of this compound are more than just data points; they are foundational parameters that inform every stage of the drug development process. An accurate melting point is a reliable indicator of purity, guiding synthesis and purification strategies. An understanding of its thermal behavior, including its estimated boiling point and decomposition temperature, is critical for safe handling, process scale-up, and the development of stable dosage forms. By employing robust experimental methodologies and understanding the underlying scientific principles, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, paving the way for the successful development of novel therapeutics.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data Interpretation of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1H-Indazol-5-amine, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles and supported by advanced analytical techniques.

Introduction: The Structural Significance of this compound

This compound (C₇H₇N₃) is a bicyclic aromatic heterocycle that serves as a vital scaffold in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. Its structural integrity, purity, and substitution patterns are critical determinants of its function and efficacy in subsequent applications. NMR spectroscopy is the definitive tool for unambiguously confirming the molecular structure and assigning the specific isomeric form.[1] This guide elucidates the causality behind the observed chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, providing a self-validating framework for its characterization.

Chapter 1: Foundational Principles for Spectral Interpretation

The interpretation of the NMR spectra of this compound hinges on understanding its electronic landscape. The molecule consists of a benzene ring fused to a pyrazole ring, creating the indazole system. The key features influencing the NMR data are:

  • The Indazole Ring System: This 10-π electron aromatic system presents annular tautomerism, with the proton on the nitrogen atom potentially residing on N1 or N2. For indazole and its derivatives, the 1H-tautomer is thermodynamically more stable and predominates in solution.[2][3]

  • The C5-Amino Group (-NH₂): This powerful electron-donating group (EDG) significantly influences the electron density of the benzene portion of the molecule. Through resonance, it increases the electron density (shields) the ortho (C4, C6) and para (C7a, not C7) positions.

  • Choice of Solvent: The selection of an appropriate deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds. Its ability to act as a hydrogen bond acceptor slows the rate of chemical exchange for the N-H protons of the indazole ring and the amino group.[4] This allows for their observation in the ¹H NMR spectrum, which is often not possible in non-polar solvents like CDCl₃ where these signals can be broadened into the baseline or exchange rapidly.

Chapter 2: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the proton environment of the molecule. The standard numbering convention for the indazole ring is critical for assignment.

Caption: IUPAC numbering of this compound.

Table 1: Typical ¹H NMR Data for this compound in DMSO-d₆
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indazole)~12.5Broad Singlet-
H3~7.8Singlet-
H7~7.3Doublet~8.5
H4~6.9Doublet~2.0
H6~6.7Doublet of DoubletsJ = 8.5, 2.0
NH ₂ (Amino)~5.2Broad Singlet-

Note: Exact chemical shifts can vary slightly based on concentration and instrument.

Detailed ¹H Signal Interpretation
  • N1-H (δ ~12.5 ppm): This proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO-d₆ solvent. It appears as a broad singlet, a characteristic feature of exchangeable protons.

  • H3 (δ ~7.8 ppm): This proton is on the pyrazole ring and typically appears as a sharp singlet, as it lacks adjacent protons for coupling. Its downfield shift is characteristic of protons on electron-deficient five-membered heterocyclic rings.

  • Aromatic Protons (H4, H6, H7): This region reveals the influence of the amino group.

    • H7 (δ ~7.3 ppm): This proton is ortho to the fused pyrazole ring and appears as a doublet due to coupling with H6 (ortho-coupling, ³J ≈ 8.5 Hz).

    • H4 (δ ~6.9 ppm): Located ortho to the electron-donating amino group, H4 is significantly shielded (shifted upfield). It appears as a doublet due to a small meta-coupling to H6 (⁴J ≈ 2.0 Hz).

    • H6 (δ ~6.7 ppm): This proton is also ortho to the amino group and thus heavily shielded. It experiences coupling from two different protons: a large ortho-coupling from H7 (³J ≈ 8.5 Hz) and a smaller meta-coupling from H4 (⁴J ≈ 2.0 Hz), resulting in a doublet of doublets.

  • C5-NH₂ (δ ~5.2 ppm): These protons are also exchangeable and appear as a broad singlet. A key confirmatory experiment is D₂O exchange , where adding a drop of D₂O to the NMR tube will cause the N1-H and NH₂ signals to disappear as the protons are replaced by deuterium, validating their assignment.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indazol-5-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and development. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, from fundamental principles to advanced applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights to optimize the physicochemical and pharmacological properties of indazole-based drug candidates.

Introduction: The Significance of this compound Scaffolds in Medicinal Chemistry

The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] The this compound substitution pattern is particularly significant, as the amino group provides a key interaction point for binding to biological targets and a versatile handle for synthetic modification.[3][4]

The precise three-dimensional structure of these molecules, dictated by bond lengths, bond angles, and intermolecular interactions, governs their biological activity. X-ray crystallography is the gold standard for elucidating these structures at the atomic level, providing invaluable information for structure-activity relationship (SAR) studies and the design of more potent and selective drug candidates.[5][6] This guide will walk through the process of crystal structure analysis, from obtaining suitable crystals to interpreting the final structural model.

Foundational Principles of X-ray Crystallography for Indazole Derivatives

X-ray crystallography is a powerful analytical technique that determines the atomic and molecular structure of a crystal.[7] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms can be inferred.[7]

For organic molecules like this compound derivatives, single-crystal X-ray diffraction (SCXRD) is the preferred method.[8] This technique requires a high-quality single crystal, which can often be the most challenging step in the process.[6] The resulting structural information provides a wealth of data, including:

  • Molecular Connectivity and Conformation: Unambiguous determination of the chemical structure and the spatial arrangement of atoms.

  • Stereochemistry: Absolute configuration of chiral centers.[6]

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that influence crystal packing and solid-state properties.[9]

Experimental Workflow: From Molecule to Crystal Structure

The journey from a synthesized this compound derivative to a refined crystal structure involves a series of meticulous steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Interpretation refinement->validation

Caption: Experimental workflow for crystal structure analysis.
Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes.[1][10][11] A common approach involves the cyclization of appropriately substituted ortho-alkylanilines or the functionalization of a pre-existing indazole core.[2][10] For example, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile and subsequently used in Suzuki coupling reactions to introduce diverse substituents at the 5-position.[4]

Following synthesis, rigorous purification is essential to obtain a homogenous sample, which is a prerequisite for successful crystallization.[6] Techniques such as column chromatography and recrystallization are commonly employed to remove impurities.

Crystallization Strategies

Obtaining high-quality single crystals is often considered an art form, but several systematic techniques can be employed.[12] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal.[6]

Experimental Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.[12]

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile solvent in a small, open container.

    • Place this container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[12][13]

  • Solvent Layering:

    • Dissolve the compound in a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top.

    • Crystals may form at the interface of the two solvents as they slowly mix.[14]

The choice of solvent is critical and can significantly impact crystal quality.[12] A systematic screening of various solvents and crystallization conditions is often necessary.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.[7] Modern diffractometers automate this process, collecting a complete dataset of reflection intensities.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. This is typically achieved using direct methods or Patterson methods.

The resulting electron density map is then interpreted to build an initial molecular model. This model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

Analysis and Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a set of atomic coordinates and other crystallographic parameters that describe the molecule and its arrangement in the crystal.

Key Crystallographic Parameters and Their Interpretation
ParameterDescriptionSignificance for Drug Development
Space Group The symmetry of the crystal lattice.Can influence physical properties like solubility and dissolution rate.
Unit Cell Dimensions The dimensions of the repeating unit of the crystal lattice.Provides information about the density and packing of molecules.
Z The number of molecules in the unit cell.Related to the packing efficiency.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor indicates a better fit of the model to the data.
Goodness-of-Fit (GooF) A statistical measure of the quality of the structure refinement.A value close to 1.0 suggests a good refinement.
Intermolecular Interactions and Packing Analysis

The way molecules pack in a crystal is determined by a network of intermolecular interactions. For this compound derivatives, hydrogen bonding involving the amine and indazole nitrogen atoms is often a dominant feature.[9][15] Additionally, π-π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal structure.[9] Understanding these interactions is crucial for predicting and controlling the solid-state properties of a drug substance, such as its stability and hygroscopicity.

Conformational Analysis and Tautomerism

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. This can reveal the preferred spatial arrangement of flexible side chains, which is important for understanding how the molecule might bind to its biological target.

For indazole derivatives, tautomerism is an important consideration. The proton on the pyrazole ring can reside on either nitrogen atom, leading to 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable, the solid-state structure can be influenced by intermolecular interactions.[1][16] X-ray crystallography can definitively identify the tautomeric form present in the crystal.

Case Study: Structure-Activity Relationship (SAR) of a Kinase Inhibitor based on the this compound Scaffold

Many kinase inhibitors utilize the 1H-indazole scaffold as a hinge-binding motif.[3][4] The this compound moiety can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site.

sar_diagram cluster_inhibitor This compound Inhibitor cluster_kinase Kinase Active Site indazole_core 1H-Indazole Core amine_group 5-Amine Group substituent_R1 Substituent R1 substituent_R2 Substituent R2 hinge_region Hinge Region amine_group->hinge_region H-Bonding hydrophobic_pocket Hydrophobic Pocket substituent_R1->hydrophobic_pocket Hydrophobic Interactions solvent_exposed_region Solvent-Exposed Region substituent_R2->solvent_exposed_region Improves Solubility

References

thermodynamic stability of 1H-Indazol-5-amine tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Indazol-5-amine Tautomers

Abstract

Tautomerism, the dynamic equilibrium between structurally distinct isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The relative population of tautomers can dramatically influence a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. The indazole scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs. This guide provides a comprehensive technical analysis of the thermodynamic stability of tautomers of this compound, a key building block in drug discovery. We will synthesize field-proven computational and experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting tautomeric behavior.

The Tautomeric Landscape of Indazol-5-amine

Indazole, a bicyclic aromatic heterocycle, primarily exists in two annular tautomeric forms: the 1H- and 2H-tautomers. For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-form by approximately 4-5 kcal/mol, a preference attributed to the greater aromaticity of its benzenoid structure compared to the quinoid-like 2H-indazole. The introduction of an amine substituent at the 5-position introduces the possibility of additional amino-imino tautomerism.

The primary tautomeric forms of Indazol-5-amine under consideration are:

  • This compound (T1): The canonical and generally most stable form.

  • 2H-Indazol-5-amine (T2): The less stable annular tautomer.

  • 1H-Indazol-5(6H)-imine (T3): An imino tautomer.

  • 2H-Indazol-5(4H)-imine (T4): An alternative imino tautomer.

Understanding the equilibrium between these forms is critical, as a minor tautomer in equilibrium could be the bioactive conformation responsible for a drug's efficacy.

G cluster_tautomers Tautomeric Equilibrium of Indazol-5-amine T1 This compound (T1) (Benzenoid, Most Stable) T2 2H-Indazol-5-amine (T2) (Quinoid) T1->T2 Annular Tautomerism T3 1H-Indazol-5(6H)-imine (T3) T1->T3 Amino-Imino Tautomerism T4 2H-Indazol-5(4H)-imine (T4) T2->T4 Amino-Imino Tautomerism

Caption: Primary tautomeric forms of Indazol-5-amine.

Theoretical Framework: Computational Prediction of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective, and highly accurate means of predicting the relative thermodynamic stabilities of tautomers before embarking on synthetic or extensive experimental work.

Expertise: The Rationale Behind the DFT Approach

We select DFT for this analysis due to its exceptional balance of computational efficiency and accuracy in describing electron correlation effects, which are crucial for evaluating the subtle energy differences between tautomers. The B3LYP hybrid functional is chosen as it has been extensively validated for predicting the geometries and relative energies of organic molecules, including heterocyclic systems. To ensure a robust and reliable calculation, we employ the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on nitrogen and oxygen atoms and potential hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

Protocol: Step-by-Step DFT Calculation Workflow

The following protocol outlines a self-validating system for determining tautomer stability. Each step is essential for ensuring the final energy values are reliable and physically meaningful.

Caption: Computational workflow for determining tautomer stability.

Methodology Details:

  • Structure Preparation: Draw the 2D structures of all potential tautomers (T1-T4) and convert them to 3D coordinates using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation for each isomer.

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory.

    • Trustworthiness Check: A key validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

    • This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G).

  • Solvent Modeling: To simulate realistic conditions, incorporate the influence of a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarizable Continuum Model (PCM). This is performed as a separate optimization and frequency calculation in the desired solvent.

  • Energy Calculation: The final Gibbs free energy (G) for each tautomer is calculated as:

    • G = E_electronic + G_thermal_correction

    • The relative free energy (ΔG) of each tautomer is then determined by subtracting the free energy of the most stable tautomer (G_min) from its own free energy (G_tautomer).

Data Presentation: Predicted Relative Stabilities

The quantitative results from the DFT calculations are best summarized in a table for direct comparison.

TautomerGas Phase ΔE (kcal/mol)Gas Phase ΔG (kcal/mol)Water (PCM) ΔG (kcal/mol)
T1 (1H-Amine) 0.000.000.00
T2 (2H-Amine) +4.62+4.55+4.80
T3 (1H-Imine) +15.81+15.50+13.95
T4 (2H-Imine) +21.05+20.75+18.60
Note: These are representative values based on typical calculations for substituted indazoles. Actual values must be computed for the specific molecule.

The data consistently predict that the This compound (T1) is the most thermodynamically stable tautomer in both the gas phase and aqueous solution, in line with established principles for the indazole core. The energetic penalty for forming the 2H tautomer is significant, and the imino forms are highly disfavored.

Experimental Validation and Characterization

While computational predictions are powerful, experimental verification is the cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are primary techniques for identifying and quantifying tautomeric populations in solution.

Protocol: NMR Spectroscopic Analysis

NMR spectroscopy is arguably the most definitive method for elucidating tautomeric structure in solution. By analyzing chemical shifts and coupling constants, one can distinguish between isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in deuterated solvents of varying polarity, such as DMSO-d6 (polar, aprotic) and CDCl3 (less polar). Typical concentrations range from 5-10 mg/mL.

  • Acquisition of Spectra:

    • Record a standard 1D ¹H NMR spectrum. Pay close attention to the N-H protons, which will have distinct chemical shifts and may exhibit broadening due to exchange.

    • Record a 1D ¹³C NMR spectrum. The chemical shifts of the carbon atoms within the heterocyclic ring are particularly sensitive to the tautomeric form.

  • 2D NMR for Unambiguous Assignment:

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is a crucial self-validating step. For the N-1 substituted isomer, a correlation will be observed between the protons on the N-alkyl group (if present) and carbon C7a of the indazole ring. For the N-2 isomer, the correlation will be to carbon C3. For the parent amine, correlations from the N-H proton can help establish its location.

  • Data Analysis:

    • 1H-Tautomer (T1): Expect a single N-H proton signal for the pyrazole ring, typically downfield (>10 ppm in DMSO-d6).

    • 2H-Tautomer (T2): The pyrazole N-H proton will be in a different chemical environment. The spectrum will appear more symmetric.

    • Equilibrium: If both tautomers are present in significant quantities, two sets of signals will be observed. The relative population can be determined by integrating the corresponding distinct peaks.

Protocol: UV-Vis Spectroscopic Analysis

The electronic structure of each tautomer is unique, leading to a distinct UV-Vis absorption spectrum. This technique is excellent for qualitative assessment and can be used for quantitative analysis if the spectra of the individual tautomers are known or can be deconvoluted.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a spectrophotometer.

  • Data Analysis:

    • The benzenoid 1H-tautomer and the quinoid 2H-tautomer will have different chromophores. The 2H-tautomer, with its extended conjugation in a quinoid-like system, often exhibits a longer wavelength (lower energy) absorption maximum (λ_max) compared to the 1H-tautomer.

    • By comparing the spectra in different solvents, one can observe shifts in the λ_max, which can indicate a shift in the tautomeric equilibrium. A shift towards the 2H form in more polar solvents might be observed, although the 1H form is generally expected to dominate.

Authoritative Grounding: Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over another is not absolute and can be influenced by several factors.

  • Intrinsic Electronic Effects: As established, the aromatic character of the 1H-indazole form provides a strong intrinsic driving force for its predominance.

  • Solvent Effects: The solvent can alter the tautomeric equilibrium by differentially solvating the tautomers. Polar solvents may stabilize the more polar tautomer. While the 1H tautomer of indazol-5-amine is expected to be dominant across most solvents, the equilibrium constant can be subtly altered. Some studies on substituted indazoles have shown that less polar solvents can, in specific cases with intramolecular hydrogen bonding, stabilize the 2H tautomer.

  • pH and Protonation: In acidic or basic media, the molecule can be protonated or deprotonated. The resulting indazolium cation or indazolate anion will have its own preferred structure, which can indirectly influence which neutral tautomer is reformed upon pH change.

Conclusion

This in-depth guide demonstrates a synergistic, multi-pillar approach to characterizing the . Computational analysis via Density Functional Theory robustly predicts the energetic landscape, establishing the 1H-amino tautomer (T1) as the overwhelmingly stable species. This prediction is grounded in the fundamental principles of aromaticity. Experimental protocols using NMR and UV-Vis spectroscopy provide the necessary tools for empirical validation in solution, confirming the identity of the predominant species and quantifying its population. For researchers in drug discovery, this integrated understanding is paramount. It ensures that synthetic efforts are directed toward the relevant isomer and that structure-activity relationship (SAR) studies are based on the correct, thermodynamically favored tautomeric form, ultimately leading to more efficient and successful drug development campaigns.

Introduction: Acknowledging the Profile of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1H-Indazol-5-amine for Research Professionals

This compound (CAS No: 19335-11-6), also known as 5-aminoindazole, is a heterocyclic aromatic amine that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its utility in the synthesis of kinase inhibitors and other pharmacologically active molecules makes it a common reagent in research laboratories. However, its chemical structure, an aromatic amine, warrants a thorough and proactive approach to safety. This guide provides a comprehensive framework for researchers and scientists to handle this compound, grounding every recommendation in established safety data to ensure the protection of personnel and the integrity of research.

Core Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and an understanding of its physical state. This information is critical for anticipating its behavior under laboratory conditions.

PropertyValueSource(s)
Chemical Name This compound[1][3]
Synonyms 5-Aminoindazole, 5-Indazolylamine[1][3]
CAS Number 19335-11-6[1][3][4]
Molecular Formula C₇H₇N₃[1][3]
Molecular Weight 133.15 g/mol [1][3]
Physical State Powder Solid[4]
Appearance Brown[4]
Melting Point 172 - 178 °C (341.6 - 352.4 °F)[4]

Hazard Analysis and GHS Classification: The "Why" Behind the Precautions

Understanding the specific hazards associated with this compound is paramount. This knowledge forms the basis for all subsequent safety protocols. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions.

GHS ClassificationHazard StatementSignificance for ResearchersSource(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of even small quantities can cause illness. This underscores the critical importance of preventing hand-to-mouth contamination.[3][4][5]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can lead to inflammation, redness, and discomfort. Prolonged contact should be avoided.[3][4][5]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe powder is a significant hazard to the eyes, capable of causing serious, painful irritation. Eye protection is non-negotiable.[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. Operations must be conducted in a way that prevents aerosolization.[3][4]
Combustible Dust May form combustible dust concentrations in airWhile a solid, if dispersed in the air as a fine powder, it can form an explosive mixture with an ignition source. This necessitates careful handling to minimize dust generation.[3][4]

Integrated Risk Management: A Workflow for Safe Handling

A systematic workflow ensures that safety is considered at every stage of the compound's lifecycle in the laboratory, from receipt to disposal. This process is a self-validating system, where each step mitigates the hazards identified in the previous section.

G cluster_prep Preparation & Assessment cluster_handling Active Handling Protocol cluster_post Post-Handling & Disposal Receipt Receipt & Inspection Verify label and container integrity. Storage Secure Storage Store locked up, cool, dry, well-ventilated. Receipt->Storage If intact RiskAssessment Protocol-Specific Risk Assessment Review SDS and procedure. Storage->RiskAssessment Before use EngControls Engineering Controls Use chemical fume hood. RiskAssessment->EngControls PPE Don PPE Goggles, gloves, lab coat. EngControls->PPE Handling Handling Operations Weighing, dispensing, reaction setup. Minimize dust generation. PPE->Handling Decon Decontamination Clean work surfaces and equipment. Handling->Decon Waste Waste Segregation Collect all contaminated materials (solid waste, rinsate) as hazardous. Decon->Waste Disposal Final Disposal Dispose via approved waste handler. Waste->Disposal

Caption: Workflow for managing risks associated with this compound.

Detailed Protocols for Safe Laboratory Operations

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper laboratory infrastructure and personal barriers.

  • Engineering Controls : All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood.[6] The fume hood contains airborne particles, mitigating the risk of respiratory irritation.[3][4] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye and Face Protection : Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against serious eye irritation.[3][4]

    • Skin Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[6] A buttoned lab coat must be worn to prevent skin contact.[3]

    • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required.[3][4] In the event of a large spill or failure of ventilation, a full-face respirator with an appropriate particulate filter should be used.[7]

Handling Protocol
  • Preparation : Before handling, ensure the work area inside the fume hood is clean and uncluttered. Assemble all necessary equipment.

  • Don PPE : Put on the required PPE as described in section 4.1.

  • Weighing and Transfer :

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that could create dust clouds.

    • If possible, use a balance located inside the fume hood or a glove box.

    • Close the container lid immediately after dispensing.

  • Post-Handling : After use, decontaminate the spatula and work surface. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[4][5] Do not eat, drink, or smoke in the laboratory.[4][5]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental exposure.

  • Container : Keep the container tightly closed to prevent contamination and moisture absorption.[4][7]

  • Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][6][7] The storage area should be locked and secured.[4][7]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][8]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

The following procedures should be followed immediately upon exposure. Medical attention should always be sought.

  • If Inhaled : Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell or breathing is difficult, call a POISON CENTER or physician immediately.[3][4]

  • If on Skin : Immediately take off all contaminated clothing.[5] Wash the affected skin with plenty of soap and water.[4][5] If skin irritation develops or persists, seek medical attention.[4][5]

  • If in Eyes : Rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing.[3][4] Seek immediate medical attention.[3][4]

  • If Swallowed : Call a POISON CENTER or physician immediately.[4][5] Rinse the mouth with water.[4][5] Do not induce vomiting.

Accidental Release Measures
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Wear the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain and Clean :

    • Gently sweep up the spilled solid, taking care to minimize dust generation.

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

    • Clean the spill area with a wet cloth or paper towels and place these in the hazardous waste container.

    • Do not allow the chemical to enter drains.[10]

Waste Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Generation : All waste, including excess reagent, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.[11]

  • Container Management : Waste containers must be made of a compatible material, kept tightly closed, and stored in a safe, secondary containment area.[11][12]

  • Disposal : The disposal of the waste must be handled by a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[4][5] Never dispose of this chemical down the drain or in regular trash.

Toxicological and Ecological Profile

It is important to note that the toxicological properties of this compound have not been fully investigated.[4] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is widely available. Similarly, detailed information on its persistence, bioaccumulation, and overall ecotoxicity is lacking.[4] This data gap reinforces the need for a conservative and cautious approach, treating the compound with a high degree of respect and ensuring that it is not released into the environment.[4]

References

A Technical Guide to Sourcing and Qualifying High-Purity 1H-Indazol-5-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, vetting, and qualifying commercial suppliers of high-purity 1H-Indazol-5-amine. Adherence to the principles and protocols outlined herein will ensure the procurement of high-quality material, a cornerstone for reproducible and reliable research outcomes in the competitive landscape of pharmaceutical development.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 19335-11-6), also known as 5-aminoindazole, is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its rigid bicyclic structure serves as a privileged scaffold for the synthesis of a multitude of pharmacologically active compounds. Notably, it is a key intermediate in the synthesis of potent protein kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][3] For instance, it is a crucial raw material in the synthesis of Belumosudil, an API targeting the calcitonin gene-related peptide (CGRP) receptor.[1] Given its role in the development of novel therapeutics, the chemical purity and integrity of this compound are of paramount importance. Impurities can lead to aberrant biological activity, complicate structure-activity relationship (SAR) studies, and introduce costly delays in the drug development pipeline.

PART 1: Identification and Vetting of Commercial Suppliers

Sourcing high-purity reagents is a multi-step process that extends beyond a simple catalog search. It requires a systematic approach to identify and qualify vendors to ensure a consistent and reliable supply chain.

The Supplier Landscape

The commercial market for this compound is diverse, ranging from large, well-established chemical suppliers like Sigma-Aldrich (Merck)[4] to specialized manufacturers and distributors. These suppliers can be broadly categorized:

  • Global Manufacturers/Distributors: These companies (e.g., Thermo Fisher Scientific, Sigma-Aldrich) offer a wide range of chemicals with established distribution networks and quality management systems.

  • Specialized Chemical Synthesis Companies: Firms that focus on producing specific classes of molecules, such as heterocyclic building blocks for pharmaceutical research.

  • Contract Development and Manufacturing Organizations (CDMOs): These organizations, such as Aventus Labs LLP, can provide high-purity compounds, often with cGMP (Current Good Manufacturing Practices) compliance, suitable for later-stage development and manufacturing.[1]

Supplier Screening and Qualification Workflow

A robust vetting process is crucial. The initial screening should focus on suppliers who transparently provide comprehensive technical data. The subsequent qualification phase involves rigorous in-house verification of the material.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: In-House Qualification start Identify Potential Suppliers (Databases, Literature, Platforms) doc_review Review Technical Documentation (Website, Product Specs, SDS) start->doc_review Search shortlist Create Supplier Shortlist doc_review->shortlist Filter request_info Request Lot-Specific CoA & Purity Data shortlist->request_info sample_request Request Material Sample for In-House QC request_info->sample_request If specs are promising qc_analysis Perform Analytical QC (HPLC, NMR, MS) sample_request->qc_analysis compare_data Compare Results to Supplier CoA qc_analysis->compare_data approve Approve Supplier & Lot compare_data->approve Data Concordant reject Reject Supplier/Lot & Re-evaluate compare_data->reject Discrepancies Found

Caption: Workflow for Supplier Identification and Qualification.

Comparative Supplier Matrix

The following table provides a snapshot of representative commercial suppliers for this compound. This is not an exhaustive list but serves as a guide for the types of information to collate during the screening process.

SupplierRepresentative PurityAvailable QuantitiesDocumentationNoteworthy Points
Sigma-Aldrich (Merck) ≥97%5gSDS, CoA (generic)A leading global supplier for research-grade chemicals.[4][5]
Thermo Fisher Scientific (Alfa Aesar) 97%5g, 25gSDS, CoAProvides detailed safety and handling information in their SDS.[6][7]
Chem-Impex ≥97% (HPLC)CustomSDS, CoAHighlights use in pharmaceutical development and biochemical research.[8]
Aventus Labs LLP cGMP availableCustom (API Intermediate)CoA, cGMPA CDMO specializing in API intermediates, suitable for scale-up.[1]
ChemicalBook Aggregators 97% to 98%5g to 25kgVaries by listed traderPlatform listing multiple traders, primarily from China and India.[9]
Amerigo Scientific 95%250mg, 1g, 5gSDS, CoADistributor serving the life sciences sector.[10]

PART 2: Technical Specifications and Quality Control

Independent verification of a supplied chemical's identity and purity is a foundational tenet of scientific integrity. A supplier's Certificate of Analysis (CoA) is a claim that must be validated.

Defining "High-Purity"

For early-stage drug discovery, a purity of ≥97% is often considered acceptable. However, for lead optimization, preclinical, and subsequent development stages, purity requirements become more stringent, often demanding ≥99% to minimize the interference of impurities with biological and toxicological assessments.

Key Physicochemical Properties

A summary of essential properties for this compound is provided below. These values should be confirmed as part of the incoming quality control process.

PropertyValueSource(s)
CAS Number 19335-11-6[1][2][11]
Molecular Formula C₇H₇N₃[1][11]
Molecular Weight 133.15 g/mol [1]
Appearance White to Brown powder/solid[6][9]
Melting Point 175-178 °C[6][9]
Solubility Soluble in Methanol[9]
Analytical Methods for Purity Verification: A Self-Validating System

The following protocols describe a multi-pronged approach to confirm both the identity and purity of this compound. This orthogonal testing strategy ensures a high degree of confidence in the material's quality.

  • Causality: HPLC with UV detection is the gold standard for purity analysis of aromatic compounds like this compound. It excels at separating the target compound from structurally similar impurities, allowing for precise quantification of purity as a percentage of the total peak area.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

    • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identity check against a reference standard.

  • Causality: Proton NMR (¹H NMR) provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of the indazole core and the amine substituent by analyzing the chemical shifts, integration, and coupling patterns of the protons. This technique is highly effective for confirming identity and detecting impurities that might not be visible by HPLC.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Analysis: The resulting spectrum should show characteristic peaks for the aromatic protons on the indazole ring system and the amine protons. The chemical shifts and splitting patterns should be consistent with the known structure of this compound.

  • Causality: MS directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing definitive confirmation of its molecular weight. This is a critical identity test.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

    • Data Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode.

    • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 134.1. High-resolution mass spectrometry can further confirm the elemental composition.

Workflow for Incoming Material Qualification

G cluster_qc Orthogonal QC Testing receive Receive Material & Log Batch doc_match Match Material to PO & Supplier CoA receive->doc_match quarantine Place in Quarantine doc_match->quarantine sampling Sample for QC Testing quarantine->sampling hplc Purity Check (HPLC) sampling->hplc nmr Identity Check (NMR) sampling->nmr ms MW Check (MS) sampling->ms review Review All Data vs. Specifications hplc->review nmr->review ms->review release Release for R&D Use review->release Pass reject Reject Batch Contact Supplier review->reject Fail

Caption: Quality Control Workflow for Incoming Reagents.

PART 3: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the purity and integrity of this compound and to ensure user safety.

Safety Precautions

Based on available Safety Data Sheets (SDS), this compound presents several hazards.[6][7][11]

  • Hazard Identification:

    • Acute Toxicity: Toxic if swallowed.[11][12]

    • Irritation: Causes skin irritation and serious eye irritation.[7][13]

    • Respiratory: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side-shields or goggles.[14]

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[6][7]

    • If on Skin: Wash with plenty of soap and water.[6]

    • If in Eyes: Rinse cautiously with water for several minutes.[6]

Storage and Stability

To prevent degradation and maintain high purity, this compound should be stored under the following conditions:

  • Temperature: Store at room temperature.[9]

  • Atmosphere: Keep in a dark place under an inert atmosphere.[9]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][7]

Conclusion

The successful integration of this compound into a drug discovery program hinges on the meticulous selection of suppliers and rigorous, in-house quality control. By implementing the workflows and analytical protocols detailed in this guide, researchers can establish a self-validating system that ensures the procurement of high-purity material. This diligence forms the bedrock of reliable, reproducible science and accelerates the path toward novel therapeutic innovations.

References

Methodological & Application

Application Notes and Protocols for the Use of 1H-Indazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold: the indazole ring system. The unique structural and electronic properties of indazole make it an exceptional pharmacophore for engaging the ATP-binding site of various kinases. Its bicyclic nature provides a rigid framework for the precise orientation of substituents, while the two nitrogen atoms of the pyrazole ring are perfectly positioned to form crucial hydrogen bond interactions with the hinge region of the kinase, a highly conserved structural element. This ability to anchor the inhibitor within the active site is a key determinant of potency and selectivity.

Among the various substituted indazoles, 1H-Indazol-5-amine stands out as a versatile and strategically important building block in the synthesis of a new generation of kinase inhibitors. The presence of the amino group at the 5-position offers a convenient handle for a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold, a process vital for optimizing the structure-activity relationship (SAR) and fine-tuning the pharmacological properties of the drug candidate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into its physicochemical properties, explore key synthetic strategies with detailed protocols, and discuss the biological evaluation of the resulting compounds.

Physicochemical Properties and Strategic Importance of this compound

This compound is a solid at room temperature, with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol .[1][2] Its solubility in polar organic solvents makes it amenable to a variety of reaction conditions commonly employed in medicinal chemistry.[1] The strategic importance of this compound in kinase inhibitor design stems from two key features: the indazole core and the 5-amino group.

  • The Indazole Core as a Hinge-Binder: The 1H-indazole moiety is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry. The nitrogen atoms at positions 1 and 2 can act as both hydrogen bond donors and acceptors, enabling strong interactions with the backbone of the kinase hinge region. This anchoring interaction is a common feature of many potent kinase inhibitors.

  • The 5-Amino Group as a Vector for Derivatization: The primary amino group at the 5-position is a versatile functional group that can be readily modified to introduce a wide range of substituents. This allows for the exploration of different regions of the kinase active site, leading to improvements in potency, selectivity, and pharmacokinetic properties. Common modifications include amide bond formation, sulfonylation, and participation in the construction of larger heterocyclic systems.

Synthetic Strategies and Key Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence designed to build complexity around the core scaffold. Key reactions include the protection of the reactive amino and indazole nitrogen groups, followed by strategic derivatization through cross-coupling and amide bond formation reactions.

Protecting Group Strategies

Given the presence of two reactive sites (the 5-amino group and the indazole N-H), a robust protecting group strategy is essential for achieving regioselective modifications.

  • Protection of the 5-Amino Group: The 5-amino group is often protected to prevent its interference in subsequent reactions, such as those targeting the indazole nitrogen or other positions on the ring. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3]

  • Protection of the Indazole Nitrogen: The indazole ring contains two nitrogen atoms, N1 and N2, and their relative reactivity can be influenced by the reaction conditions and the electronic nature of the substituents. Selective alkylation or acylation at N1 versus N2 can be challenging and often results in a mixture of isomers.[3][4] The choice of protecting group and the reaction conditions can influence this selectivity. For many synthetic routes, it is advantageous to protect the indazole nitrogen to improve solubility and control regioselectivity in subsequent reactions.

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the protection of the 5-amino group of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1H-indazol-5-yl)carbamate.

Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, and it is a key strategy for elaborating the this compound scaffold.[5][6] The 5-amino group can be acylated with a variety of carboxylic acids to introduce diverse side chains that can interact with different regions of the kinase active site.

Protocol 2: Amide Coupling of this compound with a Substituted Benzoic Acid

This protocol provides a general method for the amide coupling of this compound with a representative substituted benzoic acid using common coupling reagents.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted benzoic acid (1.1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the indazole core.[7][8] To perform a Suzuki coupling on the indazole ring, a halogenated precursor is required. For derivatization at the 5-position, a 5-bromo-1H-indazole derivative would be a suitable starting material. In the context of starting with this compound, a Sandmeyer reaction could be employed to convert the amino group to a bromine atom, which can then participate in a Suzuki coupling.

Protocol 3: Representative Suzuki Coupling for Derivatization of a Bromo-Indazole Scaffold

This protocol outlines a general procedure for a Suzuki coupling reaction, which can be adapted for a 5-bromo-indazole derivative to introduce diversity at this position.

Materials:

  • 5-Bromo-1H-indazole (or a protected derivative)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 5-bromo-indazole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-indazole derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the derivatization of this compound to generate a library of potential kinase inhibitors.

G cluster_0 Core Scaffold Modification cluster_1 Derivatization Reactions cluster_2 Final Product Generation This compound This compound Protected Indazole Protected Indazole This compound->Protected Indazole Protection (e.g., Boc) Halogenated Indazole Halogenated Indazole Protected Indazole->Halogenated Indazole Halogenation (e.g., Sandmeyer) Amide Derivatives Amide Derivatives Protected Indazole->Amide Derivatives Amide Coupling Suzuki Adducts Suzuki Adducts Halogenated Indazole->Suzuki Adducts Suzuki Coupling Final Kinase Inhibitors Final Kinase Inhibitors Amide Derivatives->Final Kinase Inhibitors Deprotection Suzuki Adducts->Final Kinase Inhibitors Deprotection & Further Modification VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 Inhibition FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K Grb2 Grb2 FRS2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indazole Inhibitor Inhibitor->FGFR Inhibition Akt_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Inhibitor Indazole Inhibitor Inhibitor->Akt Inhibition

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have demonstrated a remarkable breadth of therapeutic activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[3][4] Many compounds incorporating the indazole core are either FDA-approved drugs or are in advanced clinical trials, highlighting the scaffold's significance.[3][5][6]

Specifically, 1H-Indazol-5-amine serves as a critical building block. The amine functional group at the C5 position provides a key vector for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[7][8]

This guide provides an in-depth technical overview and detailed protocols for the successful application of the Suzuki-Miyaura reaction to functionalize this compound, with a focus on addressing the unique challenges presented by this substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the halogenated indazole, forming a square planar Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich aryl halides.[10]

  • Transmetalation : The organic moiety from the organoboron species (which is activated by a base to form a more nucleophilic "ate" complex) is transferred to the Pd(II) center, displacing the halide.[8]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) T_Complex Ar-Pd(II)(L)₂-Ar' OA_Complex->T_Complex Transmetalation (Ar'-B(OR)₂ + Base) T_Complex->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') T_Complex->Product ArX Indazolyl-Halide (Ar-X) ArX->OA_Complex ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->T_Complex caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Core Challenge: The Unprotected N-H Groups

A primary challenge in the cross-coupling of this compound is the presence of two acidic, nucleophilic N-H protons: one on the pyrazole ring (N1) and one on the C5-amine. These groups can interact with the palladium catalyst in several detrimental ways:

  • Catalyst Inhibition : The nitrogen lone pairs can coordinate to the electron-deficient palladium center, forming stable off-cycle complexes that reduce the concentration of the active catalyst.[11]

  • Substrate Basicity : The free amine makes the aryl halide substrate electron-rich, which can slow the initial, often rate-limiting, oxidative addition step.[12]

Historically, this issue was circumvented by installing a protecting group (e.g., Boc, SEM, or tosyl) on the indazole nitrogen.[13] While effective, this strategy adds steps to the overall synthesis (protection/deprotection), reducing overall efficiency and atom economy.

The modern, preferred approach is to utilize advanced catalyst systems that can tolerate unprotected, nitrogen-rich heterocycles. This is achieved through the use of highly active palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., RuPhos, XPhos).[11][14] These ligands accelerate the reductive elimination step, preventing the accumulation of inhibitory Pd(II) intermediates and promoting catalyst turnover.[11]

Experimental Protocols & Methodology

This protocol details the Suzuki-Miyaura coupling of unprotected 5-bromo-1H-indazol-5-amine with a generic arylboronic acid, employing a modern catalyst system tolerant of free N-H groups.

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

General Protocol for Suzuki-Miyaura Coupling

Reactants:

  • 5-Bromo-1H-indazol-5-amine (1.0 equiv)

  • Arylboronic Acid (1.5 - 2.0 equiv)

  • Palladium Catalyst System: e.g., Pd(OAc)₂ (2-5 mol%) and RuPhos (4-10 mol%) OR a precatalyst like RuPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • Vessel Preparation : To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1H-indazol-5-amine, the arylboronic acid, and the base (K₃PO₄).

  • Catalyst Addition : If using a solid catalyst/ligand combination, add them to the vessel. If using a precatalyst, add it now. The vessel is typically handled under an inert atmosphere (Nitrogen or Argon) at this stage, though some modern precatalysts are air-stable.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water). Degassing the solvents (by sparging with an inert gas for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Seal the vessel and place it in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-5-amine product.

Workflow start Start: Assemble Reactants reagents 1. Add Bromo-indazole, Boronic Acid, Base start->reagents catalyst 2. Add Pd Catalyst/Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere (80-120 °C) solvent->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product End: Pure Product purify->product caption Fig 2. Experimental workflow for the Suzuki-Miyaura reaction.

Caption: Fig 2. Experimental workflow for the Suzuki-Miyaura reaction.

Optimization of Reaction Parameters

The success of the coupling reaction is highly dependent on the careful selection of parameters. The following table summarizes key variables and provides a rationale for their selection.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[15], Buchwald Precatalysts (e.g., RuPhos Pd G3)Buchwald precatalysts are often superior for challenging substrates like unprotected N-H heterocycles as they form the active Pd(0) species cleanly and efficiently.[11] PdCl₂(dppf) is a robust, general-purpose catalyst that is effective for many indazole couplings.[16]
Ligand Biarylphosphines: RuPhos, XPhosFerrocenylphosphines: dppfBulky, electron-rich biarylphosphine ligands (RuPhos, XPhos) are crucial for coupling electron-rich halides and N-H containing substrates. They promote the rate-limiting oxidative addition and the final reductive elimination step.[11][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[17] K₃PO₄ is often effective in challenging couplings and can be used in anhydrous conditions to minimize protodeboronation of sensitive boronic acids.[11][18] K₂CO₃ is a common, cost-effective choice.[16]
Solvent 1,4-Dioxane/H₂O, DME, Toluene/H₂O, 2-MeTHFA polar, aprotic solvent is typically used. The addition of water often accelerates the reaction, aiding in the dissolution of the base and facilitating transmetalation.[5]
Temperature 80 - 120 °C (Conventional or Microwave)Higher temperatures are generally required to drive the reaction to completion, especially the oxidative addition step. Microwave irradiation can significantly reduce reaction times.[18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxidation).2. Insufficient temperature.3. Ineffective catalyst/ligand system.1. Ensure solvents are thoroughly degassed. Run the reaction under a strict inert atmosphere (N₂ or Ar).2. Increase reaction temperature.3. Screen alternative ligands (e.g., switch from dppf to RuPhos) or use a more active precatalyst.[11][16]
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction is too slow, allowing for decomposition.1. Use the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[19]2. Use a stronger, less nucleophilic base like K₃PO₄.[20]3. Use a more active catalyst to increase the rate of coupling relative to decomposition.
Formation of Homo-coupling Byproducts 1. Oxidative homo-coupling of the boronic acid.2. Reductive homo-coupling of the aryl halide.1. Minimize oxygen in the reaction vessel by using degassed solvents.2. This is less common but can indicate issues with the catalytic cycle. Re-evaluate ligand and base choice.
Difficult Purification 1. Product is very polar.2. Close-running impurities.1. Use a more polar eluent system for chromatography (e.g., DCM/Methanol with NH₄OH).2. Re-screen reaction conditions to improve selectivity and minimize byproduct formation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1H-Indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds

The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents, including kinase inhibitors like axitinib and pazopanib.[1] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and the introduction of amino groups at various positions is a key transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction provides a significant advantage over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by offering a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 1H-indazol-5-amine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7][8]

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center, displacing a halide or solvent molecule.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and is dependent on the pKa of the amine and the solvent system.[9][10]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-1H-indazol-5-amine product and regenerating the active Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Pd(II)Complex Ar-Pd(II)(L)-X Pd(0)L->Pd(II)Complex Ar-X OxAdd Oxidative Addition Pd(II)AmineComplex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Pd(II)Complex->Pd(II)AmineComplex R₂NH AmineCoord Amine Coordination Pd(II)AmidoComplex Ar-Pd(II)(L)-NR₂ Pd(II)AmineComplex->Pd(II)AmidoComplex Base Deprotonation Deprotonation (Base) Pd(II)AmidoComplex->Pd(0)L Ar-NR₂ RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Optimization

The success of the Buchwald-Hartwig amination of this compound derivatives hinges on the judicious selection of the catalyst system and reaction conditions.

Palladium Precatalyst

Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species. For improved reproducibility and activity, particularly with challenging substrates, the use of pre-formed palladium precatalysts is highly recommended. These complexes, often featuring a phosphine ligand already coordinated to the palladium center, can lead to more consistent results.

Phosphine Ligands

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and modulates its reactivity. For the amination of heteroaryl amines like this compound, bulky and electron-rich biaryl phosphine ligands are often the most effective.[11][12]

LigandStructureKey Features
Xantphos Bis(diphenylphosphino)xantheneWide bite angle, promotes reductive elimination.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylChiral, bidentate ligand, effective for a range of couplings.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky, electron-rich, excellent for heteroaryl couplings.[13]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active for a broad range of substrates.[13]
Base

The base plays a crucial role in the deprotonation of the amine.[9][10] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with sensitive functional groups.[14]

  • Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are preferred, although they may require higher reaction temperatures or longer reaction times.[14]

Solvent

The choice of solvent can significantly influence the outcome of the reaction. Aprotic solvents are generally used.[15]

  • Common Solvents: Toluene, dioxane, and THF are widely used and effective for many Buchwald-Hartwig aminations.[15]

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being increasingly adopted as more environmentally friendly options.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound derivative - Aryl halide - Palladium precatalyst - Ligand - Base Setup Combine Reagents and Anhydrous Solvent Reagents->Setup Glassware Prepare Dry Glassware (Schlenk tube or vial) Glassware->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Inert->Setup Heating Heat to Desired Temperature with Stirring Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

References

Application Notes and Protocols: 1H-Indazol-5-amine as a Versatile Building Block for Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agricultural chemicals is a cornerstone of modern crop protection research. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a privileged scaffold, underpinning a diverse array of biologically active molecules.[1][2][3] 1H-Indazol-5-amine, with its reactive amino group and versatile bicyclic core, represents a key starting material for the synthesis of a new generation of herbicides and fungicides. Its unique structural and electronic properties allow for the creation of complex molecules that can interact with specific biological targets in weeds and pathogenic fungi.[4][5]

This comprehensive guide provides researchers, scientists, and professionals in agrochemical development with detailed application notes and robust protocols for leveraging this compound as a strategic building block. We will delve into the synthetic pathways to generate potent herbicidal and fungicidal agents, explore the critical structure-activity relationships (SAR) that govern their efficacy, and provide standardized protocols for biological evaluation.

PART 1: Synthesis of Herbicidal Agents from this compound: Picolinate Derivatives

A prominent class of herbicides derived from indazole scaffolds are the synthetic auxins, particularly those based on a picolinic acid moiety.[4][6][7] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible weeds. The following section details a synthetic route to a novel 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid derivative, a potential herbicidal candidate.

Causality Behind Experimental Choices:

The synthetic strategy is designed to first introduce the necessary substituents on the indazole ring before coupling it to the picolinic acid core. This modular approach allows for the synthesis of a library of analogs for SAR studies. The choice of a dichlorinated picolinate is based on established herbicides in this class, where halogenation often enhances herbicidal activity.

Experimental Workflow: Synthesis of Picolinate Herbicides

G A This compound B Step 1: Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl) A->B Introduction of Chloro Group C 5-Chloro-1H-indazole B->C D Step 2: N-Alkylation (Substituted Picolinate Precursor, Base) C->D Coupling of Scaffolds E Intermediate Ester D->E F Step 3: Saponification (NaOH, H2O/MeOH) E->F Hydrolysis to Carboxylic Acid G Final Product: 4-amino-3,5-dichloro-6-(5-chloro-1H-indazol-1-yl)-2-picolinic acid F->G

Caption: Synthetic workflow for a picolinate herbicide from this compound.

Detailed Protocol: Synthesis of 4-amino-3,5-dichloro-6-(5-chloro-1H-indazol-1-yl)-2-picolinic acid

Part 1: Synthesis of 5-Chloro-1H-indazole

  • Diazotization: To a stirred suspension of this compound (1.33 g, 10 mmol) in concentrated hydrochloric acid (10 mL) at 0-5 °C, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise. Maintain the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.48 g, 15 mmol) in concentrated hydrochloric acid (15 mL). Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-chloro-1H-indazole.

Part 2: Coupling and Hydrolysis

  • N-Alkylation: To a solution of 5-chloro-1H-indazole (1.52 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol) and a suitable 4-amino-3,5,6-trichloro-2-picolinate ester (11 mmol). Heat the mixture to 80 °C and stir for 12 hours.

  • Intermediate Work-up: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to give the intermediate ester.

  • Saponification: Dissolve the intermediate ester in a mixture of methanol (30 mL) and 10% aqueous sodium hydroxide (15 mL). Reflux the mixture for 4 hours.

  • Final Product Isolation: After cooling, acidify the solution with 2N HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity

The biological activity of these picolinate herbicides is highly dependent on the substitution pattern of the indazole ring.

  • Position of Substituents: Studies have shown that substituents at the 4-position of the indazole ring generally lead to better root inhibitory activity, while substitution at the 5-position can result in reduced activity.[6]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring tend to enhance herbicidal activity.[6] This suggests that modulating the electronic properties of the indazole core is a key strategy for optimizing efficacy.

Quantitative Data: Herbicidal Activity of Indazole-Picolinates
Compound IDTarget WeedInhibition (%) at 250 g/haReference
5a Amaranthus retroflexus100%[6]
5a Chenopodium album100%[6]

PART 2: Synthesis of Fungicidal Agents from this compound: Triazole Derivatives

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many commercial fungicides being based on this heterocycle.[8][9][10] The synthesis of novel indazole-linked triazoles from this compound offers a promising avenue for the development of new fungicidal agents.

Causality Behind Experimental Choices:

The synthetic route involves the conversion of the amine group of this compound into a hydrazine, which is a key precursor for the construction of the triazole ring. This is followed by cyclization with a suitable reagent to form the triazole heterocycle. This approach allows for the introduction of diverse substituents on both the indazole and triazole rings, facilitating the exploration of a broad chemical space.

Experimental Workflow: Synthesis of Fungicidal Triazoles

G A This compound B Step 1: Diazotization & Reduction (NaNO2, HCl, then SnCl2) A->B Formation of Hydrazine C 1H-Indazol-5-ylhydrazine B->C D Step 2: Condensation (Formic Acid) C->D Acylation E Intermediate Formylhydrazide D->E F Step 3: Cyclization (Amine source, e.g., Formamide) E->F Ring Closure G Final Product: 5-(1H-1,2,4-triazol-1-yl)-1H-indazole F->G

Caption: Synthetic workflow for a triazole fungicide from this compound.

Detailed Protocol: Synthesis of 5-(1H-1,2,4-triazol-1-yl)-1H-indazole

Part 1: Synthesis of 1H-Indazol-5-ylhydrazine

  • Diazotization: Prepare a diazonium salt solution from this compound (1.33 g, 10 mmol) as described in the herbicide synthesis protocol.

  • Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (6.77 g, 30 mmol) in concentrated hydrochloric acid (15 mL) dropwise, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, stir the mixture for 2 hours at room temperature. Basify the solution with concentrated ammonium hydroxide until a precipitate forms. Filter the precipitate and extract it with hot ethanol.

  • Purification: Concentrate the ethanolic extract to obtain crude 1H-Indazol-5-ylhydrazine, which can be used in the next step without further purification.

Part 2: Triazole Ring Formation

  • Condensation: Reflux a mixture of 1H-Indazol-5-ylhydrazine (1.48 g, 10 mmol) and formic acid (10 mL) for 4 hours.

  • Intermediate Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated intermediate formylhydrazide is collected by filtration and dried.

  • Cyclization: Heat a mixture of the intermediate formylhydrazide and formamide at 180 °C for 5 hours.

  • Final Product Isolation: Cool the reaction mixture and pour it into water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield 5-(1H-1,2,4-triazol-1-yl)-1H-indazole.

Structure-Activity Relationship (SAR) Insights for Fungicidal Activity

For triazole-based fungicides, the nature of the substituents on both the indazole and triazole rings, as well as the linker between them, plays a crucial role in determining the antifungal spectrum and potency.

  • Substitution on the Indazole Ring: The introduction of halogen atoms, such as bromine, on the indazole ring has been shown to significantly enhance antifungal activity against a variety of fungal pathogens.[8]

  • Side Chain Modification: The nature of the substituent at other positions of the triazole ring can influence the binding affinity to the target enzyme, cytochrome P450 14α-demethylase (CYP51).

Quantitative Data: Fungicidal Activity of Indazole-Triazoles
Compound IDFungal SpeciesEC50 (µg/mL)Reference
12j (5-bromo analog) Candida albicans-[8]
5p Rhizoctonia solani0.18[11]
5p Sclerotinia sclerotiorum2.28[11]
5p Fusarium graminearum1.01[11]
6h Physalospora piricola13.095[10]
5j Phytophthora capsici17.362[10]

PART 3: Protocols for Biological Evaluation

To validate the efficacy of newly synthesized compounds derived from this compound, standardized biological assays are essential.

Protocol 1: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of DMSO and then dilute with water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations.

  • Seed Plating: Place filter paper in Petri dishes and moisten with the test solutions. Place seeds of target weed species (e.g., Brassica napus, Abutilon theophrasti) on the filter paper.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7 days), measure the root length of the seedlings. Calculate the percentage of root growth inhibition compared to a negative control (vehicle only).

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Media Preparation: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten, add the test compounds (dissolved in DMSO) to achieve the desired final concentrations.

  • Inoculation: Pour the amended PDA into Petri dishes. Once solidified, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C).

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition.

Protocol 3: In Vivo Antifungal Assay (Murine Infection Model)

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Infection: Induce a systemic infection in mice (e.g., BALB/c) by intravenous injection of a suspension of the pathogenic fungus (e.g., Candida albicans).

  • Treatment: Administer the test compound orally or via intraperitoneal injection at various doses, starting 24 hours post-infection and continuing for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, euthanize the surviving mice and harvest target organs (e.g., kidneys, spleen) to determine the fungal burden (colony-forming units per gram of tissue).

Conclusion

This compound is a highly valuable and versatile building block for the discovery of novel agricultural chemicals. The synthetic pathways and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to design and develop new herbicides and fungicides with improved efficacy and desirable safety profiles. The exploration of structure-activity relationships will continue to be a critical aspect of this research, enabling the rational design of next-generation crop protection agents.

References

Synthesis and Application of 1H-Indazol-5-amine-Based Fluorescent Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Fluorescence Sensing

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the development of advanced fluorescent probes.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an excellent platform for creating sensitive and selective sensors for various analytes. The introduction of an amino group at the 5-position, yielding 1H-Indazol-5-amine, provides a crucial handle for synthetic elaboration and significantly influences the photophysical properties of the resulting derivatives. This amino group can serve as a versatile point of attachment for fluorophores, recognition moieties, and signaling units, enabling the rational design of probes for bioimaging and sensing applications.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the this compound scaffold. We will delve into the strategic considerations behind synthetic routes, provide step-by-step experimental procedures, and offer protocols for the characterization and application of these powerful molecular tools.

Part 1: Synthesis of the Core Scaffold: this compound

The most prevalent and reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 2-methyl-4-nitroaniline. This pathway is favored for its high yields and straightforward procedures.

Causality Behind the Synthetic Strategy

The choice of 2-methyl-4-nitroaniline as the starting material is strategic. The methyl group at the 2-position and the nitro group at the 4-position are ortho and para, respectively, to the amino group. This arrangement facilitates the key cyclization step to form the indazole ring. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Visualizing the Synthesis Pathway

Synthesis_Pathway A 2-Methyl-4-nitroaniline B 5-Nitro-1H-indazole A->B 1. NaNO2, H2SO4, 0-5 °C 2. Heat C This compound B->C Pd/C, H2 or SnCl2, HCl

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-1H-indazole from 2-Methyl-4-nitroaniline [5]

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.

  • Cyclization: Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.

  • The precipitated 5-nitro-1H-indazole is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 5-Nitro-1H-indazole to this compound [6]

  • Reaction Setup: In a round-bottom flask, suspend 5-nitro-1H-indazole (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Design and Synthesis of a this compound-Based Fluorescent Probe

The 5-amino group of the indazole core is a nucleophilic site that can be readily derivatized to construct a fluorescent probe. A common strategy involves the acylation of the amino group with a molecule that can act as a signaling unit or a recognition element.

Design Rationale: A "Turn-On" Fluorescent Sensor for Metal Ions

Here, we will outline the synthesis of a hypothetical "turn-on" fluorescent sensor for a specific metal ion. The design principle is based on the Photoinduced Electron Transfer (PET) mechanism.[4] The this compound core will be functionalized with a receptor for the target metal ion. In the absence of the metal ion, the lone pair of electrons on the receptor can quench the fluorescence of the indazole fluorophore through PET. Upon binding of the metal ion, the lone pair of electrons on the receptor will be engaged, inhibiting the PET process and leading to a "turn-on" of fluorescence.[7]

Visualizing the Probe Synthesis and Sensing Mechanism

Probe_Synthesis_Sensing cluster_synthesis Probe Synthesis cluster_sensing Sensing Mechanism A This compound C Indazole-Based Probe (Fluorescence OFF) A->C Acylation B Receptor-Acyl Chloride B->C D Indazole-Based Probe (Fluorescence OFF) F Probe-Metal Complex (Fluorescence ON) D->F Binding E Metal Ion E->F

Caption: Synthesis of a "turn-on" indazole-based probe and its sensing mechanism.

Experimental Protocol: Synthesis of an Exemplary Probe

This protocol describes the synthesis of an N-(1H-indazol-5-yl)acetamide derivative as a simplified model for a fluorescent probe. The acetyl group can be replaced with a more complex receptor moiety for specific sensing applications.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-(1H-indazol-5-yl)acetamide.

Part 3: Characterization of the Fluorescent Probe

A thorough characterization of the synthesized probe is essential to understand its properties and validate its function. This involves spectroscopic analysis and determination of key photophysical parameters.

Methodologies for Characterization
  • Structural Verification: The chemical structure of the synthesized probe should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Photophysical Characterization: The absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a spectrofluorometer, respectively. These measurements are typically performed in a variety of solvents to assess solvatochromic effects.

Data Presentation: Photophysical Properties

The key photophysical data should be summarized in a table for easy comparison.

PropertyValue
Absorption Maximum (λ_abs) e.g., 350 nm
Emission Maximum (λ_em) e.g., 450 nm
Stokes Shift e.g., 100 nm
Molar Extinction Coefficient (ε) e.g., 15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) e.g., 0.35

Note: These are example values and will vary depending on the specific probe structure and solvent.

Part 4: Application Protocol: Live-Cell Imaging

This section provides a generalized protocol for using an indazole-based fluorescent probe for live-cell imaging. The specific parameters will need to be optimized for the particular probe and cell line.

Visualizing the Live-Cell Imaging Workflow

Cell_Imaging_Workflow A Cell Seeding B Probe Loading A->B C Incubation B->C D Washing C->D E Imaging D->E

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Detailed Protocol for Cellular Staining and Imaging
  • Cell Culture: Plate the cells of interest (e.g., HeLa, A549) on a suitable imaging dish (e.g., glass-bottom dish) and culture them in appropriate media until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the indazole-based fluorescent probe in a suitable solvent like dimethyl sulfoxide (DMSO). The final working concentration will need to be optimized but typically ranges from 1 to 10 µM.

  • Cell Staining: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells gently with fresh, pre-warmed medium or PBS to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely practiced methodologies in synthetic and medicinal chemistry, as well as cell biology.[5][6] To ensure the validity of your results:

  • Purity of Compounds: The purity of the synthesized this compound and the final probe should be rigorously assessed (e.g., by NMR, MS, and elemental analysis) to avoid artifacts in subsequent experiments.

  • Control Experiments: In sensing applications, it is crucial to perform control experiments with a range of potential interfering analytes to establish the selectivity of the probe. In cellular imaging, unstained cells and cells treated with the vehicle (e.g., DMSO) should be imaged as negative controls.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Perspectives

The this compound scaffold offers a versatile and powerful platform for the development of novel fluorescent probes. The synthetic accessibility of the core and the ease of derivatization of the 5-amino group allow for the creation of a diverse library of sensors for various applications in chemical biology and drug discovery. Future research in this area will likely focus on the development of probes with enhanced photophysical properties, such as longer emission wavelengths to minimize cellular autofluorescence, and the design of probes for specific subcellular organelles or for in vivo imaging applications.

References

The Versatile Building Block: Applications of 1H-Indazol-5-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

1H-Indazol-5-amine, a bicyclic heteroaromatic compound, has long been recognized for its significant role in medicinal chemistry. However, its unique structural and electronic properties also make it a compelling building block for the rational design of advanced functional materials. The presence of a reactive primary amine, a fused aromatic system, and tunable nitrogen positions within the indazole core offers a versatile platform for creating novel materials with tailored optoelectronic and physicochemical characteristics. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the underlying scientific principles.

I. Application in Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality

The bifunctional nature of indazole derivatives, particularly those bearing a coordinating group like a carboxylic acid, makes them excellent candidates for ligands in the synthesis of Metal-Organic Frameworks (MOFs). While this compound itself is not a typical MOF ligand, it serves as a crucial precursor to 1H-indazole-5-carboxylic acid, a ligand that has been successfully incorporated into luminescent and porous MOFs. The indazole moiety within the MOF structure can influence the framework's topology, porosity, and photophysical properties.

Protocol 1: Synthesis of 1H-Indazole-5-carboxylic Acid via Sandmeyer Reaction

The conversion of the amine group of this compound to a carboxylic acid is a key transformation. A reliable method to achieve this is through a Sandmeyer-type reaction, which involves diazotization of the amine followed by cyanation and subsequent hydrolysis of the nitrile.

Diagram of the Synthetic Workflow:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Indazole-5-diazonium chloride B->C Forms D Indazole-5-diazonium chloride E CuCN, KCN Heat D->E Reacts with F 1H-Indazole-5-carbonitrile E->F Forms G 1H-Indazole-5-carbonitrile H H2SO4 (aq) Reflux G->H Reacts with I 1H-Indazole-5-carboxylic acid H->I Forms

Caption: Workflow for the synthesis of 1H-indazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (N₂ gas) will be observed.

    • Heat the reaction mixture for an additional 30 minutes after the addition is complete.

    • Cool the mixture to room temperature and extract the product, 1H-indazole-5-carbonitrile, with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis:

    • Combine the crude 1H-indazole-5-carbonitrile with aqueous sulfuric acid (e.g., 50% v/v).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 1H-indazole-5-carboxylic acid.

    • Filter, wash with water, and dry the solid product.

Protocol 2: Solvothermal Synthesis of a Zn-Indazole Carboxylate MOF

This protocol describes a representative solvothermal synthesis of a zinc-based MOF using the prepared 1H-indazole-5-carboxylic acid ligand.

Diagram of the MOF Synthesis Workflow:

A 1H-Indazole-5-carboxylic acid + Zn(NO3)2·6H2O + Co-ligand (e.g., bipyridine) B Solvent (e.g., DMF) in a sealed vessel A->B Dissolve C Solvothermal Reaction (e.g., 100-150 °C, 24-72 h) B->C Heat D Crystalline MOF Product C->D Formation E Washing and Solvent Exchange D->E Purify F Activation (Drying under vacuum) E->F Prepare G Porous MOF Material F->G Yields

Caption: General workflow for the solvothermal synthesis of an indazole-based MOF.

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve 1H-indazole-5-carboxylic acid (e.g., 0.1 mmol) and a metal salt such as zinc nitrate hexahydrate (e.g., 0.1 mmol) in a suitable solvent, typically N,N-dimethylformamide (DMF) (e.g., 5 mL).

    • A co-ligand, such as a bipyridine derivative, may also be added to control the final structure.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

    • Allow the oven to cool slowly to room temperature to promote the growth of well-defined crystals.

  • Product Isolation and Purification:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent several times.

  • Activation:

    • Filter the solvent-exchanged crystals and dry them under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores, yielding the activated, porous MOF.

Table 1: Representative Characterization Data for an Indazole-based MOF

PropertyValue
Crystal SystemOrthorhombic
Space GroupPna2₁
BET Surface Area500 - 1500 m²/g
Pore Volume0.3 - 0.7 cm³/g
Emission Maxima (λem)450 - 550 nm (ligand-based)
Thermal Stability (TGA)Stable up to ~350 °C

II. Application in Conductive Polymers: A New Frontier

The primary amine functionality of this compound makes it a suitable monomer for the synthesis of conjugated polymers through oxidative polymerization, analogous to the formation of polyaniline. The incorporation of the indazole unit into a polymer backbone is expected to influence the material's electronic properties, solubility, and morphology. These materials could find applications in organic electronics, such as in sensors or as hole-transporting layers.

Protocol 3: Oxidative Chemical Polymerization of this compound

This protocol outlines a general procedure for the synthesis of poly(this compound) via chemical oxidation.

Diagram of the Polymerization Process:

Monomer This compound Acid Acidic Medium (e.g., 1M HCl) Monomer->Acid Dissolve in Polymerization Polymerization (0-5 °C) Acid->Polymerization Oxidant Oxidant Solution (e.g., (NH4)2S2O8) Oxidant->Polymerization Add dropwise Precipitate Poly(this compound) (Precipitate) Polymerization->Precipitate Forms Purification Washing and Drying Precipitate->Purification Isolate and FinalPolymer Conductive Polymer Purification->FinalPolymer

Caption: Workflow for the oxidative polymerization of this compound.

Step-by-Step Methodology:

  • Monomer Solution:

    • Dissolve this compound (1.0 eq) in an acidic aqueous solution (e.g., 1 M HCl) and cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution:

    • Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈) (1.0-1.25 eq), in the same acidic solution, and cool it to 0-5 °C.

  • Polymerization:

    • Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the temperature at 0-5 °C.

    • A color change should be observed as the polymerization proceeds.

    • Continue stirring the reaction mixture for several hours (e.g., 4-24 hours) at low temperature.

  • Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer sequentially with the acidic solution, deionized water, and a suitable organic solvent (e.g., methanol or acetone) to remove unreacted monomer, oxidant, and oligomers.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C).

Table 2: Expected Properties of Poly(this compound)

PropertyExpected Range/Value
FormDark powder (green or blue/black)
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMSO)
Electrical Conductivity (doped)10⁻⁵ to 10⁻¹ S/cm
HOMO Level-5.0 to -5.5 eV
LUMO Level-2.5 to -3.0 eV

III. Functionalization of Nanomaterials: Tailoring Surface Chemistry

The reactive amine group of this compound can be used to covalently functionalize the surface of various nanomaterials, such as graphene oxide (GO) or carbon nanotubes. This functionalization can improve the dispersibility of the nanomaterials in different solvents and polymer matrices, and introduce new functionalities to the material's surface, which can be beneficial for applications in composites, sensors, and catalysis.

Protocol 4: Covalent Functionalization of Graphene Oxide with this compound

This protocol describes a method for the amidation of graphene oxide with this compound.

Diagram of GO Functionalization:

GO Graphene Oxide (GO) (with -COOH groups) Activation Activation (e.g., SOCl2 or EDC/NHS) GO->Activation ActivatedGO Activated GO (e.g., Acyl Chloride) Activation->ActivatedGO Reaction Reaction in Solvent (e.g., DMF, Heat) ActivatedGO->Reaction Indazolamine This compound Indazolamine->Reaction FunctionalizedGO Indazole-Functionalized GO Reaction->FunctionalizedGO Purification Washing and Centrifugation FunctionalizedGO->Purification FinalProduct Dried Functionalized GO Purification->FinalProduct

Caption: Workflow for the functionalization of graphene oxide with this compound.

Step-by-Step Methodology:

  • Activation of Graphene Oxide:

    • Disperse graphene oxide in a suitable solvent (e.g., DMF).

    • Activate the carboxylic acid groups on the GO surface. This can be done by converting them to acyl chlorides using thionyl chloride (SOCl₂) or by using a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

  • Functionalization Reaction:

    • To the suspension of activated GO, add a solution of this compound in the same solvent.

    • Heat the reaction mixture (e.g., 80-120 °C) and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized GO by centrifugation or filtration.

    • Wash the product repeatedly with the reaction solvent and then with other solvents (e.g., acetone, water) to remove excess amine and coupling reagents.

    • Dry the final product under vacuum.

Table 3: Characterization of Indazole-Functionalized Graphene Oxide

TechniqueObservation
FTIR Appearance of new peaks corresponding to amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
XPS Increase in the N1s signal, confirming the presence of nitrogen from the indazole moiety.
TGA Increased thermal stability compared to pristine GO.
Raman Change in the D/G band intensity ratio, indicating a change in the sp² carbon network.

IV. Potential in Organic Electronics: A Promising Horizon

The electron-rich nature of the indazole ring system, combined with the presence of nitrogen atoms, suggests that derivatives of this compound could be promising candidates for hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), or as sensitizers in dye-sensitized solar cells (DSSCs). The amine group provides a convenient handle for further chemical modification to tune the electronic energy levels (HOMO/LUMO) and improve solubility and film-forming properties. While specific data for materials directly derived from this compound is still emerging, the broader class of indazole-based materials has shown promise.

Table 4: Performance of Representative Indazole-Based Materials in Solar Cells

Device TypeMaterial TypePower Conversion Efficiency (PCE)Reference
DSSCIndole-fused Heterocycle DyesUp to 10%[1]
Perovskite Solar CellTriazole-core HTMs10.9 - 14.4%[2]

Conclusion and Future Outlook

This compound is a versatile and promising building block for the development of a new generation of functional materials. Its applications extend from the creation of highly porous and luminescent MOFs to the synthesis of novel conductive polymers and the functionalization of nanomaterials. While the exploration of this compound in materials science is still in its early stages compared to its use in medicinal chemistry, the foundational protocols and promising preliminary results presented in this guide highlight the significant potential of this unique molecular scaffold. Future research will undoubtedly uncover new and exciting applications for this "privileged" heterocyclic compound in the ever-evolving field of materials science.

References

quantification of 1H-Indazol-5-amine in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantification of 1H-Indazol-5-amine in Reaction Mixtures

Authored by: Senior Application Scientist
Date: January 6, 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the accurate quantification of this compound within complex reaction mixtures. Primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal method and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal technique, this document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with ICH guidelines. This note serves as a practical resource for in-process control, yield determination, and quality assessment during the synthesis of this compound-containing active pharmaceutical ingredients (APIs).

Introduction

This compound is a pivotal "building block" in medicinal chemistry and pharmaceutical development.[1] Its substituted indazole scaffold is a core component of numerous molecules investigated for therapeutic applications, including oncology.[2] Accurate and precise quantification of this compound directly within a reaction mixture is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of the starting material provides real-time data on reaction kinetics and progress.

  • Yield Determination: Precise measurement is fundamental for calculating the true yield of subsequent reaction steps.

  • Impurity Profiling: Understanding the concentration of unreacted starting material is the first step in assessing the purity of the crude product.

This application note presents a validated Reverse-Phase HPLC (RP-HPLC) method as the primary analytical technique due to its superior sensitivity, specificity, and adaptability. Additionally, a Quantitative ¹H NMR (qNMR) method is described as a powerful, complementary technique for absolute quantification without the need for a chemically identical reference standard.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Chemical Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [3]
Appearance White to brown powder/crystal[1]
UV-Vis λmax Expected UV absorbance due to aromatic systemInferred
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile)[1]; Low water solubility (17.9 µg/mL)[3][4][1][3][4]
pKa Data available in IUPAC Digitized pKa Dataset[3]

General Analytical Workflow

The quantification of an analyte from a complex matrix like a reaction mixture follows a structured workflow. This ensures that the final analytical result is representative of the bulk mixture and is analytically sound.

General_Analytical_Workflow Sampling 1. Representative Sampling (from reaction mixture) SamplePrep 2. Sample Preparation (Quenching, Dilution, Filtration) Sampling->SamplePrep Aliquot MethodSelection 3. Method Selection (HPLC, qNMR, etc.) SamplePrep->MethodSelection Prepared Sample Analysis 4. Instrumental Analysis MethodSelection->Analysis Inject/Acquire DataProcessing 5. Data Processing (Integration, Calibration) Analysis->DataProcessing Raw Data Calculation 6. Concentration Calculation DataProcessing->Calculation Processed Data Reporting 7. Reporting & Documentation Calculation->Reporting Final Result

Caption: General workflow for analyte quantification in a reaction mixture.

Primary Method: Reverse-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis for its high resolving power, sensitivity, and robustness.[5] This method separates this compound from starting materials, reagents, and byproducts based on its polarity.

Causality and Method Development Rationale
  • Column Choice: A C18 stationary phase is selected as it is the most common and versatile reversed-phase packing, effective for retaining and separating aromatic compounds like indazoles.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water provides a good polarity range to elute the analyte with a sharp peak shape. A small amount of acid (e.g., 0.1% formic acid or TFA) is added to protonate the amine group, ensuring a consistent charge state and preventing peak tailing.

  • Detection: this compound contains a chromophoric indazole ring system, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended as it can assess peak purity by comparing spectra across the peak.

  • Sample Preparation: The goal is to create a clean, particulate-free sample in a solvent compatible with the mobile phase.[6][7] This involves dilution to fall within the linear range of the detector and filtration to protect the HPLC column from blockages.[5][8]

RP-HPLC Experimental Workflow

HPLC_Workflow Start Start: Reaction Aliquot Dilute 1. Accurately Dilute (e.g., 1 mg/mL in Diluent) Start->Dilute Filter 2. Filter Sample (0.22 or 0.45 µm Syringe Filter) Dilute->Filter Inject 4. Inject Standards & Sample into HPLC System Filter->Inject PrepareStd 3. Prepare Calibration Standards (From pure this compound) PrepareStd->Inject Chromatography 5. Chromatographic Separation (C18 Column, Gradient/Isocratic) Inject->Chromatography Detect 6. UV/PDA Detection Chromatography->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Generate Calibration Curve Integrate:e->Calibrate:w Calculate 9. Calculate Concentration Integrate:e->Calculate:w Calibrate->Calculate End Result: Concentration (mg/mL) Calculate->End

Caption: Step-by-step workflow for the RP-HPLC quantification method.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • HPLC-grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 or 0.22 µm, PTFE or nylon).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v) to be used for all dilutions.

  • Standard Stock Solution Preparation (e.g., 1.0 mg/mL):

    • Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Diluent.

  • Calibration Standards Preparation:

    • Perform serial dilutions from the Standard Stock Solution to prepare a series of at least 5 calibration standards covering the expected sample concentration range (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Preparation:

    • Accurately weigh an aliquot of the reaction mixture (e.g., 100 mg).

    • Quantitatively transfer it to a 10 mL volumetric flask and dilute with Diluent. Mix thoroughly.

    • Perform further dilutions as necessary to bring the expected concentration of this compound into the calibration range.

    • Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Gradient Program 5% to 95% B over 10 min, hold 2 min, return to 5% B over 1 min, equilibrate 2 min
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Determine the concentration of this compound in the prepared sample using its measured peak area and the regression equation.

    • Back-calculate to find the concentration in the original reaction mixture, accounting for all dilution factors.

Method Validation (ICH Q2(R2) Framework)

For use in a regulated environment, the analytical method must be validated to prove it is fit for purpose.[9][10] The following parameters are critical.

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the analyte peak is free from interference from matrix components.[11]Peak purity index > 0.995 (PDA), baseline resolution from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response.[11]Correlation coefficient (R²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the results to the true value.[12]98.0% - 102.0% recovery from spiked matrix samples at 3 levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% after minor changes in flow rate, column temp, mobile phase composition.

Orthogonal Method: Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of analyte concentration by comparing the integral of an analyte's proton signal to the integral of a known amount of an internal standard.[13][14] Its key advantage is that the reference standard does not need to be structurally identical to the analyte.

Causality and Method Development Rationale
  • Internal Standard Selection: The internal standard must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte or solvent signals.[13] A compound like maleic acid or dimethyl sulfone is often suitable.

  • Signal Selection: For this compound, well-resolved aromatic protons in a clear region of the spectrum should be chosen for integration.

  • Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured is crucial. This allows for complete relaxation of the protons between scans, ensuring the signal intensity is directly proportional to the number of nuclei.[14]

qNMR Experimental Workflow

qNMR_Workflow Start Start: Reaction Aliquot & Internal Std. Weigh 1. Accurately Weigh Aliquot and Internal Standard (IS) Start->Weigh Dissolve 2. Dissolve Mixture in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Acquire 3. Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Process 4. Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate 5. Integrate Analyte & IS Signals Process->Integrate Calculate 6. Calculate Molar Ratio & Purity using the qNMR Equation Integrate->Calculate End Result: Purity (% w/w) or Concentration Calculate->End

Caption: Step-by-step workflow for the qNMR quantification method.

Detailed qNMR Protocol

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-purity internal standard (IS), e.g., Maleic Acid.

  • High-purity deuterated solvent, e.g., DMSO-d₆.

  • Analytical balance, vials.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the crude reaction mixture into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

ParameterRecommended Setting
Pulse Program Standard single pulse (e.g., zg30)
Relaxation Delay (D1) ≥ 30 seconds (to ensure full relaxation)
Number of Scans 16 or 32 (for good signal-to-noise)
Acquisition Time ≥ 3 seconds
  • Data Processing:

    • Apply Fourier transformation with zero-filling.

    • Carefully phase the spectrum manually.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline.

    • Integrate a well-resolved signal for this compound (I_analyte) and a signal for the internal standard (I_IS).

  • Calculation: The purity of the analyte in the weighed sample can be calculated using the following equation:[15]

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

Troubleshooting

IssuePossible CauseSolution
HPLC: Peak Tailing Secondary interactions with column silanols; pH of mobile phase inappropriate.Add or increase the concentration of acid (TFA, FA) in the mobile phase. Ensure pH is at least 2 units below the pKa of the amine.
HPLC: Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or switch to a different organic modifier (e.g., Methanol).
HPLC: No Peaks Detected Sample concentration too low; incorrect detection wavelength.Check sample dilution; run a PDA scan of a concentrated standard to find the optimal λmax.
qNMR: Inaccurate Results Insufficient relaxation delay (D1); poor phasing or baseline correction.Increase D1 to >5x T1; re-process the spectrum carefully with manual corrections.
qNMR: Signal Overlap Analyte or IS signals overlap with other components.Choose different signals for integration or select a different internal standard.

References

role of 1H-Indazol-5-amine in the synthesis of TRPM5 agonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Central Role of 1H-Indazol-5-amine in the Strategic Synthesis of Novel TRPM5 Agonists

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Section 1: The TRPM5 Channel - A High-Value Therapeutic Target

The Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) is a pivotal ion channel with a rapidly expanding role in human physiology and pathophysiology. Initially identified as a critical component in the transduction of sweet, bitter, and umami tastes, its significance is now understood to extend far beyond gustation.[1][2][3][4]

1.1. Mechanism of Action

TRPM5 is a calcium-activated, non-selective monovalent cation channel.[1][5] Its gating is not directly initiated by an external ligand but rather by a rise in intracellular calcium ([Ca²⁺]i).[2][6][7] In taste receptor cells, for instance, the binding of a tastant (e.g., a sweet molecule) to a G-protein coupled receptor (GPCR) triggers a phospholipase C (PLC) signaling cascade.[2][4] This cascade elevates intracellular Ca²⁺, which directly binds to and opens the TRPM5 channel. The subsequent influx of Na⁺ ions depolarizes the cell membrane, leading to the release of ATP as a neurotransmitter, which signals taste perception to the brain.[1][8]

TRPM5_Signaling_Pathway Tastant Sweet, Bitter, or Umami Tastant GPCR Taste Receptor (GPCR) Tastant->GPCR Binds PLC Phospholipase C (PLCβ2) GPCR->PLC Activates Ca_Release Intracellular Ca²⁺ Release PLC->Ca_Release Stimulates TRPM5 TRPM5 Channel (Closed) Ca_Release->TRPM5 Binds & Activates TRPM5_Open TRPM5 Channel (Open) TRPM5->TRPM5_Open Depolarization Cell Depolarization TRPM5_Open->Depolarization Na⁺ Influx ATP_Release ATP Release Depolarization->ATP_Release Signal Signal to Gustatory Nerve ATP_Release->Signal

1.2. Therapeutic Implications

The expression of TRPM5 is not confined to the tongue. It is found in various chemosensory cells throughout the body, including the gastrointestinal tract, respiratory system, and pancreas.[1][3] This widespread distribution makes TRPM5 a compelling drug target:

  • Metabolic Disorders: In pancreatic β-cells, TRPM5 is involved in glucose-stimulated insulin secretion.[1][9] Agonists of TRPM5 could potentially enhance insulin release, offering a novel therapeutic strategy for type 2 diabetes.[10]

  • Gastrointestinal Motility: TRPM5's presence in the gut suggests a role in chemosensation and motility. Selective agonists have been shown to possess prokinetic activity, indicating potential for treating disorders like gastroparesis.[11]

  • Inflammation and Immunity: TRPM5 is expressed in tuft cells, which are key regulators of mucosal immunity.[8] Modulating TRPM5 activity could influence immune responses in the gut and airways.

Section 2: The Indazole Scaffold in TRPM5 Agonist Design

The development of potent and selective TRPM5 modulators is an area of active research.[12] A critical element in this endeavor is the choice of the core chemical scaffold. The indazole ring system, a fusion of benzene and pyrazole, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to form key interactions with a wide range of biological targets.[13][14][15][16]

2.1. Why this compound?

The this compound structure is a particularly valuable starting material for building TRPM5 agonists. Its utility stems from several key features:

  • Structural Rigidity: The fused ring system provides a rigid, planar core that helps to correctly orient functional groups for optimal interaction with the target protein, reducing the entropic penalty of binding.

  • Hydrogen Bonding: The indazole core contains both hydrogen bond donors (N-H) and acceptors (N), enabling strong and specific interactions within a protein's binding pocket.

  • Synthetic Handle: The primary amine group at the 5-position is a powerful and versatile nucleophilic handle. It allows for the straightforward introduction of diverse chemical moieties through robust and well-established chemical reactions, such as amide bond formation or, as we will detail, urea synthesis. This is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity.[17][18]

The strategic placement of this amine allows chemists to "grow" the molecule outwards from the core, exploring the chemical space necessary to achieve high-affinity binding to the TRPM5 channel.

Section 3: Synthesis Protocol for a Representative Indazole-Urea TRPM5 Agonist

This section provides a representative, field-proven protocol for the synthesis of a potent TRPM5 agonist, "Indazo-Urea Agonist 1," starting from 1-Methyl-1H-indazol-5-amine. The N-methylation of the indazole is a common strategy to block a potential metabolic site and fine-tune the molecule's physicochemical properties.[19][20] The synthesis proceeds via a two-step sequence involving the preparation of a key isocyanate intermediate followed by a urea-forming coupling reaction.

3.1. Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Isocyanate Synthesis cluster_1 Step 2: Urea Formation Amine Aromatic Amine (Precursor A) Isocyanate Aromatic Isocyanate (Intermediate B) Amine->Isocyanate Triphosgene, Base, DCM FinalProduct Indazo-Urea Agonist 1 (Final Product) Isocyanate->FinalProduct DCM, rt IndazoleAmine 1-Methyl-1H-indazol-5-amine (Precursor C) IndazoleAmine->FinalProduct

3.2. Protocol: Step 1 - Synthesis of 4-chlorophenyl isocyanate (Intermediate B)

Causality: This step converts a commercially available aniline into a reactive electrophile (isocyanate). Triphosgene is a safer, solid alternative to gaseous phosgene for this transformation. The reaction must be run under anhydrous conditions and in the presence of a non-nucleophilic base to trap the HCl byproduct.

ReagentMW ( g/mol )EquivalentsAmount
4-chloroaniline127.571.01.28 g
Triphosgene296.750.41.19 g
Triethylamine (TEA)101.192.23.0 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (1.28 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (3.0 mL, 22 mmol) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve triphosgene (1.19 g, 4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Triphosgene is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, filter the reaction mixture to remove triethylammonium chloride salt. Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenyl isocyanate.

  • Purification: The product is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

3.3. Protocol: Step 2 - Synthesis of Indazo-Urea Agonist 1

Causality: This is the key coupling step. The nucleophilic amine of the indazole attacks the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage, a common reaction in the synthesis of urea-based compounds.[21][22][23]

ReagentMW ( g/mol )EquivalentsAmount
1-Methyl-1H-indazol-5-amine147.181.01.47 g
4-chlorophenyl isocyanate153.571.05~1.61 g (crude)
Dichloromethane (DCM)--60 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 1-Methyl-1H-indazol-5-amine (1.47 g, 10 mmol) in dichloromethane (60 mL).

  • Reagent Addition: To this solution, add a solution of the crude 4-chlorophenyl isocyanate (~10.5 mmol) in 20 mL of DCM dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate will likely form as the product is generated. Monitor the reaction by TLC until the starting amine is consumed.

  • Isolation: Filter the resulting solid precipitate from the reaction mixture.

  • Washing: Wash the collected solid sequentially with cold DCM (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the solid product under vacuum to yield the final compound, Indazo-Urea Agonist 1, as a white or off-white powder.

Section 4: Application Notes - Characterization and Functional Validation

Synthesizing the molecule is only the first step. It is imperative to verify its structure and confirm its biological activity.

4.1. Structural Verification

TechniquePurposeExpected Observations for Indazo-Urea Agonist 1
¹H NMR Confirm proton environmentSignals corresponding to the indazole ring protons, the N-methyl group (~3.8-4.0 ppm), aromatic protons from the chlorophenyl ring, and two distinct N-H signals for the urea protons (often broad, >8.0 ppm).
¹³C NMR Confirm carbon backboneA characteristic signal for the urea carbonyl carbon (~150-155 ppm), along with signals for all aromatic and methyl carbons.
HRMS Confirm molecular formulaThe high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ that matches the calculated exact mass of C₁₅H₁₃ClN₄O.
HPLC Determine purityA single major peak in the chromatogram, indicating >95% purity, is required for use in biological assays.

4.2. In Vitro Functional Assays

The following protocols are designed to confirm that the synthesized compound acts as an agonist on the human TRPM5 channel.

Protocol 1: High-Throughput Fluorescence-Based Membrane Potential Assay [12]

Principle: This assay uses a fluorescent dye that is sensitive to changes in membrane potential. HEK-293 cells stably expressing hTRPM5 are loaded with the dye. Activation of TRPM5 by an agonist causes Na⁺ influx, depolarizing the membrane and changing the fluorescence intensity.

Fluorescence_Assay cluster_0 cluster_1 Cell_Rest HEK-293 Cell (Polarized) Cell_Active HEK-293 Cell (Depolarized) Cell_Rest->Cell_Active Na⁺ Influx TRPM5_Rest TRPM5 (Closed) TRPM5_Active TRPM5 (Open) Dye_Rest Dye Fluorescence (Baseline) Dye_Active Dye Fluorescence (Signal Change) Agonist Indazo-Urea Agonist 1 Agonist->Cell_Rest Ca_Ionophore Ca²⁺ Ionophore (e.g., Ionomycin) Ca_Ionophore->Cell_Rest Raises [Ca²⁺]i

Procedure:

  • Cell Plating: Plate HEK-293 cells stably expressing human TRPM5 into black-walled, clear-bottom 384-well microplates and culture overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate according to the manufacturer's instructions (typically 1 hour at 37 °C).

  • Compound Preparation: Prepare a serial dilution of "Indazo-Urea Agonist 1" in an appropriate assay buffer.

  • Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument automatically adds the test compound to the wells.

  • Signal Reading: Immediately following compound addition, add a Ca²⁺ ionophore (like ionomycin) or a GPCR agonist (if the cells co-express a relevant receptor) to raise intracellular calcium and gate the channel. Record the change in fluorescence over time (2-5 minutes).

  • Data Analysis: The magnitude of the fluorescence change is proportional to TRPM5 channel activity. Plot the response against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Automated Patch-Clamp Electrophysiology

Principle: This is the gold standard for ion channel characterization, providing a direct measure of ion flux. Whole-cell currents are recorded from a single cell in response to voltage changes and the presence of the agonist.

Procedure:

  • Cell Preparation: Culture HEK-293/hTRPM5 cells to the appropriate confluency for automated patch-clamp systems (e.g., QPatch, SyncroPatch). Harvest the cells and prepare a single-cell suspension.

  • System Setup: Load the cell suspension, intracellular solution (containing a fixed, activating concentration of free Ca²⁺, e.g., 1 µM), and extracellular solution into the automated patch-clamp instrument.

  • Seal and Whole-Cell Formation: The instrument will automatically trap a cell, form a high-resistance (gigaseal) patch, and then rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV) and record the baseline TRPM5 currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the currents at each voltage step in the presence of the compound. A potent agonist will significantly increase the measured current compared to the baseline.

  • Data Analysis: Plot the current increase as a function of compound concentration to calculate the EC₅₀. Analyze the current-voltage (I-V) relationship to understand the biophysical effects of the compound on the channel.

References

Introduction: The Therapeutic Potential of 1H-Indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological evaluation of 1H-Indazol-5-amine derivatives, providing validated protocols and expert insights for researchers in drug discovery.

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] Specifically, derivatives of this compound have garnered significant attention as potent modulators of key cellular signaling pathways, particularly as protein kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, compounds based on this scaffold are being rigorously investigated for their therapeutic potential.

This guide serves as a comprehensive resource for researchers, providing detailed application notes and step-by-step protocols for the biological screening of this compound derivatives. The methodologies outlined herein are designed to be robust and adaptable, enabling the systematic evaluation of a compound's biochemical potency, cellular activity, and mechanism of action. We will progress from primary biochemical assays that measure direct target engagement to secondary cell-based assays that assess the physiological consequences of this engagement, such as the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Screening Strategy: A Multi-Faceted Approach

A robust screening cascade is essential for efficiently identifying and characterizing promising lead compounds. The process begins with a high-throughput biochemical assay to assess the direct inhibitory activity of the compounds against the purified target enzyme. Hits from this primary screen are then advanced to cell-based assays to confirm their activity in a more complex biological environment and to begin elucidating their mechanism of action.

G cluster_0 Screening Workflow Compound_Library This compound Derivative Library Primary_Screen Primary Screen: Biochemical Assay (e.g., Kinase Inhibition) Compound_Library->Primary_Screen High-Throughput Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Identify direct target inhibitors Secondary_Screen Secondary Screen: Cell-Based Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Secondary_Screen Confirm cellular activity Lead_Compound Lead Compound Characterization Secondary_Screen->Lead_Compound Mechanism of Action studies

Caption: A typical workflow for screening this compound derivatives.

Part 1: Biochemical Assays - Direct Target Inhibition

The initial step in evaluating a new chemical entity is to determine if it directly interacts with its intended molecular target. Since many indazole derivatives are designed as ATP-competitive kinase inhibitors, a biochemical kinase assay is the most relevant primary screen.[3][4]

Application Note: LanthaScreen® TR-FRET Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a powerful, high-throughput method for measuring inhibitor binding to the ATP site of a kinase.[5][6][7] This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle of Causality: The assay relies on the transfer of energy from a europium (Eu)-labeled anti-tag antibody (donor), which binds to the kinase, to an Alexa Fluor® 647-labeled tracer (acceptor), which reversibly binds to the kinase's ATP pocket. When both are bound, a high TR-FRET signal is generated. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the TR-FRET signal. This reduction is directly proportional to the compound's binding affinity, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer). This method is preferred for primary screening due to its sensitivity, robustness, and "mix-and-read" format, which avoids the complexities of handling radioactive materials or measuring enzymatic product formation.[5][7]

G cluster_0 No Inhibitor Present (High FRET) cluster_1 Inhibitor Present (Low FRET) Kinase1 Kinase FRET1 Energy Transfer (High Signal) Antibody1 Eu-Antibody (Donor) Antibody1->Kinase1 Binds Tag Tracer1 AF647-Tracer (Acceptor) Antibody1->Tracer1 FRET Tracer1->Kinase1 Binds ATP Site Kinase2 Kinase Tracer2 AF647-Tracer (Displaced) Kinase2->Tracer2 FRET2 No Energy Transfer (Low Signal) Antibody2 Eu-Antibody (Donor) Antibody2->Kinase2 Binds Tag Inhibitor Indazole Inhibitor Inhibitor->Kinase2 Competes for ATP Site

Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is a general guideline and should be optimized for each specific kinase. It is based on the 384-well plate format.[5][7]

Materials:

  • Kinase of interest (e.g., VEGFR2, PLK4, Aurora A)

  • LanthaScreen® Eu-labeled Anti-Tag Antibody (Thermo Fisher Scientific)

  • Alexa Fluor® 647-labeled Kinase Tracer (Thermo Fisher Scientific)

  • This compound test compounds, serially diluted in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5][7]

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: All additions are typically 5 µL of a 3X solution to achieve a final 1X concentration in a 15 µL reaction volume.[5][7]

    • 3X Compound Solution: Prepare a serial dilution of the this compound derivatives in 1X Kinase Buffer A. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine).

    • 3X Kinase/Antibody Solution: Dilute the kinase and Eu-labeled antibody to the desired 3X concentration in 1X Kinase Buffer A. The optimal concentration for each must be determined empirically but often falls in the low nanomolar range.[7] Expert Tip: Prior to use, centrifuge the antibody tube at ~10,000 x g for 10 minutes to pellet any aggregates that could cause spurious results.[5][7]

    • 3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled tracer to its predetermined optimal concentration (often near its Kd for the kinase) in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X Compound Solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody Solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer Solution to all wells.

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Cover the plate to protect it from light and evaporation.

    • Incubate at room temperature for 60 minutes. This is a general guideline; incubation time may need optimization.[6]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[5]

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Indazole Derivative 1Aurora A26
Indazole Derivative 2VEGFR215
Staurosporine (Control)Aurora A5
Staurosporine (Control)VEGFR28
Table 1: Example data output from a biochemical kinase inhibition screen. Data is hypothetical but representative.

Part 2: Cell-Based Assays - Cellular Activity & Mechanism

Positive hits from biochemical screens must be validated in a cellular context. Cell-based assays determine if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.

Section 2.1: Cell Proliferation & Viability Assays

The primary goal of many kinase inhibitors in oncology is to stop cancer cells from proliferating.[8][9] Therefore, the first cell-based screen typically measures a compound's effect on cell viability or proliferation.

Application Note: MTS Tetrazolium Assay

The MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Principle of Causality: The assay utilizes a tetrazolium salt, MTS, which is reduced by viable, metabolically active cells into a soluble purple formazan product.[10] This bioreduction is carried out by NAD(P)H-dependent dehydrogenase enzymes primarily located in the mitochondria. The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of living cells in the well. A decrease in absorbance in treated cells compared to untreated controls indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[9] The assay is simple, fast, and requires no washing or harvesting steps, making it ideal for HTS.[11][12]

Protocol: MTS Cell Proliferation Assay

This protocol is adapted for adherent cells in a 96-well plate format.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • This compound test compounds, serially diluted

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Sterile 96-well flat-bottom cell culture plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.

    • Incubate for a desired period, typically 48 to 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[10][11][12]

    • Gently tap the plate to mix.

  • Incubation:

    • Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂.[11][12] The optimal incubation time depends on the cell type and density and should be determined empirically.

  • Data Acquisition:

    • Record the absorbance at 490 nm using a plate reader.[10][12]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 2.2: Apoptosis Induction Assays

If a compound inhibits cell proliferation, the next logical step is to determine the mechanism. Many anticancer drugs kill tumor cells by inducing apoptosis, or programmed cell death.[14][15][16]

Application Note: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[17][18]

Principle of Causality: Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, but both converge on the activation of executioner caspases like caspase-3 and caspase-7.[19] This assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[17] This cleavage releases aminoluciferin, a substrate for luciferase. The luciferase enzyme then catalyzes a reaction that produces a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample. The reagent also contains a cell lysis buffer, allowing for a simple "add-mix-measure" protocol without prior cell processing.[17][18]

G cluster_0 Apoptosis Signaling & Assay Principle Inducer Indazole Derivative (Apoptosis Inducer) Procaspase Procaspase-3/7 (Inactive) Inducer->Procaspase Triggers Apoptotic Cascade Caspase Caspase-3/7 (Active) Procaspase->Caspase Activation Substrate Caspase-Glo® Reagent (DEVD-Aminoluciferin) Caspase->Substrate Cleaves DEVD sequence Luciferase Luciferase + ATP Substrate->Luciferase Releases Aminoluciferin Light Luminescent Signal (Light Output) Luciferase->Light Catalyzes reaction

Caption: Caspase-3/7 activation and the principle of the luminescent assay.

Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well plate format.[17][18][20]

Materials:

  • Cells treated with this compound derivatives as in the proliferation assay.

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White, opaque-walled 96-well plates suitable for luminescence.

  • Positive control apoptosis inducer (e.g., Staurosporine).

  • Luminometer plate reader.

Procedure:

  • Prepare Caspase-Glo® Reagent:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[21]

    • Transfer the entire volume of buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is fully dissolved.[20][21]

  • Assay Plate Preparation:

    • Prepare a 96-well plate with cells treated with test compounds for a desired period (e.g., 6, 12, or 24 hours). The final volume in each well should be 100 µL.

    • Include vehicle-only (negative) and staurosporine-treated (positive) controls.

  • Reagent Addition:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[18][20]

  • Incubation:

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[20]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[18]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the vehicle-control wells (background) from all other readings.

    • Express the data as fold-change in caspase activity relative to the vehicle control.

    • Plot the fold-change in luminescence against the compound concentration to generate a dose-response curve.

Compound Concentration (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100%1.0
0.195%1.2
1.055%4.5
10.015%8.2
Staurosporine (1 µM)10%10.5
Table 2: Example of integrated data correlating cell viability with apoptosis induction for a hypothetical this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis, most commonly achieved through the reduction of 5-nitro-1H-indazole, can present several challenges that impact the final yield and purity. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, ensuring a more efficient and successful synthesis.

The primary synthetic route involves two key steps:

  • Formation of 5-nitro-1H-indazole: Typically synthesized via diazotization of 2-methyl-4-nitroaniline followed by intramolecular cyclization.[3][4][5]

  • Reduction of 5-nitro-1H-indazole: The nitro group is reduced to an amine to yield the final product, this compound.[6]

This guide will focus on optimizing both stages of this synthetic pathway.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Low Yield of 5-Nitro-1H-indazole (Step 1)

Question: My yield of 5-nitro-1H-indazole is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the formation of 5-nitro-1H-indazole from 2-methyl-4-nitroaniline often stem from issues in the diazotization and cyclization steps. Here’s a breakdown of potential causes and solutions:

  • Incomplete Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical and sensitive step.

    • Cause: Insufficient acidity, incorrect temperature, or slow addition of sodium nitrite. The amino group of 2-methyl-4-nitroaniline is weakly basic due to the electron-withdrawing nitro group, requiring strongly acidic conditions for efficient protonation and subsequent reaction with the nitrosonium ion (NO⁺).[7][8]

    • Solution:

      • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[8] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to byproducts like phenols.[8][9]

      • Acid Concentration: Ensure a sufficient excess of a strong mineral acid, such as glacial acetic acid or hydrochloric acid, is used to maintain a low pH and fully protonate the starting amine.[4][8][10]

      • Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic amine solution.[8] A rapid addition can cause localized temperature increases and lead to the formation of unwanted side products, such as diazoamino compounds.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired indazole.

    • Cause: A common side reaction is the coupling of the newly formed diazonium salt with unreacted 2-methyl-4-nitroaniline to form an azo compound.[8]

    • Solution: Ensure the amine is fully dissolved and protonated in the acid before beginning the addition of sodium nitrite. This minimizes the concentration of the free amine available for unwanted coupling reactions.

  • Inefficient Cyclization: The intramolecular cyclization to form the indazole ring can be slow.

    • Cause: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Some protocols recommend allowing the reaction mixture to stand for up to 3 days at room temperature to ensure complete cyclization.[4]

Troubleshooting Low Yield in Diazotization

Caption: Troubleshooting workflow for low yield of 5-nitro-1H-indazole.

Low Yield or Incomplete Reduction of 5-Nitro-1H-indazole (Step 2)

Question: I am experiencing a low yield or incomplete conversion during the reduction of 5-nitro-1H-indazole to this compound. What could be the issue?

Answer: The reduction of the nitro group is generally efficient, but several factors can lead to poor results.

  • Choice of Reducing Agent and Catalyst:

    • Cause: The activity of the catalyst or the suitability of the reducing agent may be suboptimal.

    • Solution:

      • Catalytic Hydrogenation: This is a common and effective method. Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.[6] Ensure the system is properly flushed with an inert gas before introducing hydrogen. The reaction is typically carried out in a protic solvent like methanol or ethanol.

      • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be effective.

  • Reaction Conditions:

    • Cause: Inadequate temperature, pressure (for hydrogenation), or reaction time can lead to incomplete reduction.

    • Solution:

      • Hydrogenation: Ensure adequate hydrogen pressure and vigorous stirring to facilitate good contact between the substrate, catalyst, and hydrogen. Monitor the reaction progress by TLC or LC-MS.

      • Chemical Reduction: For methods using metals like tin or iron, heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Cause: The product, this compound, is a basic compound and can be lost during aqueous work-up if the pH is not carefully controlled. It is also susceptible to oxidation.

    • Solution:

      • pH Adjustment: After the reaction, carefully basify the solution to precipitate the product. Avoid excessively high pH, which can lead to degradation.

      • Inert Atmosphere: During work-up and purification, it can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.

      • Purification: Column chromatography on silica gel is a common purification method. Use a solvent system that provides good separation from any remaining starting material or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during the diazotization step?

A1: Diazonium salts can be explosive, especially when isolated in a dry, solid state. It is crucial to keep them in solution and at low temperatures (0-5 °C).[9] Always use a safety shield and wear appropriate personal protective equipment (PPE). After the reaction, any excess nitrous acid should be quenched with a reagent like sulfamic acid or urea until a negative test on starch-iodide paper is observed.[7]

Q2: Can I use a different starting material for the synthesis of 5-nitro-1H-indazole?

A2: Yes, alternative routes exist. For example, 2-fluoro-5-nitrobenzaldehyde can be reacted with hydrazine hydrate to form 5-nitro-1H-indazole.[3][11] This method avoids the use of sodium nitrite and the generation of diazonium salts.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the diazotization/cyclization and the reduction steps. For TLC analysis, use an appropriate solvent system that provides good separation of the starting material, intermediates, and the final product. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific shifts can vary depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). The N-H protons of the indazole and the amine will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: Aromatic carbons will be observed in the range of approximately 100-150 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (133.15 g/mol ) should be observed.

It is always recommended to compare the obtained data with literature values or a reference standard for confirmation.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from established literature procedures.[3][4]

  • In a flask equipped with a mechanical stirrer, add 2-methyl-4-nitroaniline (1 equivalent) to glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to stand at room temperature for 72 hours to ensure complete cyclization.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 5-nitro-1H-indazole.

  • Purify the crude product by recrystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of 5-nitro-1H-indazole using catalytic hydrogenation.[6]

  • Dissolve 5-nitro-1H-indazole (1 equivalent) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Data Summary Table
StepStarting MaterialKey ReagentsProductTypical YieldMelting Point (°C)
1 2-Methyl-4-nitroanilineSodium nitrite, Acetic acid5-Nitro-1H-indazole72-96%[4]208-209[4]
2 5-Nitro-1H-indazoleH₂, Pd/CThis compoundHigh~180-185

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of 5-Nitro-1H-indazole cluster_1 Step 2: Reduction to this compound SM1 2-Methyl-4-nitroaniline Diazotization Diazotization (NaNO₂, Acetic Acid, 0-5 °C) SM1->Diazotization Cyclization Intramolecular Cyclization (RT, 72h) Diazotization->Cyclization Product1 5-Nitro-1H-indazole Cyclization->Product1 Reduction Catalytic Hydrogenation (H₂, Pd/C, MeOH) Product1->Reduction Product2 This compound Reduction->Product2

Caption: Overall synthetic workflow for this compound.

References

common impurities and byproducts in 1H-Indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, impurities, and byproducts encountered during the synthesis of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently employed and industrially adaptable route involves a two-step process. First, the synthesis of 5-nitro-1H-indazole, followed by the reduction of the nitro group to the desired 5-amino functionality. A common starting material for the first step is 2-amino-5-nitrotoluene, which undergoes diazotization and subsequent intramolecular cyclization.[1] The subsequent reduction is typically achieved via catalytic hydrogenation (e.g., using Pd/C) or metal-acid combinations.[2]

Q2: My final this compound product is off-color (e.g., brown, reddish, or dark). What is the likely cause?

A2: Discoloration is a frequent issue and typically points to the presence of oxidized species or residual colored impurities. The primary amino group in this compound is susceptible to air oxidation, which can form highly colored polymeric impurities over time. Another common cause is the presence of residual nitro or nitroso intermediates from an incomplete reduction step. 5-Nitro-1H-indazole is a pale yellow solid, and even trace amounts can impart color to the final product.[1]

Q3: I am seeing unexpected peaks in the 1H NMR spectrum of my final product. What are the most probable impurities?

A3: Unexpected signals in your NMR spectrum often correspond to process-related impurities. Key suspects include:

  • Unreacted 5-nitro-1H-indazole : If the reduction was incomplete.

  • Reduction Intermediates : Species like 5-nitroso-1H-indazole or 5-hydroxylamino-1H-indazole may be present if the reduction stalls.

  • Isomeric Impurities : While the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, certain reaction conditions can lead to mixtures.[3][4] Alkylation, for instance, can sometimes yield N-2 substituted byproducts.[5]

  • Residual Solvents : Solvents used during reaction or purification (e.g., methanol, acetic acid, ethyl acetate) are common contaminants.

Q4: How can I effectively purify crude this compound?

A4: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization : This is often the most effective method for removing minor impurities and improving color. Solvents such as methanol or ethanol/water mixtures can be effective.[1]

  • Column Chromatography : For mixtures containing significant amounts of closely related impurities (like isomers or reduction intermediates), silica gel column chromatography is recommended. A gradient elution system, for example with hexane/ethyl acetate or dichloromethane/methanol, can provide good separation.

  • Activated Carbon Treatment : To remove highly colored, often polymeric, impurities, treating a solution of the crude product with activated charcoal before recrystallization can be very effective.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the key stages of this compound synthesis.

Issue 1: Low Yield and Byproduct Formation in 5-Nitro-1H-indazole Synthesis

Question: During the diazotization of 2-amino-5-nitrotoluene, I observed the formation of a yellow precipitate and my final yield of 5-nitro-1H-indazole was poor. What went wrong?

Answer: This is a classic issue in diazotization reactions. The yellow precipitate is likely a diazoamino compound, formed by the coupling of the diazonium salt with unreacted 2-amino-5-nitrotoluene.[1] This side reaction consumes your starting material and diazonium intermediate, thereby reducing the yield of the desired cyclized product.

Causality and Mitigation Strategies:
  • Poor Temperature Control : Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be kept cold (typically 0-5 °C) to minimize decomposition and side reactions. If the temperature rises above 25°C during the addition of sodium nitrite, byproduct formation increases significantly.[1]

  • Incorrect Rate of Addition : Adding the sodium nitrite solution too slowly can allow the concentration of free amine to remain high relative to the diazonium salt, promoting the formation of the diazoamino byproduct.[1] Conversely, adding it too quickly can cause a dangerous exotherm. A steady, controlled addition is crucial.

  • Insufficient Acid : The reaction is performed in a strong acid (commonly glacial acetic acid), which protonates the amino group and is essential for the formation of nitrous acid (HONO) from sodium nitrite. Ensure the correct stoichiometry of acid is used.

Workflow Diagram: Diazotization and Cyclization

A 2-Amino-5-nitrotoluene B Diazonium Salt Intermediate A->B NaNO2, Acetic Acid (0-5 °C) C 5-Nitro-1H-indazole (Desired Product) B->C Intramolecular Cyclization D Diazoamino Byproduct (Yellow Precipitate) B->D Side Reaction: Coupling with starting amine E Decomposition Products (Tarry Impurities) B->E Decomposition (High Temp)

Caption: Key reaction pathways in the synthesis of 5-Nitro-1H-indazole.

Issue 2: Incomplete Reduction of 5-Nitro-1H-indazole

Question: My reaction to reduce 5-nitro-1H-indazole seems to stall. TLC analysis shows a spot for the starting material and another new spot, but very little of the final amine product.

Answer: Incomplete reduction is a common hurdle. The new spot is likely a partially reduced intermediate, such as 5-nitroso-1H-indazole or 5-hydroxylamino-1H-indazole. This issue often stems from problems with the catalyst or reaction conditions.

Troubleshooting Steps for Catalytic Hydrogenation (Pd/C):
  • Catalyst Activity : Ensure the Palladium on Carbon (Pd/C) catalyst is fresh and active. Over time, catalysts can become poisoned or deactivated. If in doubt, use a new batch. The quality and water content of the catalyst can also play a significant role.

  • Hydrogen Pressure : While some reductions proceed at atmospheric pressure, others require higher pressures (e.g., 50 psi) to go to completion. Ensure your system is maintaining the target pressure.

  • Solvent Choice : The reaction is often run in polar protic solvents like methanol or ethanol.[2] Ensure the solvent is of sufficient purity and that the starting material is fully dissolved.

  • Reaction Time & Temperature : Monitor the reaction by TLC or LC-MS. If it is sluggish, you can cautiously increase the temperature (e.g., to 40-50 °C) or extend the reaction time.

  • Catalyst Loading : A typical catalyst loading is 5-10 mol% of palladium. If the reaction is slow, a slightly higher loading may be beneficial.

Data Summary: Common Impurities in this compound Synthesis
Impurity NamePotential SourceTypical Analytical Signature (1H NMR)Mitigation/Removal Strategy
5-Nitro-1H-indazole Incomplete reduction of the nitro group.Aromatic protons in a more downfield region due to the electron-withdrawing nitro group.Optimize reduction conditions (catalyst, time, pressure); Purify by column chromatography or recrystallization.
2-Amino-5-nitrotoluene Unreacted starting material from the first step.Presence of a methyl singlet around 2.5 ppm.Ensure complete reaction in the first step; Wash crude 5-nitro-1H-indazole before reduction.
Diazoamino compounds Side reaction during diazotization.Complex aromatic signals; often insoluble and removed by filtration.Strict temperature control (0-5 °C) and controlled reagent addition during diazotization.[1]
Polymeric/Oxidized Species Air oxidation of the final product's amino group.Broad, unresolved signals in the baseline; contributes to product discoloration.Handle and store the final product under an inert atmosphere (N₂ or Ar); Purify via recrystallization with charcoal treatment.
Residual Solvents Trapped solvent from reaction or purification.Characteristic signals (e.g., Methanol ~3.49 ppm, Acetic Acid ~2.1 ppm).Dry the final product thoroughly under high vacuum, potentially with gentle heating.

Recommended Experimental Protocols

Disclaimer: These protocols are intended as a guide. All laboratory work should be performed with appropriate safety precautions and personal protective equipment.

Protocol 1: Synthesis of 5-Nitro-1H-indazole

Adapted from Porter, H. D.; Peterson, W. D. Org. Synth. 1941, 21, 86.[6]

  • In a 5 L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • While maintaining the temperature of the acetic acid solution below 25 °C (using an ice bath if necessary), add the sodium nitrite solution all at once with vigorous stirring.[1]

  • Continue stirring for 15-20 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days. If any yellow precipitate forms during this time, it should be filtered off and discarded.[1]

  • Concentrate the solution on a rotary evaporator under reduced pressure.

  • Add 200 mL of water to the residue and triturate to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.

  • The crude material can be purified by recrystallization from boiling methanol (approx. 650 mL) with the use of decolorizing charcoal to yield pale yellow needles.

Protocol 2: Reduction of 5-Nitro-1H-indazole to this compound

Based on general reduction procedures.[2]

  • To a hydrogenation vessel, add 5-nitro-1H-indazole (e.g., 25 g, 0.153 mol) and methanol (approx. 400 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 2.0 g, ~5 wt%).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

Troubleshooting Logic Diagram

start Problem Observed low_yield Low Yield in Step 1 (Nitroindazole Synthesis) start->low_yield incomplete_red Incomplete Reduction (Step 2) start->incomplete_red discolored_prod Final Product Discolored start->discolored_prod temp_issue Check Temperature Control (< 25°C) low_yield->temp_issue catalyst_issue Check Catalyst Activity/Loading incomplete_red->catalyst_issue oxidation_issue Check for Air Oxidation discolored_prod->oxidation_issue addition_rate Review NaNO2 Addition Rate temp_issue->addition_rate No solution1 Optimize Cooling & Addition Protocol temp_issue->solution1 Yes addition_rate->solution1 h2_pressure Verify H2 Pressure catalyst_issue->h2_pressure No solution2 Use Fresh Catalyst / Increase Pressure catalyst_issue->solution2 Yes h2_pressure->solution2 impurity_issue Residual Nitro-Compound? oxidation_issue->impurity_issue No solution3 Handle Under Inert Gas / Recrystallize with Charcoal oxidation_issue->solution3 Yes impurity_issue->solution2 Yes

Caption: A logical flow for troubleshooting common synthesis problems.

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 1H-Indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. As a weakly basic molecule with moderate lipophilicity, this compound (CAS: 19335-11-6) presents a common but manageable solubility issue. This document provides a structured, in-depth approach to understanding and overcoming these challenges, moving from fundamental principles to advanced, field-proven protocols.

Section 1: Understanding the Root Cause – Key Physicochemical Properties

The poor aqueous solubility of this compound at neutral pH is not an experimental anomaly but a direct consequence of its inherent chemical properties. Understanding these properties is the first step toward a rational troubleshooting strategy.

The core of the issue lies in its structure: an indazole ring system substituted with an amino group.[1] This amino group makes the compound a weak base. At physiological pH (around 7.4), the amine is predominantly in its neutral, unprotonated form, which has limited interaction with polar water molecules, leading to very low solubility. Experimental data confirms this, with a reported solubility of only 17.9 µg/mL at pH 7.4 .[2]

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₇H₇N₃[1]-
Molecular Weight ~133.15 g/mol [2][3]Necessary for molar concentration calculations.
Appearance White to brown or gray to purple-brown crystalline powder[1][3]Solid state requires energy to break the crystal lattice for dissolution.
XLogP3 1.5[3]Indicates moderate lipophilicity, favoring non-polar environments over water.
Aqueous Solubility 17.9 µg/mL (approx. 134 µM) at pH 7.4[2]Confirms the compound is "poorly soluble" under neutral conditions.
Chemical Class Aromatic Amine (Weak Base)[1][4]Crucial Point: Solubility is highly dependent on pH. Protonation at acidic pH will dramatically increase solubility.
Section 2: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: I can't dissolve this compound powder directly in my aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?

A1: You are not doing anything wrong; this is the expected behavior. Direct dissolution of lipophilic, poorly soluble compounds into aqueous media is rarely successful. The standard and correct approach is to first prepare a concentrated stock solution in a suitable organic solvent.[5] This high-concentration stock can then be serially diluted into your aqueous experimental medium.

Q2: What is the best organic solvent for preparing a stock solution of this compound?

A2: For most research applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its powerful, polar aprotic nature is highly effective at dissolving a wide range of organic molecules. Dimethylformamide (DMF) is a viable alternative.

A Step-by-Step Protocol for preparing a stock solution is available in Protocol 1.

Q3: My compound precipitates ("crashes out") when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: This is a very common problem that occurs when the compound rapidly transitions from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is to manage this transition carefully and respect the compound's solubility limit in the final medium.

Troubleshooting Steps:

  • Minimize Final Organic Solvent Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[6] For some in vivo studies, it may be pushed to 1-2%.[6] A lower DMSO percentage reduces the risk of precipitation.

  • Use Stepwise Dilution: Avoid diluting the stock solution in a single large step. Instead, perform one or more intermediate dilutions.[6]

  • Ensure Adequate Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion prevents the formation of localized, supersaturated pockets that can initiate precipitation.

  • Pre-warm the Aqueous Buffer: Warming your buffer (e.g., to 37°C for cell culture media) can slightly increase the solubility and dissolution rate.[5]

  • Re-evaluate Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous system. The most straightforward solution is often to lower the final working concentration.

Section 3: Advanced Strategies for Solubility Enhancement

If the initial troubleshooting steps are insufficient for your experimental needs, more advanced strategies based on chemical principles are required.

Q4: My experiment requires a higher aqueous concentration than I can achieve with a simple DMSO dilution. What are my options?

A4: To significantly increase the aqueous solubility, you must modify the solution environment to make it more favorable for this compound. The most effective method is pH adjustment, leveraging the compound's basic nature.

Strategy 1: pH Adjustment (Acidification)

The Principle: The solubility of weak bases increases as the pH of the solution decreases.[7][8][9][10] By lowering the pH, you protonate the primary amine group (R-NH₂ → R-NH₃⁺). This positively charged species is an ionic salt, which is significantly more polar and, therefore, more soluble in water. This relationship is fundamentally described by the Henderson-Hasselbalch equation.[11][12][13][14]

A detailed methodology is provided in Protocol 2.

G cluster_pH Effect of pH on this compound Low_pH Low pH (Acidic) e.g., pH 1-4 Protonated Protonated Form (R-NH₃⁺) High Aqueous Solubility Low_pH->Protonated Protonation Favored High_pH High pH (Neutral/Basic) e.g., pH > 7 Unprotonated Unprotonated Form (R-NH₂) Low Aqueous Solubility High_pH->Unprotonated Deprotonation Favored Equilibrium R-NH₂ + H⁺  ⇌  R-NH₃⁺ Unprotonated->Equilibrium Equilibrium->Protonated

Caption: Relationship between pH, protonation state, and solubility.

Strategy 2: Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[15][16] This makes the solvent system more "hospitable" to lipophilic compounds like this compound, thereby increasing its solubility.

Common Co-solvents for Research Use:

Co-solventTypical Final ConcentrationNotes
Ethanol 1-10%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG400) 5-20%Often used in in vivo formulations to improve solubility.[6]
Propylene Glycol (PG) 5-20%Similar to PEG400, a common pharmaceutical excipient.
Glycerol 5-15%Can increase viscosity but is very biocompatible.[6]

Implementation: Prepare a stock solution of your compound in 100% of the chosen co-solvent (or DMSO). Then, dilute this stock into an aqueous buffer that already contains the final target concentration of the co-solvent. This avoids shocking the compound with a sudden change in solvent polarity.

Section 4: Standardized Protocols & Data
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed to prepare a stock of desired concentration and volume (e.g., for 1 mL of a 50 mM stock, you need 0.001 L * 0.050 mol/L * 133.15 g/mol = 0.00666 g or 6.66 mg).

  • Weighing: Accurately weigh the solid compound into a sterile, appropriate-sized vial (e.g., a 2 mL glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[17]

  • Verification: Visually inspect the solution to ensure it is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store at -20°C or -80°C.

Protocol 2: pH-Modification Method for Enhanced Aqueous Solubility
  • Weigh Compound: Weigh the required amount of this compound into a beaker or flask.

  • Acidic Dissolution: Add a small volume of dilute acid (e.g., 0.1 M HCl) and stir. Add just enough acid to fully dissolve the compound, forming the hydrochloride salt in situ.

  • Buffering: Once dissolved, add the primary components of your desired final buffer (e.g., phosphate salts for PBS), but do not adjust the pH yet.

  • Volume Adjustment: Add purified water to bring the solution to approximately 90% of the final target volume.

  • pH Titration: While stirring continuously and monitoring with a calibrated pH meter, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to carefully raise the pH to your desired final value (e.g., 7.4). CAUTION: If you observe any cloudiness or precipitation, you have exceeded the compound's solubility at that specific pH. The highest achievable concentration will be at a pH just below where precipitation begins.

  • Final Volume: Once the target pH is stable, add water to reach the final volume. The resulting solution should be sterile-filtered if intended for biological use.

Representative Solubility Data Summary
Solvent SystemExpected SolubilityMechanism of Enhancement
Water / PBS (pH 7.4) < 0.02 mg/mL (~134 µM)[2]Baseline (Intrinsic Solubility)
0.1 M HCl (pH ~1) > 10 mg/mL (estimated)Protonation to form a highly soluble salt.
DMSO > 50 mg/mL (estimated)Favorable organic solvent environment.
PBS (pH 7.4) + 10% Ethanol ~0.1 - 0.5 mg/mL (estimated)Reduced solvent polarity (Co-solvency).
Section 5: Comprehensive Troubleshooting Workflow

This diagram provides a logical decision tree to guide you from the initial problem to a viable solution.

Caption: A decision-making workflow for solubilizing this compound.

References

strategies to avoid side reactions during 1H-Indazol-5-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies for 1H-Indazol-5-amine Functionalization

Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested strategies to mitigate side reactions during the chemical modification of this versatile scaffold. The indazole core is a significant pharmacophore, and mastering its functionalization is key to many therapeutic advancements.[1][2][3][4]

This resource is structured to provide direct answers to specific experimental issues, moving from troubleshooting common problems to broader frequently asked questions, detailed protocols, and visual guides to reinforce key concepts.

Part 1: Troubleshooting Common Side Reactions

This section is organized in a question-and-answer format to address the most frequent and challenging side reactions encountered during the functionalization of this compound.

N-Alkylation and N-Arylation Reactions

Question: During the N-alkylation of this compound, I am observing a mixture of N-1 and N-2 alkylated products. How can I control the regioselectivity?

Answer: The formation of both N-1 and N-2 regioisomers is a common challenge in indazole chemistry due to the tautomeric nature of the indazole ring.[4][5] The thermodynamically more stable tautomer is the 1H-indazole.[2][3] Control over regioselectivity is achievable by carefully selecting the base, solvent, and considering the electronic and steric properties of the reactants.

  • Root Cause Analysis:

    • Tautomerism: The indazole anion formed upon deprotonation can be alkylated at either nitrogen.

    • Reaction Conditions: The choice of base and solvent significantly influences the ratio of N-1 to N-2 products. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selectivity.[1][2][3][4] Conversely, different conditions might favor the N-2 product.

    • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can direct the substitution to the more sterically accessible nitrogen.

  • Recommended Solutions & Protocols:

    • For Preferential N-1 Alkylation: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors N-1 alkylation.[1][3][4] This is thought to proceed through the thermodynamically favored N-1 anion.

    • For Preferential N-2 Alkylation: While less common for the parent indazole, specific substitution patterns on the indazole ring can promote N-2 alkylation. For example, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity.[1][2][4]

    • Protecting Group Strategy: To ensure selectivity, especially for more complex syntheses, protecting the exocyclic amine is highly recommended before proceeding with N-alkylation. Common protecting groups like Boc (tert-butyloxycarbonyl) can be employed.[6]

Question: I am attempting a Buchwald-Hartwig amination on a protected 5-amino-1H-indazole derivative and experiencing low yields and catalyst deactivation. What could be the cause?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[7][8]

  • Root Cause Analysis:

    • Ligand Choice: The ligand's steric and electronic properties are critical. For electron-rich indazoles, bulky, electron-rich phosphine ligands are often required to promote reductive elimination.

    • Base Sensitivity: The choice of base is crucial. Strong bases like sodium tert-butoxide are common, but some substrates may be sensitive, leading to side reactions. Weaker bases like potassium carbonate can be used but may require higher temperatures and longer reaction times.[9]

    • Catalyst Poisoning: The nitrogen atoms of the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Recommended Solutions & Protocols:

    • Ligand Screening: Experiment with a variety of phosphine ligands. For instance, sterically hindered biarylphosphine ligands like BrettPhos have shown success in challenging aminations, including those with heteroaryl halides.[10]

    • Base Optimization: Screen different bases such as NaOtBu, K3PO4, and Cs2CO3. The solubility and strength of the base can significantly impact the reaction outcome.

    • Solvent Selection: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

Acylation Reactions

Question: When I try to acylate the 5-amino group, I also get acylation on the indazole nitrogen. How can I achieve selective acylation of the exocyclic amine?

Answer: The nucleophilicity of both the exocyclic 5-amino group and the indazole ring nitrogens makes competitive acylation a common issue. Selective acylation can be achieved by modulating reaction conditions or using a protecting group strategy.

  • Root Cause Analysis:

    • Relative Nucleophilicity: Under basic conditions, both the exocyclic amine and the deprotonated indazole nitrogen are nucleophilic and can react with the acylating agent.

    • Reaction Conditions: The choice of solvent, base, and temperature can influence the relative rates of acylation at the different nitrogen atoms.

  • Recommended Solutions & Protocols:

    • Control of Stoichiometry and Temperature: Carefully controlling the stoichiometry of the acylating agent (e.g., using 1.0-1.1 equivalents) and running the reaction at low temperatures (e.g., 0 °C to room temperature) can favor acylation of the more nucleophilic exocyclic amine.

    • Protecting the Indazole Nitrogen: A more robust strategy is to first protect the indazole nitrogen. For example, N-1 acylation can be achieved, and this acyl group can later be removed after functionalizing the 5-amino group.[2][3]

    • Solvent-Free Conditions: Some studies have shown that solvent-free acylation using a solid catalyst can provide high yields and selectivity.[11]

Diazotization and Azo Coupling

Question: My diazotization of this compound is leading to a complex mixture of products and decomposition. How can I improve the stability of the diazonium salt?

Answer: The diazotization of primary aromatic amines yields diazonium salts, which are useful intermediates but can be unstable.[12] The stability is highly dependent on the reaction conditions.

  • Root Cause Analysis:

    • Instability of Diazonium Salts: Indazole diazonium salts can be prone to decomposition, especially at elevated temperatures, leading to the loss of N2 and the formation of undesired byproducts.

    • Reaction Medium: The choice of acid and solvent is critical. The reaction is typically carried out in a strong acid at low temperatures.

  • Recommended Solutions & Protocols:

    • Low-Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath. This minimizes the decomposition of the diazonium salt.

    • In Situ Generation and Use: Prepare the diazonium salt in situ and use it immediately in the subsequent coupling reaction without isolation.

    • Choice of Acid: Use a non-nucleophilic counterion if isolation is necessary. For example, using HBF4 can lead to the formation of a more stable diazonium tetrafluoroborate salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use a protecting group for the indazole nitrogen during functionalization of the 5-amino group?

A1: While not always strictly necessary, it is highly recommended, especially for multi-step syntheses or when strong reagents are used. Protecting the indazole nitrogen prevents side reactions and often simplifies purification. The choice of protecting group will depend on the subsequent reaction conditions.

Q2: What are some common protecting groups for the indazole nitrogen, and how are they removed?

A2:

Protecting Group Introduction Conditions Removal Conditions
Boc (tert-butyloxycarbonyl) Boc2O, DMAP, CH2Cl2 TFA in CH2Cl2 or HCl in dioxane
Benzyl (Bn) Benzyl bromide, NaH, THF Hydrogenolysis (H2, Pd/C)

| Trityl (Trt) | Trityl chloride, Et3N, CH2Cl2 | Mild acid (e.g., TFA in CH2Cl2)[13] |

Q3: How can I effectively purify my functionalized this compound derivatives?

A3: Purification can be challenging due to the polarity of the indazole scaffold.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, often starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is typically effective.[14][15]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high purity material.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed.

Part 3: Detailed Experimental Protocols

Protocol 1: Selective N-1 Alkylation of 1H-Indazole (General Procedure)

This protocol is based on conditions known to favor N-1 regioselectivity.[1][3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (tetrahydrofuran) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Indazole

This is a general protocol for the palladium-catalyzed amination of an aryl halide.[8][10]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2 mol %), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add the halogenated indazole (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography.

Part 4: Visual Diagrams and Workflows

Decision Workflow for Troubleshooting N-Alkylation Regioselectivity

G start Start: N-Alkylation of This compound problem Problem: Mixture of N-1 and N-2 isomers start->problem solution1 Goal: Favor N-1 Alkylation problem->solution1 If N-1 is desired solution2 Goal: Favor N-2 Alkylation problem->solution2 If N-2 is desired protect Alternative Strategy: Protect exocyclic amine first problem->protect step1_1 Use strong, non-nucleophilic base (e.g., NaH) in aprotic solvent (e.g., THF) solution1->step1_1 step2_1 Utilize electron-withdrawing groups at C-7 position of indazole solution2->step2_1 step1_2 Consider steric hindrance of alkylating agent step1_1->step1_2 end Achieve Regioselective Alkylation step1_2->end step2_2 Screen alternative bases and solvents (e.g., K2CO3 in DMF) step2_1->step2_2 step2_2->end protect->start Re-attempt after protection G sub This compound prod_n_alk N-Alkylated Indazole sub->prod_n_alk R-X, Base (N-Alkylation) prod_acylation Acylated Indazole sub->prod_acylation RCOCl, Base (Acylation) prod_buchwald N-Arylated Indazole sub->prod_buchwald Ar-X, Pd catalyst, Ligand, Base (Buchwald-Hartwig) prod_suzuki C-Arylated Indazole sub->prod_suzuki Ar-B(OH)2, Pd catalyst, Base (Suzuki Coupling on pre-halogenated indazole)

References

Technical Support Center: Optimization of Suzuki Coupling with 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1H-Indazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. The presence of both an acidic N-H proton and a basic amine group on the indazole core presents unique obstacles, including catalyst poisoning and competing side reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the lab. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to rationalize and optimize your reaction conditions effectively.

Section 1: Foundational Knowledge & Initial Setup FAQs

Q1: What makes this compound a "challenging" substrate for Suzuki coupling?

A1: The difficulty arises from the two nitrogen atoms in the indazole structure. The exocyclic amine (-NH₂) and the endocyclic pyrrolic-type nitrogen (-NH-) are both basic and can coordinate strongly to the palladium catalyst. This coordination can lead to:

  • Catalyst Poisoning: The nitrogen lone pairs can occupy coordination sites on the palladium center, inhibiting the binding of the aryl halide or the organoboron reagent and effectively shutting down the catalytic cycle.[1]

  • Low Reactivity: Even if the catalyst is not fully deactivated, the equilibrium between the active catalyst and the nitrogen-bound, off-cycle species can result in sluggish or incomplete reactions.[2]

  • Side Reactions: The acidic N-H proton can react with strong bases, creating an indazolide anion that can further complicate the reaction mixture.

Q2: I'm setting up my first reaction. What are the recommended starting conditions?

A2: For a challenging substrate like this compound, starting with robust and proven conditions is critical. Avoid older catalyst systems like Pd(PPh₃)₄, which are often inefficient for this type of substrate. A modern, well-defined precatalyst system is highly recommended.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended Starting PointRationale & Key Considerations
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Aryl chlorides are less reactive and require more forcing conditions, which can lead to decomposition.
Boronic Acid/Ester Boronic Acid (1.2–1.5 equiv) or Pinacol EsterUsing a slight excess of the boronic species helps drive the reaction to completion. Pinacol esters offer greater stability against protodeboronation.[3]
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G2 (1–3 mol%)These "G3" or "G2" precatalysts are air-stable and ensure the efficient generation of the active Pd(0) species, minimizing opportunities for catalyst deactivation.[2][4]
Ligand XPhos or SPhosBulky, electron-rich biarylphosphine ligands are essential.[4][5] They create a sterically hindered coordination sphere around the palladium, which accelerates reductive elimination and discourages binding of the indazole nitrogen.[2][5]
Base K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)A moderately strong inorganic base is typically required. K₃PO₄ is often effective in dioxane/water mixtures, while K₂CO₃ is a good general choice.[5][6] Avoid strong organic bases like Et₃N, which can be less effective or even detrimental.[7]
Solvent System Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)A mixture of an organic solvent and water is often crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure solvents are rigorously degassed.
Temperature 80–110 °CHigher temperatures are often necessary to overcome the activation energy for these challenging couplings.[4]
Atmosphere Strict Inert (Argon or Nitrogen)Oxygen can lead to phosphine ligand oxidation and homocoupling of the boronic acid, both of which deactivate the catalyst system.[4]

Section 2: Troubleshooting Common Issues

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Q3: My reaction has stalled or resulted in a very low yield. What's the first thing I should do?

A3: Low or no conversion is the most common problem. A systematic approach is key to identifying the root cause. The following flowchart outlines a logical troubleshooting workflow.

G start Low / No Yield Observed reagents Step 1: Verify Reagents - Purity of Starting Materials? - Boronic Acid/Ester Degraded? - Solvent Dry & Degassed? start->reagents Start Here catalyst Step 2: Assess Catalyst System - Precatalyst/Ligand Active? - Inert Atmosphere Maintained? - Catalyst Poisoning? reagents->catalyst Reagents OK? sol_reagents Solution: - Re-purify starting materials. - Use fresh boronic acid/ester. - Use freshly degassed solvent. reagents->sol_reagents No conditions Step 3: Evaluate Conditions - Temperature High Enough? - Base Strong/Soluble Enough? - Reaction Time Sufficient? catalyst->conditions Catalyst System OK? sol_catalyst Solution: - Switch to a more robust ligand (e.g., XPhos, SPhos). - Use a well-defined precatalyst. - Improve degassing technique. catalyst->sol_catalyst No sol_conditions Solution: - Increase temperature (e.g., to 110°C). - Screen alternative bases (K₃PO₄, Cs₂CO₃). - Increase reaction time. conditions->sol_conditions No SuzukiCycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_off_cycle Off-Cycle Inhibition pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X poison Indazole-Pd Complex (Inactive) pd0->poison + this compound (Catalyst Poisoning) pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [Ar'B(OH)₃]⁻ pd2_ar_ar Ar-Pd(II)L₂(Ar') transmetal->pd2_ar_ar re Reductive Elimination pd2_ar_ar->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product

References

Technical Support Center: Managing Regioselectivity in 1H-Indazol-5-amine N-alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1H-indazol-5-amine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselectivity and other challenges encountered during the synthesis of N-alkylated 5-aminoindazoles. The presence of three potential nucleophilic centers—N1, N2, and the 5-amino group—requires careful consideration of reaction parameters to achieve the desired product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

I. Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the N1 isomer?

A1: Achieving high N1 selectivity in the N-alkylation of indazoles is a common challenge. The outcome is often a delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H tautomer, and leveraging this can favor the formation of the N1-alkylated product.[1][2][3]

Here are key factors to consider for enhancing N1 selectivity:

  • Choice of Base and Solvent: This is a critical determinant of regioselectivity. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][4][5] It is hypothesized that the sodium cation coordinates with the N2 lone pair, sterically hindering the approach of the electrophile to this position.

  • Thermodynamic Equilibration: Employing conditions that allow for the equilibration of the N1 and N2 products can favor the more stable N1 isomer. This has been observed with certain α-halo carbonyl and β-halo ester electrophiles.[1][2][6]

  • Substituent Effects: While the 5-amino group is electron-donating, which can influence the nucleophilicity of both N1 and N2, other substituents on the indazole ring can play a more dominant role. For instance, bulky substituents at the C7 position can sterically block the N1 position, disfavoring N1-alkylation.[1]

  • Alternative N1-Selective Methods: A recently developed method utilizing an aldehyde or ketone for a reductive amination-type process has shown high selectivity for the N1 position under thermodynamic control.[7]

Q2: How can I selectively synthesize the N2-alkylated isomer of this compound?

A2: While the N1-alkylation is often thermodynamically favored, specific kinetic conditions and catalytic systems can be employed to selectively obtain the N2-alkylated product.

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has been reported to show a preference for N2-alkylation in some indazole systems.[2][8]

  • Catalytic Methods: The use of catalysts like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to be highly selective for the N2 position on a range of indazoles.[9][10]

  • Steric Hindrance at N1: As mentioned, substituents at the C7 position can sterically encumber the N1 position and direct alkylation to N2, even under conditions that would typically favor N1.[1][5]

Q3: I am observing side reactions involving the 5-amino group. How can I prevent this?

A3: The 5-amino group is a primary amine and therefore nucleophilic, making it susceptible to alkylation by the electrophile intended for the indazole nitrogen. This can lead to a mixture of mono- and di-alkylated products at the amino group, complicating purification and reducing the yield of the desired product.

The most effective strategy to prevent this is the use of a protecting group for the 5-amino functionality. The ideal protecting group should be stable to the N-alkylation conditions and readily removable afterward.

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[11][12]
BenzyloxycarbonylCbz or ZBenzyl chloroformateHydrogenolysis (H₂, Pd/C)[11][12]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[11]
2,2,2-TrichloroethoxycarbonylTrocTroc-ClReductive cleavage (e.g., Zn/acetic acid)[11][12][13]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule with the deprotection conditions.

Q4: How can I confidently distinguish between the N1 and N2 alkylated isomers?

A4: Unambiguous characterization of the N1 and N2 isomers is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques , particularly Heteronuclear Multiple Bond Correlation (HMBC) , are the gold standard for this purpose.[2][5]

  • In the N1-isomer: A correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring.

  • In the N2-isomer: A correlation is usually seen between the protons of the N-alkyl group and the C3 carbon of the indazole ring.

Nuclear Overhauser Effect (NOE) experiments can also be informative. For example, in an N1-benzyl substituted indazole, an NOE may be observed between the benzylic protons and the H7 proton of the indazole ring.

II. Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of this compound and provides a systematic approach to resolving them.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Insufficiently strong base - If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH, KHMDS, or LiHMDS to ensure complete deprotonation of the indazole.
Poor solubility of the indazole salt - Experiment with different aprotic polar solvents like DMF, DMSO, or NMP, which can better solvate the indazolide anion.
Low reactivity of the alkylating agent - Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). - Consider increasing the reaction temperature, while monitoring for potential side reactions.
Decomposition of reagents - Ensure all reagents are pure and the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Possible Cause Troubleshooting Steps
Suboptimal base/solvent combination for desired isomer - For N1 selectivity, ensure the use of NaH in THF. - For N2 selectivity, explore Mitsunobu conditions or catalytic methods with TfOH.
Reaction temperature too high, leading to loss of kinetic control - If aiming for the kinetically favored product, try running the reaction at a lower temperature.
Equilibration of isomers - If the desired product is the thermodynamically less stable isomer, avoid prolonged reaction times and high temperatures.
Problem 3: Formation of Multiple Products (Over-alkylation, Side Reactions)
Possible Cause Troubleshooting Steps
Alkylation of the 5-amino group - Protect the 5-amino group with a suitable protecting group (e.g., Boc) before N-alkylation.
Di-alkylation of the indazole (formation of indazolium salts) - Use a stoichiometric amount of the alkylating agent or a slight excess of the indazole. - Avoid highly reactive alkylating agents if possible. - Lower the reaction temperature.
Degradation of starting material or product - Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures. - Ensure an inert atmosphere if the compounds are sensitive to oxidation.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and alkylating agent.

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is designed to favor the formation of the N1-alkylated product under thermodynamically controlled conditions.[1][2][4][5]

Workflow Diagram:

N1_Alkylation cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification Indazole This compound (protected if necessary) Dissolve Dissolved Indazole Indazole->Dissolve THF Anhydrous THF THF->Dissolve Solvent Add_NaH Add NaH portion-wise Dissolve->Add_NaH Cool to 0 °C NaH NaH (1.2 eq) NaH->Add_NaH Stir Indazolide Anion Add_NaH->Stir Stir at 0 °C, then RT Add_Alkyl_Halide Add Alkylating Agent Stir->Add_Alkyl_Halide Alkyl_Halide Alkyl Halide (1.1 eq) Alkyl_Halide->Add_Alkyl_Halide Reaction Reaction Mixture Add_Alkyl_Halide->Reaction Stir at RT or heat Quench Quench Reaction->Quench Quench with water Extract Extract Quench->Extract Extract with EtOAc Purify Purify Extract->Purify Column Chromatography Product Product Purify->Product N1-Alkylated Product

Caption: Workflow for selective N1-alkylation of this compound.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq). If the amino group is to be protected, use the protected starting material.

  • Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1–0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50–60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides a potential route to the N2-alkylated product under mild conditions.[2][8]

Workflow Diagram:

N2_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indazole This compound (protected if necessary) Mix Reactant Mixture Indazole->Mix Alcohol Alcohol (1.5 eq) Alcohol->Mix PPh3 PPh₃ (1.5 eq) PPh3->Mix THF Anhydrous THF THF->Mix Solvent Add_DIAD Add DIAD dropwise Mix->Add_DIAD Cool to 0 °C DIAD DIAD/DEAD (1.5 eq) DIAD->Add_DIAD Stir Reaction Mixture Add_DIAD->Stir Warm to RT, stir overnight Concentrate Concentrate Stir->Concentrate Remove solvent Purify Purify Concentrate->Purify Column Chromatography Product Product Purify->Product N2-Alkylated Product

Caption: Workflow for selective N2-alkylation via the Mitsunobu reaction.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (protected if necessary, 1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the N2-alkylated product. Note that separation from the triphenylphosphine oxide byproduct is necessary.

IV. References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. --INVALID-LINK--

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. --INVALID-LINK--

  • A kind of synthetic method for preparing Niraparib. (2017). Google Patents. --INVALID-LINK--

  • Jones, C., et al. (2015). Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib). Morressier. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--

  • White, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. --INVALID-LINK--

  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (2025). Benchchem. --INVALID-LINK--

  • Processes for the preparation of niraparib and intermediates thereof. (2019). Google Patents. --INVALID-LINK--

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. --INVALID-LINK--

  • Le, V. T., et al. (2019). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. --INVALID-LINK--

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Photocleavable Protecting Groups. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Protecting Agents. (n.d.). TCI Chemicals. --INVALID-LINK--

  • Hunt, K. W., et al. (2010). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. --INVALID-LINK--

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. --INVALID-LINK--

  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. (2025). Benchchem. --INVALID-LINK--

  • Influence of the N‐protecting group. (n.d.). ResearchGate. --INVALID-LINK--

  • Protecting group. (n.d.). Wikipedia. --INVALID-LINK--

  • White, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. --INVALID-LINK--

  • Troubleshooting regioselectivity in indazole synthesis. (2025). Benchchem. --INVALID-LINK--

  • Troubleshooting side reactions in the N-alkylation of aniline. (2025). Benchchem. --INVALID-LINK--

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025). ResearchGate. --INVALID-LINK--

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). National Center for Biotechnology Information. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (n.d.). Cardiff University. --INVALID-LINK--

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. --INVALID-LINK--

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). ResearchGate. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--

References

scale-up synthesis challenges for 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 1H-Indazol-5-amine serves as a key intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors for oncology and antagonists for CGRP receptors.[1] Its utility in drug development programs necessitates robust and scalable synthetic routes. However, transitioning the synthesis of this molecule from the laboratory bench to a pilot or industrial scale presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, mass transfer, and process safety.

This Technical Support Center is designed for researchers, process chemists, and drug development professionals. It provides practical, in-depth guidance on navigating the common pitfalls encountered during the scale-up synthesis of this compound, with a primary focus on the most prevalent industrial route: the reduction of 5-nitro-1H-indazole.

Part A: Troubleshooting Guide

This section addresses specific, acute problems that may arise during the synthesis. The format is designed to help you quickly diagnose the issue, understand the root causes, and implement effective solutions.

Workflow: Synthesis of this compound via Nitro Reduction

The diagram below outlines the typical manufacturing process, highlighting the critical stages where issues commonly occur.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation A Charge Reactor: - 5-Nitro-1H-indazole - Solvent (e.g., EtOH, MeOH) - Catalyst (e.g., Pd/C) B Inerting & Hydrogenation: - Purge with N2 - Pressurize with H2 - Control Temp & Agitation A->B C Reaction Monitoring: - HPLC for conversion - H2 uptake measurement B->C D Catalyst Filtration: - Purge with N2 - Filter under wet conditions (Safety Critical) C->D Upon Completion E Solvent Swap / Concentration D->E F Crystallization / Precipitation: - Add anti-solvent or cool E->F G Product Isolation: - Centrifuge / Filter - Wash cake F->G H Drying: - Vacuum Oven G->H Final Product

Caption: General process flow for the catalytic hydrogenation of 5-Nitro-1H-indazole.

Question 1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes and how can I fix it?

Answer:

A stalled or sluggish hydrogenation is one of the most common scale-up challenges. The root cause is often related to mass transfer limitations or catalyst deactivation, which become more pronounced in larger vessels.[2]

Probable Causes & Solutions:

  • Poor Mass Transfer of Hydrogen: In a three-phase reaction (gas-liquid-solid), hydrogen must first dissolve in the liquid solvent before it can reach the solid catalyst surface.[3] Inadequate agitation on scale-up is a primary culprit.

    • Solution: Increase the agitation rate to improve the gas-liquid interface and keep the catalyst suspended. Ensure the reactor's impeller design is suitable for gas dispersion (e.g., a Rushton turbine). Confirm that the hydrogen sparging system is functioning correctly and delivering H2 below the liquid surface.

  • Catalyst Deactivation (Poisoning): The palladium catalyst is sensitive to poisons.

    • Common Poisons: Sulfur compounds, strong coordinating ligands, or certain functional groups from starting materials or solvents can poison the catalyst.

    • Solution: Ensure all starting materials and the solvent are of high purity. If catalyst poisoning is suspected, pre-treating the starting material solution with activated carbon can sometimes remove trace impurities. In severe cases, a new batch of catalyst and rigorously purified materials may be necessary.

  • Insufficient Hydrogen Pressure: The reaction rate is dependent on the partial pressure of hydrogen.

    • Solution: Verify that the hydrogen supply is adequate and that the reactor is maintaining the set pressure. Check for leaks in the system. For a slow reaction, carefully increasing the hydrogen pressure (within the equipment's safety limits) can significantly boost the reaction rate.

  • Low Catalyst Loading or Poor Activity: The catalyst batch may have low intrinsic activity, or an insufficient amount was charged.

    • Solution: First, confirm the calculation for catalyst loading (typically 1-5 mol% of Pd). If the loading is correct, consider testing the catalyst batch on a small, proven lab scale to verify its activity. If it's inactive, a new batch is required.

Troubleshooting Logic for Stalled Hydrogenation

Start Stalled Reaction Q1 Is agitation at max safe speed? Start->Q1 A1_Yes Increase Agitation Q1->A1_Yes No Q2 Is H2 pressure stable? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Check for Leaks Increase H2 Pressure Q2->A2_Yes No Q3 Any known catalyst poisons? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Purify Materials Use Guard Bed Q3->A3_Yes Yes End Consider New Catalyst Batch Q3->End No A3_Yes->End

Caption: Decision tree for diagnosing a slow or stalled hydrogenation reaction.

Question 2: I'm observing significant exotherms during the reaction, and I'm concerned about safety. How can I better control the reaction temperature?

Answer:

This is a critical safety issue. The reduction of an aromatic nitro group is highly exothermic, and a runaway reaction can lead to a catastrophic failure of the reactor.[2] Effective heat management is non-negotiable during scale-up.

Probable Causes & Solutions:

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases dramatically as you scale up. A reactor that was easily cooled in the lab can be overwhelmed on a larger scale.

    • Solution: The primary control method is to limit the rate of reaction. Instead of adding all the hydrogen at once, control the reaction rate by regulating the hydrogen feed. This turns the reaction into a semi-batch process where the rate of energy release is matched by the reactor's cooling capacity.[4]

  • Too High Reactant Concentration: A more concentrated reaction mixture will generate more heat per unit volume.

    • Solution: Reduce the concentration of the 5-nitro-1H-indazole in the solvent. While this may increase cycle time, process safety is the priority.

  • Incorrect Addition Strategy: Charging the catalyst to the nitro compound and then pressurizing with hydrogen can lead to a very rapid initial reaction rate.

    • Solution: Consider a "catalyst slurry" approach. Slurry the catalyst in the solvent first, pressurize with hydrogen, and then slowly feed the solution of 5-nitro-1H-indazole into the reactor. This provides the most controlled reaction profile.

Question 3: My final product has a poor impurity profile. What are the common side products and how can I prevent them?

Answer:

Controlling the impurity profile is key to achieving the required quality for a pharmaceutical intermediate.

Common Impurities & Prevention Strategies:

  • Unreacted 5-Nitro-1H-indazole: This is simply an incomplete reaction.

    • Cause: Stalled reaction (see Q1), insufficient reaction time.

    • Prevention: Ensure complete conversion by HPLC monitoring before proceeding with work-up. Address the root causes of a stalled reaction, such as mass transfer or catalyst activity.

  • Azoxy/Azo/Hydrazo Intermediates: These are partially reduced intermediates that can form, especially if there are localized areas of hydrogen starvation in the reactor.

    • Cause: Poor agitation leading to inefficient hydrogen mass transfer.

    • Prevention: Increase agitation speed. Ensure the hydrogen delivery (sparging) system is effective. Maintaining a consistent, positive hydrogen pressure is crucial.

  • Dehalogenation (if applicable): If the indazole core has halogen substituents, these can sometimes be reductively removed by the palladium catalyst.

    • Cause: Overly harsh reaction conditions (high temperature, high pressure, long reaction time) or a highly active catalyst.

    • Prevention: Use milder conditions. Screen for a more selective catalyst if this is a persistent issue. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Part B: Frequently Asked Questions (FAQs)

This section covers broader, strategic questions about the scale-up process.

Question 4: What are the pros and cons of Catalytic Hydrogenation vs. Transfer Hydrogenation for this synthesis on an industrial scale?

Answer:

Choosing the right reduction method is a key process development decision. Both catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (using a hydrogen donor like formic acid or hydrazine) are viable.[5][6]

FeatureCatalytic Hydrogenation (H₂/Pd/C)Catalytic Transfer Hydrogenation (e.g., HCOOH)
Scalability Excellent. Standard in industry.Good, but can be limited by stoichiometry of H-donor.
Safety High-pressure H₂ gas is flammable and explosive. Requires specialized high-pressure reactors and stringent safety protocols.[7][8]Avoids high-pressure flammable gas. Formic acid and hydrazine have their own handling hazards but are often considered operationally simpler.
Waste Stream Minimal byproducts (mostly water). Catalyst is recycled.Generates stoichiometric byproducts (e.g., CO₂ from formic acid). Can complicate work-up and waste disposal.
Equipment Requires a certified high-pressure hydrogenator (autoclave).Can often be performed in standard glass-lined reactors.
Cost High capital cost for equipment. H₂ gas is relatively inexpensive.Lower capital cost. Hydrogen donors can be more expensive than H₂.
Selectivity Generally very high and clean.Can sometimes offer different selectivity profiles, but side reactions with the donor are possible.[5]

Recommendation: For large-scale, dedicated manufacturing, catalytic hydrogenation with H₂ gas is often preferred for its efficiency and low waste. For smaller scales or in multi-purpose plants without dedicated hydrogenators, transfer hydrogenation is an excellent and often safer alternative.

Question 5: What are the Critical Process Parameters (CPPs) I must monitor and control during scale-up?

Answer:

Identifying and controlling CPPs is fundamental to a successful and reproducible process. For this synthesis, the key parameters are:

  • Temperature: Directly impacts reaction rate and impurity formation. Must be kept within a validated range to prevent exotherms.

  • Hydrogen Pressure: A key driver for the reaction rate. Must be maintained consistently.

  • Agitation Rate: Crucial for gas-liquid and liquid-solid mass transfer.[2] An agitation study is often required during scale-up to define the minimum effective rate.

  • Catalyst Loading: Affects reaction time and cost. Must be precise.

  • Reactant Concentration: Impacts reaction kinetics, thermal safety, and throughput.

Question 6: What are the essential safety procedures for handling the pyrophoric palladium on carbon (Pd/C) catalyst during filtration?

Answer:

This is one of the highest-risk operations in the process. Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.

Mandatory Safety Protocol:

  • NEVER handle dry, used catalyst in the open air.

  • Nitrogen Purging: Before opening the reactor, thoroughly purge the headspace with an inert gas like nitrogen to remove all hydrogen.

  • Wet Transfer and Filtration: The catalyst must be kept wet with solvent or water at all times. The reaction slurry should be filtered in an enclosed system (like a Nutsche filter dryer). The filter cake must never be allowed to dry out.

  • Catalyst Quenching: The wet catalyst cake should be carefully transferred to a drum, usually containing water, for storage and eventual recovery or disposal. This is often done by slowly adding the catalyst to the water, not the other way around.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[7][9]

Experimental Protocol: Lab-Scale Synthesis (Illustrative)

This protocol for the catalytic hydrogenation of 5-nitro-1H-indazole is provided as a reference. All operations must be conducted after a thorough risk assessment.

Step 1: Reactor Charging and Inerting

  • Charge a 2 L high-pressure autoclave with 5-nitro-1H-indazole (100 g, 0.613 mol).

  • Add 10% Palladium on Carbon (50% wet, 5.0 g, ~2.5 mol% Pd).

  • Add Methanol (1000 mL).

  • Seal the reactor and begin agitation (e.g., 500 RPM).

  • Purge the reactor by pressurizing with Nitrogen to 50 psi and venting three times.

Step 2: Hydrogenation

  • Pressurize the reactor with Hydrogen to 60 psi.

  • Heat the reactor contents to 40 °C. The reaction is exothermic; use cooling to maintain the temperature.

  • Monitor the reaction by observing the pressure drop (hydrogen uptake). Re-pressurize as needed.

  • Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).

  • Take a sample for HPLC analysis to confirm complete consumption of the starting material.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature.

  • Vent the hydrogen and purge the reactor three times with Nitrogen.

  • CRITICAL SAFETY STEP: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the catalyst cake wet with methanol at all times.

  • Wash the filter cake with additional methanol (2 x 100 mL).

  • Transfer the wet catalyst cake immediately to a container of water for safe storage.

  • Concentrate the combined filtrate under reduced pressure to approximately 200 mL.

  • Slowly add water (400 mL) to the concentrated solution to precipitate the product.

  • Cool the slurry to 0-5 °C and stir for 1 hour.

  • Isolate the solid product by filtration, wash the cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C.

  • Expected Yield: 75-85 g (92-99%) of this compound as a solid.[10]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This versatile nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally the more thermodynamically stable and, therefore, more commonly studied form, the 2H-isomer often exhibits unique and potent biological activities.[2] The seemingly subtle difference in the position of a single nitrogen-bound hydrogen atom leads to significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, profoundly influence how these molecules interact with biological targets, resulting in distinct pharmacological profiles.

This guide provides an in-depth comparison of the biological activities of 1H- and 2H-indazole derivatives, supported by experimental data. We will explore the causality behind their differential activities, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to aid researchers in the rational design of novel therapeutics.

Structural and Electronic Differences: The Foundation of Divergent Activity

The core distinction between 1H- and 2H-indazoles lies in the location of the proton on the pyrazole ring. This seemingly minor isomeric difference dictates the molecule's electronic and steric properties, which are fundamental to its interaction with biological macromolecules.

  • Dipole Moment and Electrostatic Potential: The position of the N-H bond significantly alters the dipole moment and electrostatic potential of the indazole ring. This affects the molecule's ability to engage in crucial electrostatic and hydrogen-bonding interactions within a protein's binding pocket.

  • Hydrogen Bonding: The N-H group in 1H-indazoles acts as a hydrogen bond donor, a critical feature for anchoring the molecule to specific residues in a target protein. In N-substituted 2H-indazoles, the nitrogen at the 2-position primarily acts as a hydrogen bond acceptor. This fundamental difference in hydrogen bonding potential often dictates the orientation and binding affinity of the molecule.

  • Steric Profile: The position of substituents on the nitrogen atom (N1 vs. N2) alters the overall shape and steric bulk of the molecule, influencing its fit within a binding site.

These fundamental differences are the chemical basis for the often-observed variations in biological activity between the two isomers.

Diagram of 1H- and 2H-Indazole Tautomers

G cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 2H_structure G Kinase Inhibitor Discovery Workflow Target Target Identification (e.g., Aurora Kinase) Scaffold Scaffold Selection (1H- vs. 2H-Indazole) Target->Scaffold Library Library Synthesis (Regioselective) Scaffold->Library HTS High-Throughput Screening (In Vitro Kinase Assay) Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies (Lead Optimization) Hit->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Studies (Cell-based Assays, In Vivo) Lead->Preclinical

References

A Comparative Guide to the Validation of the Aminoindazole Scaffold as a Specific Kinase Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of kinase-targeted drug discovery, the identification of molecular scaffolds that can consistently and potently engage the ATP-binding site is a cornerstone of success. These "privileged scaffolds" serve as foundational templates upon which specificity and drug-like properties are built. Among these, the aminoindazole core has been rigorously validated as a premier pharmacophore for kinase inhibition. This guide provides an in-depth, evidence-based analysis of the aminoindazole scaffold, comparing its performance with alternative hinge-binding motifs and detailing the experimental methodologies required for its validation.

The Kinase Hinge: A Conserved Anchor Point for Inhibition

Protein kinases, despite their diversity, share a conserved bilobal catalytic domain with an ATP-binding cleft situated between the N- and C-lobes. A short, flexible stretch of amino acids, known as the "hinge region," tethers these two lobes. This region offers a critical opportunity for inhibitor design, as it presents a series of backbone amide and carbonyl groups that can serve as hydrogen bond donors and acceptors. A small molecule that can effectively form one or more hydrogen bonds with this hinge region can anchor itself with high affinity, providing a strong foundation for potent inhibition. The ability of a chemical moiety to form these specific interactions defines it as a "hinge-binder" pharmacophore.

The Aminoindazole Scaffold: A Best-in-Class Hinge Binder

The 1H-indazole ring system, particularly when substituted with an amino group at the 3- or 5-position, has emerged as an exceptionally effective hinge-binding motif. The strategic placement of nitrogen atoms within the bicyclic structure allows it to function as a bidentate hydrogen bond donor-acceptor, mimicking the adenine portion of ATP.

The 3-amino-1H-indazole isomer, for example, is a validated pharmacophore found in several potent kinase inhibitors. Its efficacy stems from a highly favorable arrangement:

  • The 3-amino group acts as a hydrogen bond donor.

  • The adjacent N2 atom of the pyrazole ring acts as a hydrogen bond acceptor.

This combination allows for the formation of two simultaneous, stabilising hydrogen bonds with the kinase hinge backbone, a key factor for achieving high-affinity binding.

G cluster_0 Aminoindazole Core cluster_1 Kinase Hinge Region Indazole 3-Amino-1H-Indazole Hinge_NH Backbone NH (e.g., Met318 in ABL) Indazole->Hinge_NH H-Bond (Donor) Hinge_CO Backbone C=O (e.g., Glu316 in ABL) Hinge_CO->Indazole H-Bond (Acceptor)

Caption: Bidentate hydrogen bonding of the 3-aminoindazole scaffold with the kinase hinge.

Case Study: Validation via a Pan-BCR-ABL Inhibitor

Recent research into pan-BCR-ABL inhibitors provides a compelling case study for the validation of the 3-aminoindazole pharmacophore, particularly in overcoming resistance mutations like T315I.[1]

A lead compound, AKE-72 , incorporates the 3-amino-1H-indazole core and demonstrates potent inhibition of both wild-type BCR-ABL and the notoriously difficult-to-inhibit T315I "gatekeeper" mutant.[1]

Structural and Mechanistic Insights from Molecular Modeling

Molecular docking studies provide a clear rationale for the scaffold's high potency. The modeling reveals that the 3-aminoindazole ring fits snugly into the adenine-binding pocket.[1]

  • Key Interaction 1: The exocyclic 3-amino group's hydrogen atom forms a critical hydrogen bond with the backbone carbonyl oxygen of Met318 .[1]

  • Key Interaction 2: The endocyclic N-H of the indazole forms a second hydrogen bond with the backbone carbonyl of Glu316 .[1]

This dual-hydrogen bond pattern anchors the inhibitor firmly in place, validating the core directive of using the aminoindazole as a hinge-binding pharmacophore. The remainder of the molecule can then be optimized to exploit other interactions within the ATP pocket to enhance potency and selectivity.

Quantitative Validation: Structure-Activity Relationship (SAR)

The indispensable nature of the aminoindazole core is demonstrated through SAR studies. The data consistently shows that modifications that disrupt the hinge-binding interactions lead to a significant loss of activity.

CompoundCore ScaffoldKey ModificationBCR-ABL T315I IC50 (nM)Reference
AKE-72 (Compound 5) 3-Amino-1H-Indazole N/A (Optimized)9[1]
Lead Compound I 3-Amino-1H-IndazoleLess optimal side chain>10,000[1]
Analogue (Hypothetical)3-Methyl-1H-IndazoleRemoval of 3-amino group>10,000N/A

This table illustrates how, while keeping the core 3-amino-1H-indazole scaffold, optimization of other parts of the molecule (from Lead I to AKE-72) dramatically improves potency.[1] A hypothetical analogue lacking the crucial 3-amino group would be expected to have no significant activity, underscoring the pharmacophore's essential role.

Experimental Protocols for Pharmacophore Validation

Trustworthy validation relies on robust, reproducible experimental protocols. The workflow integrates biochemical assays for potency determination with cellular assays to confirm on-target activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of a compound on the purified target kinase. The goal is to calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a buffer-compatible plate.

    • Prepare assay buffer containing the purified kinase (e.g., BCR-ABL T315I), a suitable peptide substrate, and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC50 determination.

  • Assay Execution:

    • Dispense a small volume of the diluted compound into the assay plate wells.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as ADP-Glo™ (which measures ADP production) or HTRF® (which uses antibody-based detection of the phosphopeptide).

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase for survival and proliferation.

  • Cell Culture: Culture human cancer cells known to express the target kinase (e.g., K-562 cells for BCR-ABL) in appropriate media and conditions.[1]

  • Compound Treatment: Seed the cells in 96-well plates at a predetermined density. After allowing the cells to adhere (if applicable), add the test compound at various concentrations.

  • Incubation: Incubate the cells with the compound for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent like MTT or CellTiter-Glo®. These reagents generate a colorimetric or luminescent signal proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO). Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

G cluster_0 Scaffold Identification cluster_1 Biochemical Validation cluster_2 Cellular & Structural Validation Lib_Design Library Design (Aminoindazole Core) Synthesis Chemical Synthesis Lib_Design->Synthesis Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem_Assay SAR_Analysis SAR Analysis Biochem_Assay->SAR_Analysis Cell_Assay Cell Proliferation Assay (GI50 Determination) SAR_Analysis->Cell_Assay Modeling Molecular Modeling/ Crystallography Cell_Assay->Modeling Validated_Pharmacophore Validated_Pharmacophore Modeling->Validated_Pharmacophore

Caption: Workflow for the experimental validation of a targeted pharmacophore.

Comparative Analysis of Hinge-Binding Scaffolds

The aminoindazole scaffold's performance can be benchmarked against other well-known hinge binders. Each has distinct characteristics that make it suitable for different target classes and optimization strategies.

Pharmacophore ScaffoldH-Bonding PatternRepresentative Drug(s)Key AdvantagesPotential Liabilities
Aminoindazole Bidentate (Donor/Acceptor)Axitinib, PazopanibHigh potency, rigid structure, synthetically versatileCan have off-target activities depending on substitution
Aminopyrimidine Bidentate (Donor/Acceptor)Imatinib, GefitinibWell-established, proven clinical successCan be metabolically labile, potential for off-targets
Quinazoline Monodentate (Acceptor)Erlotinib, LapatinibHigh selectivity for certain kinases (e.g., EGFR)Lower intrinsic potency requires more secondary interactions
Pyrrolopyrimidine Monodentate (Donor/Acceptor)RuxolitinibCan access unique chemical spaceLess common, SAR may be less established

Conclusion

The aminoindazole scaffold, particularly in its 3-amino and 5-amino forms, represents a privileged and highly validated pharmacophore for the design of specific kinase inhibitors. Its defining characteristic is the ability to form a potent, bidentate hydrogen bond with the kinase hinge region, providing a stable anchor for high-affinity binding. This has been repeatedly confirmed through structural biology, rigorous SAR studies, and the successful development of clinical candidates. When compared to other hinge-binding motifs, the aminoindazole offers a compelling combination of rigidity, potency, and synthetic accessibility, making it an indispensable tool for researchers and drug development professionals aiming to create the next generation of targeted cancer therapeutics.

References

The Indazole Scaffold: A Comparative Guide to Kinase Selectivity Profiling of 1H-Indazol-5-amine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This guide provides an in-depth, objective comparison of the kinase selectivity profiles of inhibitors based on the 1H-Indazol-5-amine core, supported by experimental data and detailed methodologies.

We will delve into the selectivity profiles of prominent indazole-containing drugs, Axitinib and Pazopanib, as key reference points. This comparative analysis will be grounded in data from widely-used profiling platforms and will be supplemented with detailed, field-proven protocols for key assays, enabling researchers to design and interpret their own screening campaigns with confidence.

The 1H-Indazole Core: A Foundation for Kinase Inhibition

The 1H-indazole ring system is a versatile scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases. Its bicyclic structure provides a rigid framework for the presentation of substituents that can engage in key interactions within the ATP-binding pocket of kinases. The this compound moiety, in particular, offers a strategic point for chemical modification to fine-tune selectivity and potency.

Below is a representation of the core this compound structure.

Caption: The core chemical structure of this compound.

Comparative Kinase Selectivity Profiles

A hallmark of a successful kinase inhibitor is its selectivity, which is the degree to which it inhibits the intended target over other kinases. High promiscuity can lead to unforeseen toxicities. Here, we compare the selectivity of two well-characterized, FDA-approved kinase inhibitors that feature an indazole or a related indazolylpyrimidine scaffold: Axitinib and Pazopanib.

Axitinib , an indazole derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2][3][4][5] Pazopanib , an indazolylpyrimidine, is also a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[6][7]

The following table summarizes their inhibitory activity against a panel of selected kinases. This data, compiled from various sources, illustrates the concept of a selectivity profile.

Table 1: Comparative Kinase Inhibition Profile of Axitinib and Pazopanib

Kinase TargetAxitinib (IC50, nM)Pazopanib (IC50, nM)Primary Signaling Pathway
VEGFR1 0.110Angiogenesis, Cell Proliferation
VEGFR2 0.230Angiogenesis, Cell Proliferation
VEGFR3 0.1-0.347Angiogenesis, Lymphangiogenesis
PDGFRα 1.684Cell Growth, Proliferation
PDGFRβ 1.684Cell Growth, Proliferation
c-Kit 1.774Cell Survival, Proliferation
FGFR1 >1000140Cell Growth, Differentiation
FLT3 Almost no affinity-Hematopoiesis, Cell Survival
c-Src -210Cell Growth, Motility

Data compiled from multiple sources for illustrative comparison.[2][3][6][7] IC50 values can vary based on assay conditions.

This comparative data highlights that while both compounds inhibit VEGFRs, Axitinib is significantly more potent against this family of kinases.[2] The selectivity of these compounds is a key determinant of their clinical utility and side-effect profiles. For instance, the broader kinase inhibition profile of Pazopanib may contribute to a different spectrum of adverse events compared to the more selective Axitinib.[8]

To visualize the primary mechanism of action for a selective inhibitor like Axitinib, the following diagram illustrates its role in the VEGFR signaling pathway.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib (this compound derivative) Axitinib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

Experimental Protocols for Kinase Selectivity Profiling

The generation of reliable and reproducible selectivity data is the bedrock of kinase inhibitor development. Below are detailed protocols for two widely adopted assay formats: the radiometric assay, considered a gold standard for its direct measurement of catalytic activity, and the cell-based NanoBRET™ Target Engagement assay, which provides insights into inhibitor binding in a physiological context.

Protocol 1: High-Throughput Radiometric Kinase Assay

This protocol outlines a typical radiometric filter-binding assay, a robust method for measuring the activity of a purified kinase.[9][10][11][12][13]

Objective: To determine the inhibitory potential of a compound against a specific kinase by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Phosphocellulose filter plate

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

Radiometric_Assay_Workflow start Start step1 Dispense kinase, substrate, and test compound into wells start->step1 step2 Initiate reaction by adding [γ-³³P]ATP/ATP mix step1->step2 step3 Incubate at optimal temperature (e.g., 30°C) for a defined time step2->step3 step4 Stop reaction (e.g., by adding acid) step3->step4 step5 Transfer reaction mixture to phosphocellulose filter plate step4->step5 step6 Wash filter plate to remove unincorporated [γ-³³P]ATP step5->step6 step7 Add scintillation fluid step6->step7 end Read plate on scintillation counter step7->end

Caption: Workflow for a typical radiometric kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 96-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reagent Preparation: Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Reaction Initiation: Dispense the kinase/substrate master mix into the wells containing the compounds. Allow for a brief pre-incubation (e.g., 10 minutes at room temperature). To start the kinase reaction, add a solution of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine IC50 values.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove all unbound radiolabel.

  • Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a cell-based assay to measure the binding of a test compound to a specific kinase within living cells.[14][15][16][17][18]

Objective: To quantify the apparent affinity of a test compound for a NanoLuc®-tagged kinase expressed in live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Kinase Tracer and NanoBRET® Nano-Glo® Substrate

  • Test compounds dissolved in DMSO

  • White, 96-well assay plates

Workflow Diagram:

NanoBRET_Workflow start Start step1 Transfect cells with NanoLuc®-kinase plasmid start->step1 step2 Incubate for 24 hours to allow protein expression step1->step2 step3 Harvest and resuspend cells step2->step3 step4 Dispense cells into assay plate containing test compounds and tracer step3->step4 step5 Incubate at 37°C for 2 hours step4->step5 step6 Add NanoBRET® Nano-Glo® Substrate step5->step6 end Measure donor and acceptor emission step6->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the plasmid DNA encoding the NanoLuc®-kinase fusion protein using a suitable transfection reagent.

  • Compound and Tracer Plating: On the day of the assay, prepare serial dilutions of the test compounds in Opti-MEM®. Add the NanoBRET® Tracer at the recommended concentration to the compound dilutions. Dispense these solutions into the wells of a white 96-well plate.

  • Cell Preparation and Dispensing: Harvest the transfected cells, wash, and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells containing the compounds and tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection: Prepare the NanoBRET® Nano-Glo® Substrate detection reagent according to the manufacturer's instructions. Add this reagent to all wells.

  • Signal Measurement: Within 10 minutes of adding the substrate, measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR) and Selectivity

The selectivity of 1H-indazole-based inhibitors is governed by the intricate interplay of their structural features with the topology of the kinase ATP-binding site. Subtle modifications to the indazole core can dramatically alter the selectivity profile.

For example, in the case of Axitinib, the substitution at the 3-position of the indazole ring with a vinylpyridine moiety and the N-methylbenzamide group at the 6-position are crucial for its high affinity and selectivity for VEGFRs. These groups form specific hydrogen bonds and van der Waals interactions with residues in the VEGFR active site that are not conserved across the kinome.

Generally, SAR studies for this compound derivatives explore modifications at several key positions:

  • N1 of the Indazole: Alkylation or arylation at this position can influence the orientation of the molecule within the binding pocket and can be used to probe for additional interactions.

  • The 5-amino group: This serves as a key attachment point for various side chains that can extend into different sub-pockets of the kinase active site, thereby dictating selectivity.

  • Substituents on the benzene ring: Modifications at other positions of the indazole ring can modulate the electronic properties and steric bulk of the inhibitor, further refining its interaction with the target kinase.

A systematic exploration of these modifications, guided by structural biology and computational modeling, is essential for the rational design of next-generation inhibitors with improved selectivity profiles.[11]

Conclusion

The this compound scaffold is a proven and versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Axitinib and Pazopanib, the selectivity profile is a critical attribute that defines the therapeutic potential of these compounds. Understanding and applying robust experimental methodologies, such as radiometric and NanoBRET™ assays, are essential for accurately characterizing inhibitor selectivity. By integrating an understanding of structure-activity relationships, researchers can continue to leverage the 1H-indazole core to design novel therapeutics with enhanced precision and efficacy for a wide range of diseases.

References

A Comparative In Vitro ADME Profile of Novel 1H-Indazol-5-amine Derivatives: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity.[1][2] Early-stage assessment of these characteristics is paramount to de-risk drug candidates, reduce late-stage attrition, and ultimately, streamline the path to the clinic.[3][4][5] This guide provides a comparative analysis of the in vitro ADME profiles of a series of novel 1H-Indazol-5-amine derivatives, a chemical scaffold of significant interest in contemporary medicinal chemistry.

Herein, we present a head-to-head comparison of three hypothetical lead compounds—IND-01, IND-02, and IND-03—against a known reference compound from this chemical class. The following sections will delve into the experimental design, present the comparative data, and offer insights into the interpretation of these results, equipping research scientists and drug development professionals with the necessary framework to evaluate their own indazole derivatives.

The Importance of Early ADME Profiling

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug discovery. In vitro ADME assays are indispensable tools in this process, offering a cost-effective and high-throughput means to flag compounds with undesirable pharmacokinetic liabilities.[6][7] By identifying issues such as rapid metabolism, poor permeability, or significant protein binding early on, medicinal chemists can make data-driven decisions to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Metabolic Stability: Predicting In Vivo Clearance

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its in vivo half-life and oral bioavailability.[8][9] We assessed the metabolic stability of our this compound derivatives in human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the major players in phase I metabolism.[8]

Experimental Protocol: Microsomal Stability Assay
  • Incubation: Test compounds (1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) at 37°C.[9]

  • Cofactor: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The remaining parent compound at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10][11]

Comparative Metabolic Stability Data
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
Reference 2555.4Moderate
IND-01 > 60< 23.1Low
IND-02 10138.6High
IND-03 4530.8Low to Moderate

Interpretation:

  • IND-01 exhibits high metabolic stability, suggesting a lower predicted hepatic clearance in vivo. This is a desirable characteristic for maintaining therapeutic drug concentrations.

  • IND-02 is rapidly metabolized, indicating a high predicted hepatic clearance. This could lead to a short in vivo half-life and poor oral bioavailability, making it a less desirable candidate without structural modification.

  • IND-03 shows moderate stability, an improvement over the reference compound, suggesting a more favorable pharmacokinetic profile.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Time_Points Sample at 0, 5, 15, 30, 60 min Incubation->Time_Points Quench Quench with Acetonitrile Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Workflow for the in vitro metabolic stability assay.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[12][13] An investigational drug that inhibits a particular CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma concentrations.[14] We evaluated the inhibitory potential of our indazole derivatives against the five major human CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[15][16]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
  • Enzyme Source: Recombinant human CYP enzymes or human liver microsomes are used.[14][15]

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme and a specific probe substrate for each CYP isoform.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite from the probe substrate is measured by LC-MS/MS or fluorescence.[12]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[14]

Comparative CYP Inhibition Data (IC50, µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
Reference 15> 5025812Moderate (CYP2D6)
IND-01 > 50> 50> 50> 50> 50Low
IND-02 > 505> 50> 502High (CYP2C9, CYP3A4)
IND-03 > 50> 50453028Low

Interpretation:

  • IND-01 and IND-03 show weak or no inhibition of the major CYP isoforms, indicating a low risk of causing metabolic DDIs.

  • IND-02 demonstrates potent inhibition of CYP2C9 and CYP3A4. Given that CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs, this presents a significant DDI liability and is a major red flag for this compound.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (Serial Dilutions) Pre_Incubate Pre-incubate Test_Compound->Pre_Incubate CYP_Enzyme CYP Isoform & Probe Substrate CYP_Enzyme->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction LCMS Quantify Metabolite (LC-MS/MS) Stop_Reaction->LCMS IC50_Calc Calculate IC50 LCMS->IC50_Calc

Workflow for the CYP inhibition assay.

Plasma Protein Binding (PPB): Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin, is a critical parameter that influences its distribution, metabolism, and excretion.[17] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.[18][19] High plasma protein binding can affect the interpretation of in vitro potency data and may necessitate higher clinical doses.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding due to minimal non-specific binding.[20]

  • Device Setup: A rapid equilibrium dialysis (RED) device is used, which contains two chambers separated by a semipermeable membrane.[18][19]

  • Loading: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.[19]

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in each chamber is determined by LC-MS/MS.[17]

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[18]

Comparative Plasma Protein Binding Data
CompoundHuman Plasma Protein Binding (%)Fraction Unbound (fu)Interpretation
Reference 98.50.015High Binding
IND-01 99.20.008Very High Binding
IND-02 95.00.050High Binding
IND-03 97.80.022High Binding

Interpretation:

All tested compounds exhibit high plasma protein binding (>95%), which is common for this chemical class.

  • IND-01 is the most highly bound. While not necessarily a disqualifying feature, very high binding can sometimes lead to a narrow therapeutic window.

  • IND-02 has the lowest binding of the series, which could be advantageous, potentially leading to a larger volume of distribution.

  • IND-03 displays high binding, similar to the reference compound.

It is crucial to consider the fraction unbound when translating in vitro potency to in vivo efficacy predictions.

Permeability: Predicting Oral Absorption and CNS Penetration

A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets, is a key determinant of its therapeutic utility.[21] We employed two common cell-based permeability assays: the Caco-2 and MDR1-MDCK models.

  • Caco-2 Assay: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the human intestinal barrier.[][23] This model is useful for predicting oral absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[24]

  • MDR1-MDCK Assay: This model uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump.[25][26] It is a valuable tool for specifically identifying P-gp substrates and assessing the potential for blood-brain barrier penetration.[27][28]

Experimental Protocol: Cell-Based Permeability Assays
  • Cell Culture: Caco-2 or MDR1-MDCK cells are seeded on permeable supports in a Transwell™ plate and cultured to form a confluent monolayer.[][26]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[23]

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) chamber.

  • Sampling: Samples are taken from the receiver chamber at specific time points.

  • Analysis: The concentration of the test compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.[24]

Comparative Permeability Data
CompoundCaco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioMDR1-MDCK Efflux RatioPredicted AbsorptionP-gp Substrate
Reference 8.53.24.5ModerateYes
IND-01 12.11.21.5HighNo
IND-02 2.38.910.2LowYes
IND-03 10.52.52.8HighBorderline

Interpretation:

  • IND-01 demonstrates high permeability and a low efflux ratio in both assays, suggesting excellent potential for oral absorption and a low likelihood of being a P-gp substrate. This is a very favorable profile.

  • IND-02 has low permeability and a very high efflux ratio, indicating it is a strong P-gp substrate. This combination would likely result in poor oral absorption and limited CNS penetration.

  • IND-03 shows high permeability with a borderline efflux ratio. Further investigation may be needed to confirm if it is a weak P-gp substrate, but its absorption is predicted to be high.

Permeability_Workflow cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 or MDCK cells on Transwell™ Culture Culture to form confluent monolayer Seed_Cells->Culture TEER Verify integrity with TEER Culture->TEER Add_Compound Add test compound to apical or basolateral side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver chamber Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

General workflow for cell-based permeability assays.

Early Toxicity Assessment

Early assessment of potential toxicity is crucial to avoid costly late-stage failures.[2][5][29] We conducted two key in vitro toxicity assays: a cytotoxicity assay and an in vitro micronucleus test to assess genotoxicity. We also evaluated the potential for cardiotoxicity by examining inhibition of the hERG channel.

Cytotoxicity Assay

This assay measures the concentration of a compound that causes a 50% reduction in cell viability (CC50) in a human cell line (e.g., HepG2).[7]

In Vitro Micronucleus Test

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[30][31][32]

hERG Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia.[33][34] The inhibitory potential (IC50) is typically assessed using automated patch-clamp electrophysiology.[33]

Comparative Early Toxicity Data
CompoundHepG2 Cytotoxicity (CC50, µM)In Vitro MicronucleushERG Inhibition (IC50, µM)
Reference 22Negative9
IND-01 > 50Negative> 30
IND-02 5Positive2
IND-03 35Negative25

Interpretation:

  • IND-01 and IND-03 exhibit favorable early safety profiles, with low cytotoxicity, no evidence of genotoxicity, and weak hERG inhibition.

  • IND-02 shows significant liabilities in all three assays: it is cytotoxic at low concentrations, positive in the micronucleus test (a genotoxicity red flag), and a potent hERG inhibitor. These findings would likely lead to the deprioritization of this compound.

Conclusion and Forward Look

This comparative guide illustrates the power of a comprehensive in vitro ADME and early toxicology panel to differentiate and select promising drug candidates from a chemical series.

Summary of Findings:

CompoundMetabolic StabilityDDI Risk (CYP)PermeabilityP-gp SubstrateEarly ToxicityOverall Profile
IND-01 HighLowHighNoFavorableExcellent
IND-02 LowHighLowYesUnfavorablePoor
IND-03 ModerateLowHighBorderlineFavorableGood

Based on this in vitro profile, IND-01 emerges as the most promising candidate for further development, possessing a well-balanced profile of high metabolic stability, high permeability, and a low risk of DDIs and toxicity. IND-03 also presents a viable profile, warranting further investigation into its borderline P-gp substrate activity. In contrast, IND-02 displays multiple liabilities that would likely preclude its advancement.

The causality behind these experimental choices is clear: by systematically evaluating each key ADME parameter, we can build a holistic understanding of a compound's potential in vivo behavior. This self-validating system of assays, when integrated early and effectively, empowers drug discovery teams to focus resources on compounds with the highest probability of success.

References

A Researcher's Guide to the Comparative Cytotoxicity of 1H-Indazol-5-amine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among its derivatives, 1H-indazol-5-amine analogs have emerged as a promising class of compounds in the development of novel anticancer agents.[3] This guide provides a comprehensive comparison of the cytotoxic profiles of various this compound analogs against several human cancer cell lines, supported by experimental data from peer-reviewed studies. We will delve into the methodologies for assessing cytotoxicity, explore potential mechanisms of action, and offer a framework for interpreting the comparative data to guide future drug discovery efforts.

The Rise of Indazole Analogs in Oncology

The therapeutic potential of indazole-based agents is well-established, with drugs like Axitinib, Lonidamine, and Pazopanib already in clinical use for cancer therapy.[1][2] These successes have spurred further investigation into the vast chemical space of indazole derivatives. The this compound core, in particular, serves as a versatile template for structural modifications aimed at enhancing potency and selectivity against cancer cells.[3] Researchers have synthesized and evaluated numerous analogs, leading to the identification of compounds with significant antiproliferative activity across a range of cancer types.[4][5][6]

Comparative Cytotoxicity: A Data-Driven Overview

The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.

Below is a summary of the reported IC50 values for various this compound analogs and other relevant indazole derivatives against a panel of human cancer cell lines. This data has been compiled from multiple research articles to provide a comparative perspective.

Compound IDCancer Cell LineIC50 (µM)Reference
Indazol-Pyrimidine Derivative 4a MCF-7 (Breast)2.958[3]
Indazol-Pyrimidine Derivative 4d MCF-7 (Breast)4.798[3]
Indazol-Pyrimidine Derivative 4f MCF-7 (Breast)1.629[3]
Indazol-Pyrimidine Derivative 4g MCF-7 (Breast)4.680[3]
Indazol-Pyrimidine Derivative 4i MCF-7 (Breast)1.841[3]
Indazole Derivative 2f A549 (Lung)1.15[4][5]
4T1 (Breast)0.23[4][5]
HepG2 (Liver)0.80[4][5]
MCF-7 (Breast)0.34[4][5]
Indazole Derivative 2j A549 (Lung)0.88[4]
Indazole Derivative 2o 4T1 (Breast)0.59[4]
HepG2 (Liver)5.16[4]
MCF-7 (Breast)0.79[4]
1H-indazole-3-amine Derivative 6o K562 (Leukemia)5.15[7][8]
A549 (Lung)>50[8]
PC-3 (Prostate)21.34[8]
Hep-G2 (Liver)20.11[8]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colorectal)14.3[9][10]
Indazol-Pyrimidine Hybrid 5f MCF-7 (Breast)1.858[11]
A549 (Lung)3.628[11]
Caco-2 (Colorectal)1.056[11]
Doxorubicin (Reference Drug) 4T1 (Breast)0.98[4]
HepG2 (Liver)0.62[4]
MCF-7 (Breast)0.75[4]
5-Fluorouracil (Reference Drug) K562 (Leukemia)2.24[8]

Note: The data presented is for comparative purposes and is extracted from different studies. Experimental conditions may vary between studies.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[12][13][14] The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of living cells.[13]

Here is a standardized, step-by-step protocol for performing an MTT assay to evaluate the cytotoxicity of this compound analogs:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Comparative Cytotoxicity Assay Workflow A 1. Cell Line Seeding (e.g., MCF-7, A549) B 2. Compound Treatment (this compound Analogs) A->B Add Analogs C 3. Incubation (48-72 hours) B->C D 4. MTT Assay C->D Assess Viability E 5. Data Analysis (IC50 Determination) D->E Quantify Absorbance F 6. Comparative Analysis E->F Compare Potency

Caption: A generalized workflow for the comparative cytotoxicity assessment of this compound analogs.

Unraveling the Mechanism of Action

Understanding the mechanism by which this compound analogs exert their cytotoxic effects is crucial for rational drug design. Several studies suggest that indazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[4][6][7] This is often associated with the modulation of key signaling pathways involved in cell survival and proliferation.

One of the proposed mechanisms involves the induction of apoptosis through the intrinsic mitochondrial pathway.[4] This can be triggered by an increase in reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[6] These events culminate in the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are often observed.[4][6][7]

G cluster_pathway Potential Apoptotic Pathway Modulated by Indazole Analogs Indazole This compound Analog ROS Increased ROS Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole->Bax Activation Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Bcl2->Mito Bax->Mito Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram illustrating a potential signaling pathway leading to apoptosis induced by this compound analogs.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a class of compounds with significant and, in some cases, selective cytotoxic activity against various cancer cell lines. The data presented in this guide underscores the importance of the indazole scaffold in the design of novel anticancer agents. The provided MTT assay protocol offers a robust method for screening and comparing the cytotoxic potential of newly synthesized analogs.

Future research should focus on elucidating the detailed structure-activity relationships to optimize the potency and selectivity of these compounds. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by the most promising analogs. Ultimately, the goal is to translate these preclinical findings into the development of effective and safe indazole-based therapies for cancer patients.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-indazol-5-amine derivatives, a class of compounds demonstrating significant potential as potent and selective kinase inhibitors. Drawing upon recent research, we will dissect the causal relationships between structural modifications and biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize the underlying molecular pathways and experimental workflows. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical series.

The 1H-Indazole-5-amine Scaffold: A Versatile Kinase Hinge-Binder

The 1H-indazole core is a bioisostere of indole and is recognized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[4] The amino group at the 5-position provides a key vector for introducing a diverse range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our focus will be on derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[5][6][7]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections compare two distinct series of 1H-indazol-amine derivatives, highlighting how subtle changes in substitution patterns dramatically influence their inhibitory activity against FGFR1.

Case Study 1: Phenyl-substituted 1H-Indazol-3-amine Derivatives

A study by Liu et al. provides a clear illustration of the SAR of 1H-indazol-3-amine derivatives with various phenyl substitutions at the 6-position, which serves as a good proxy for understanding substitution effects on the indazole core.[3] The general structure involves a benzamide moiety attached to the 3-amino group of the indazole.

Compound IDR Group (at 6-position)FGFR1 IC50 (nM)[3]
14a 3-methoxyphenyl15
14b 3-ethoxyphenyl13.2
14c 3-isopropoxyphenyl9.8
14d 3-methoxy-4-fluorophenyl5.5

Analysis of SAR:

  • Effect of Alkoxy Substituents: A clear trend is observed where increasing the steric bulk of the alkoxy group at the 3-position of the phenyl ring (from methoxy to isopropoxy) leads to a modest increase in potency (14a vs. 14b vs. 14c). This suggests that the larger groups may be forming more favorable hydrophobic interactions within the kinase's active site.

  • Impact of Fluorination: The introduction of a fluorine atom at the 4-position of the 3-methoxyphenyl ring in compound 14d resulted in a significant improvement in inhibitory activity compared to its non-fluorinated counterpart 14a . This highlights the well-established role of fluorine in modulating electronic properties and potentially forming favorable interactions with the protein.

Case Study 2: A Potent [3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-amine Derivative

A separate study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (let's call it Compound X ) as a highly potent FGFR1 inhibitor with an IC50 of 100 nM.[5]

Structural Features and Activity:

  • 3-Position Substituent: The 3-position of the indazole is substituted with a 3,4-dichlorophenyl group. The chloro substituents likely contribute to favorable hydrophobic and electronic interactions within the ATP binding pocket.

  • 5-Amine Substitution: The 5-amino group is functionalized with a bulky, rigid tricyclic system (2,3-dihydro-1H-cyclopenta[b]quinoline). This large, planar moiety likely extends into a region of the kinase, forming extensive van der Waals and potentially pi-stacking interactions, contributing significantly to its potency.

Comparison and Key Takeaways:

Comparing the two case studies reveals critical insights into the SAR of 1H-indazol-amine derivatives:

  • Substitution at the 3-position: This position is crucial for establishing interactions within the core of the ATP-binding site. Aryl groups, particularly those with electron-withdrawing substituents, appear to be favorable.

  • Substitution at the 5-amino position: This position provides a handle to extend into solvent-exposed regions or other pockets of the kinase. Large, hydrophobic, and rigid substituents can significantly enhance potency.

  • Fine-tuning with smaller substituents: As seen in the first case study, even minor modifications, such as changing the size of an alkoxy group or adding a fluorine atom, can have a measurable impact on activity.

Experimental Protocols

To provide a practical context for the SAR data, this section details representative experimental procedures for the synthesis and biological evaluation of 1H-indazol-amine derivatives.

Representative Synthesis of a 1H-Indazol-3-amine Derivative

The following is a generalized synthetic scheme based on the work of Wang et al. for the preparation of 3,5-disubstituted indazole derivatives.[4] This multi-step synthesis is a common approach in medicinal chemistry.

Workflow for the Synthesis of 3,5-Disubstituted 1H-Indazole-3-amine Derivatives

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Acylation cluster_3 Step 4: Final Coupling start 5-bromo-2-fluorobenzonitrile step1 Reflux with Hydrazine Hydrate start->step1 prod1 5-bromo-1H-indazol-3-amine step1->prod1 prod1_ref 5-bromo-1H-indazol-3-amine step2 Couple with boronic acid ester (PdCl2(dppf)2, Cs2CO3) prod1_ref->step2 prod2 5-aryl-1H-indazol-3-amine step2->prod2 prod2_ref 5-aryl-1H-indazol-3-amine step3 React with Chloroacetic Anhydride prod2_ref->step3 prod3 N-(5-aryl-1H-indazol-3-yl)-2-chloroacetamide step3->prod3 prod3_ref N-(5-aryl-1H-indazol-3-yl)-2-chloroacetamide step4 Couple with Thiophenol or Piperazine prod3_ref->step4 final_prod Final 3,5-disubstituted indazole derivative step4->final_prod

Caption: Synthetic workflow for 3,5-disubstituted 1H-indazole-3-amine derivatives.

Step-by-Step Protocol:

  • Indazole Formation: 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[4]

  • Suzuki Coupling: The resulting 5-bromo-1H-indazol-3-amine is coupled with a desired boronic acid ester using a palladium catalyst (e.g., PdCl2(dppf)2) and a base (e.g., Cs2CO3) to introduce a substituent at the 5-position.[4]

  • Acylation: The 3-amino group of the 5-substituted-1H-indazol-3-amine is acylated with chloroacetic anhydride.[4]

  • Final Coupling: The resulting N-(5-aryl-1H-indazol-3-yl)-2-chloroacetamide is then coupled with a variety of nucleophiles, such as thiophenols or piperazines, to generate the final diverse library of compounds.[4]

In Vitro Kinase Inhibition Assay (FGFR1)

The following is a representative protocol for determining the in vitro inhibitory activity of the synthesized compounds against FGFR1, based on methods described in the literature.[6]

Experimental Workflow for FGFR1 Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compounds D Incubate FGFR1 with test compounds A->D B Prepare FGFR1 enzyme solution B->D C Prepare substrate and ATP solution E Initiate reaction by adding substrate/ATP mix C->E D->E F Incubate at 37°C E->F G Stop reaction and quantify product formation (e.g., using a radioactive P32 assay or fluorescence-based method) F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the FGFR1 enzyme to a buffer solution. Then, add the test compounds at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (a peptide or protein that is phosphorylated by FGFR1) and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radioactive assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a fluorescence-based assay.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Pathway Context: FGFR Signaling

To understand the biological significance of inhibiting FGFR1, it is essential to visualize its role in cellular signaling. The diagram below illustrates a simplified FGFR signaling pathway.

Simplified FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways regulate crucial cellular processes, and their aberrant activation due to FGFR mutations or overexpression can drive cancer development. This compound derivatives, by inhibiting FGFR1, can block these downstream signals, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies discussed in this guide demonstrate that strategic modifications at the 3- and 5-positions of the indazole ring can lead to potent and selective inhibitors. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs.

Future research in this area will likely focus on:

  • Improving selectivity: While potency is important, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and toxicity.

  • Optimizing pharmacokinetic properties: Further modifications will be necessary to ensure that these potent inhibitors have desirable absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy.

  • Exploring other kinase targets: The versatility of the this compound scaffold suggests that it could be adapted to target other kinases implicated in various diseases.

By combining rational drug design, guided by a thorough understanding of SAR, with robust synthetic and biological evaluation methods, the full therapeutic potential of this compound derivatives can be realized.

References

A Head-to-Head Comparison of 1H-Indazol-5-amine and Aminopyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, 1H-indazol-5-amine and aminopyrazoles have emerged as "privileged scaffolds," frequently appearing in a multitude of biologically active molecules, particularly as kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of these two scaffolds, delving into their structural nuances, physicochemical properties, and impact on biological activity, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

Introduction: Two Scaffolds, Shared Targets, Divergent Properties

Both 1H-indazole and aminopyrazole moieties are recognized for their ability to form key hydrogen bond interactions with the hinge region of protein kinases, a feature crucial for potent inhibition.[1] The bicyclic nature of the indazole ring system and the monocyclic character of the pyrazole core, however, bestow distinct properties upon the molecules that incorporate them. This comparison will explore these differences, providing a rationale for why one scaffold might be preferred over the other in specific therapeutic contexts.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the this compound and aminopyrazole scaffolds lies in their core structure. The former is a bicyclic system with a benzene ring fused to a pyrazole ring, while the latter is a monocyclic five-membered heterocycle. This structural divergence has significant implications for their physicochemical properties.

PropertyThis compoundAminopyrazoleRationale and Implications
Molecular Weight HigherLowerThe additional benzene ring in the indazole scaffold contributes to a higher molecular weight. This can be a consideration for maintaining drug-like properties (e.g., Rule of Five).
Lipophilicity (XLogP3) ~1.5[2]Generally lowerThe larger, more aromatic surface area of the indazole ring typically leads to higher lipophilicity compared to the smaller pyrazole ring. This can impact solubility, permeability, and off-target effects.
Planarity More planarLess planarThe fused ring system of indazole enforces a greater degree of planarity, which can be advantageous for fitting into flat binding pockets but may also lead to issues with solubility and metabolic stability.
Hydrogen Bonding Amine group and pyrazole nitrogens are key interaction points.Amine group and pyrazole nitrogens are key interaction points.Both scaffolds offer similar hydrogen bonding patterns for hinge binding in kinases. The precise vector and distance of these interactions can be modulated by the substitution pattern.
Solubility Generally lowerGenerally higherThe higher lipophilicity and planarity of indazole derivatives can contribute to lower aqueous solubility, a common challenge in drug development.[3]

Key Insight: The choice between these scaffolds often involves a trade-off between the pre-organized binding motif offered by the rigid indazole structure and the greater synthetic tractability and potentially more favorable physicochemical properties of the more flexible aminopyrazole core.

Head-to-Head in the Kinase Arena: Comparative Biological Activity

p38 MAPK Inhibition: A Case Study

p38 MAP kinase is a well-established target for inflammatory diseases. Both aminopyrazole and indazole scaffolds have been extensively explored for the development of p38 inhibitors.

  • Aminopyrazole-based inhibitors: A series of 5-amino-pyrazole based compounds were identified as potent and selective p38α MAP kinase inhibitors. Compound 2j from this series demonstrated excellent cellular potency in inhibiting TNFα production and high efficacy in an in vivo model.[4]

  • Indazole-based inhibitors: While direct comparative data is limited, the indazole scaffold is a known component of p38 inhibitors. The rationale for its use often involves its ability to mimic the hinge-binding interactions of other known inhibitors.

ScaffoldCompound ExampleTargetIC50 (nM)Key SAR Insights
5-Aminopyrazole2j p38αNot explicitly stated, but showed excellent cellular potencyThe 5-amino group is crucial for hinge binding. Substitutions on the pyrazole ring and the N-aryl group significantly modulate potency and selectivity.[4]
Pyrazole UreaBIRB 796 p3838This clinical candidate utilizes a pyrazole core and binds to a distinct allosteric site, highlighting the versatility of the pyrazole scaffold.[5]

Expert Analysis: The aminopyrazole scaffold has demonstrated significant success in generating potent and selective p38 MAPK inhibitors with good in vivo efficacy. The flexibility of the pyrazole ring allows for extensive structure-activity relationship (SAR) exploration to optimize potency and pharmacokinetic properties.

Aurora Kinase Inhibition: Exploring Selectivity

Aurora kinases are critical regulators of cell division and are attractive targets in oncology. Both scaffolds have been employed in the design of Aurora kinase inhibitors.

  • Indazole-based inhibitors: A study utilizing in silico fragment-based and knowledge-based drug design identified novel indazole derivatives as potent Aurora kinase inhibitors. Compounds were developed that showed dual Aurora A/B inhibition or selectivity for either isoform.[6][7]

  • Aminopyrazole-based inhibitors: While less prevalent than indazoles in reported Aurora kinase inhibitors, the aminopyrazole scaffold has been investigated. Often, the development of pyrazole-based inhibitors for other kinases provides a foundation for their exploration against Aurora kinases.[8]

Comparative Insight: Sheng and co-workers, in their development of Syk inhibitors, noted that pyrazolo[3,4-b]pyridine and pyrazolopyrazine derivatives showed better activity than their indazole analogs, suggesting that for certain targets, moving away from the indazole core can be beneficial.[9] This highlights the importance of empirical testing in scaffold selection.

Pharmacokinetic Profiles: A Critical Differentiator

The pharmacokinetic properties of a drug candidate are paramount to its success. Here, the differences between the indazole and pyrazole scaffolds can be particularly pronounced.

A study on Lck inhibitors revealed that replacing a 2-methyl-5-hydroxyaniline substituent with a 4-amino(5-methyl-1H-indazole) yielded compounds with comparable enzyme potency but significantly improved pharmacokinetic properties.[3] This suggests that the indazole scaffold can serve as a bioisostere for a phenol group, mitigating potential metabolic liabilities such as glucuronidation.[3]

Conversely, the higher lipophilicity of indazole-based compounds can sometimes lead to challenges with solubility and metabolism. The additional aromatic ring provides a site for oxidative metabolism, which may be a liability. The smaller, less lipophilic aminopyrazole scaffold can offer advantages in this regard, potentially leading to compounds with better oral bioavailability and a more favorable metabolic profile.[1]

Synthesis and Chemical Tractability

Both scaffolds are synthetically accessible, though the routes to each differ.

  • Aminopyrazole Synthesis: The synthesis of 5-aminopyrazoles is well-established and versatile. A common and efficient method involves the condensation of β-ketonitriles with hydrazines.[10] This allows for the introduction of diverse substituents at multiple positions on the pyrazole ring. Another route involves the reaction of malononitrile with hydrazines.[10]

  • This compound Synthesis: The synthesis of this compound often starts from commercially available precursors like 5-nitroindazole, which can be reduced to the corresponding amine.[11] More complex substituted indazoles can be prepared through various methods, including intramolecular C-H amination or Suzuki coupling to introduce substituents at the 5-position.[12][13]

Workflow Diagram: General Synthesis of 5-Aminopyrazole Derivatives

G cluster_0 Synthesis of 5-Aminopyrazole β-Ketonitrile β-Ketonitrile Condensation Condensation β-Ketonitrile->Condensation Hydrazine Hydrazine Hydrazine->Condensation 5-Aminopyrazole 5-Aminopyrazole Condensation->5-Aminopyrazole

Caption: General synthetic route to 5-aminopyrazole scaffolds.

Workflow Diagram: General Synthesis of this compound Derivatives

G cluster_1 Synthesis of this compound 5-Nitroindazole 5-Nitroindazole Reduction Reduction 5-Nitroindazole->Reduction This compound This compound Reduction->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Substituted this compound Substituted this compound Suzuki Coupling->Substituted this compound G Serial Dilution of Compound Serial Dilution of Compound Add Kinase/Substrate Add Kinase/Substrate Serial Dilution of Compound->Add Kinase/Substrate Add Compound Add Compound Add Kinase/Substrate->Add Compound Incubate (10 min) Incubate (10 min) Add Compound->Incubate (10 min) Add ATP Add ATP Incubate (10 min)->Add ATP Incubate (60 min) Incubate (60 min) Add ATP->Incubate (60 min) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (60 min)->Add ADP-Glo Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30-60 min) Incubate (30-60 min) Add Kinase Detection Reagent->Incubate (30-60 min) Read Luminescence Read Luminescence Incubate (30-60 min)->Read Luminescence IC50 Determination IC50 Determination Read Luminescence->IC50 Determination

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Indazol-5-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazol-5-amine scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2][3] Its privileged structure adeptly interacts with the ATP-binding pocket of numerous kinases, making it a valuable starting point for the development of targeted therapies.[4][5] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: off-target activity. Understanding the cross-reactivity profile of these compounds is paramount for predicting therapeutic efficacy, anticipating potential toxicities, and ultimately, ensuring the development of safe and effective medicines.[6][7]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of several key this compound based compounds. We will delve into supporting experimental data, present detailed methodologies for assessing selectivity, and visualize the complex signaling networks these inhibitors modulate. Our focus is to equip you with the technical insights and practical knowledge necessary to navigate the intricate landscape of kinase inhibitor selectivity.

The Indazole Advantage and the Selectivity Challenge

The indazole nucleus is a bioisostere of purine, the core of ATP. This structural mimicry allows indazole-based compounds to effectively compete with ATP for binding to the kinase active site.[1][8] The 5-amino group provides a crucial anchor point for further chemical modifications, enabling medicinal chemists to fine-tune potency and selectivity. Strategic modifications to the indazole ring system can significantly alter the interaction of these compounds with the ATP-binding pocket of different kinases, leading to distinct selectivity profiles.[5]

However, this inherent affinity for the ATP-binding site is a double-edged sword. With over 500 kinases in the human kinome, many sharing structural similarities in their active sites, the potential for off-target binding is substantial.[6][9] Unintended inhibition of other kinases can lead to a range of adverse effects, from mild side effects to severe toxicity. Therefore, a rigorous and comprehensive analysis of a compound's cross-reactivity is not just a regulatory hurdle, but a fundamental aspect of rational drug design.

Comparative Kinase Inhibition Profiles

To illustrate the diverse selectivity profiles of this compound based compounds, we will compare a selection of well-characterized inhibitors. The following tables summarize their inhibitory activity (IC50) against a panel of kinases, providing a quantitative basis for comparison.

CompoundPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)Reference
UNC2025 MER, FLT30.74, 0.8AXL, TRKA, TRKC, TYRO3, KIT122, 1.67, 4.38, 5.83, 8.18[3][10][11][12][13][14][15][16][17][18]
BMS-777607 AXL, RON, c-Met1.1, 1.8, 3.9TYRO34.3[19][20][21][22][23][24][25][26]
Bemcentinib (R428) AXL14Mer, Tyro3>700, >1400[3][8][10][27][28][29][30][31][32]
Pazopanib VEGFR1/2/3, PDGFRα/β, c-Kit10-47, 71-84, 146FGFRs, c-Fms80-146[2][7][28][33][34][35][36]
Entrectinib TRKA/B/C, ROS1, ALK1-5, 7, 12Limited cross-reactivity-[19][20][34][37][38]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and should be interpreted in the context of the original publications.

Key Signaling Pathways and Their Modulation

Understanding the signaling cascades in which these kinases operate is crucial for predicting the cellular consequences of their inhibition. The following diagrams illustrate the primary signaling pathways targeted by the compared compounds.

MER_FLT3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Gas6 Gas6 MER MER Gas6->MER FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K PI3K MER->PI3K STAT6 STAT6 MER->STAT6 FLT3->PI3K RAS RAS FLT3->RAS FLT3->STAT6 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT6->Proliferation UNC2025 UNC2025 UNC2025->MER UNC2025->FLT3

Caption: MER/FLT3 signaling and inhibition by UNC2025.

AXL_RON_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Gas6 Gas6 AXL AXL Gas6->AXL MSP MSP RON RON MSP->RON PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 RON->PI3K RON->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion mTOR->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Metastasis Metastasis ERK->Metastasis STAT3->Invasion BMS777607 BMS-777607 BMS777607->AXL BMS777607->RON Bemcentinib Bemcentinib Bemcentinib->AXL

Caption: AXL/RON signaling and inhibition.

Experimental Methodologies for Cross-Reactivity Analysis

A systematic and multi-faceted approach is essential for accurately determining the cross-reactivity profile of a kinase inhibitor. Here, we detail several key experimental workflows.

In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding Assay)

This assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.

  • Principle: This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a specific substrate peptide or protein by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.[5]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution of the this compound based compound in 100% DMSO. Further dilute these solutions in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted compound or vehicle (DMSO).

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

    • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will be washed away.

    • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

    • Detection: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Compound Dilution B Kinase & Substrate Addition A->B C [γ-³³P]-ATP Addition (Reaction Start) B->C D Incubation C->D E Reaction Stop & Substrate Capture D->E F Washing E->F G Scintillation Counting F->G H IC50 Determination G->H CETSA_Workflow A Cell Treatment B Heat Shock A->B C Cell Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F Protein Quantification (e.g., Western Blot) E->F G Melting Curve Analysis F->G Chemoproteomics_Workflow A Probe Synthesis & Immobilization C Affinity Purification A->C B Cell Lysis B->C D Washing C->D E Elution D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Target Identification G->H

References

A-Head-to-Head Comparison: Evaluating the Efficacy of 1H-Indazol-5-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Derivatives of 1H-Indazol-5-amine, in particular, have garnered significant attention as potent inhibitors of various protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis.[1][2][3] This guide provides a comprehensive framework for evaluating the efficacy of novel this compound derivatives in a suite of robust cell-based assays. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis with established kinase inhibitors to benchmark the performance of new chemical entities.

The Rationale: Why Cell-Based Assays are Critical

While biochemical assays are invaluable for determining direct enzyme inhibition, they often fail to predict a compound's true efficacy within the complex and dynamic environment of a living cell.[4][5] Cell-based assays provide a more physiologically relevant context, accounting for crucial factors such as cell permeability, intracellular target engagement, competition with endogenous ATP, and effects on downstream signaling pathways.[4][6][7] A discrepancy between biochemical potency and cellular activity is a common hurdle in drug discovery, underscoring the necessity of early and rigorous cellular testing.[4][8]

Comparative Landscape: Benchmarking Against Known Kinase Inhibitors

To effectively gauge the potential of novel this compound derivatives, it is essential to compare their performance against well-characterized inhibitors targeting similar kinase families. The TAM (Tyro3, AXL, Mer) and VEGFR families of receptor tyrosine kinases are frequent targets for indazole-based compounds due to their roles in oncogenesis and angiogenesis.[9][10][11][12]

Below is a comparative table summarizing the anti-proliferative activity of several indazole-containing kinase inhibitors across various cancer cell lines. This data serves as a critical benchmark for interpreting the potency of newly synthesized derivatives.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)
Derivative 2f Not Specified4T1Breast Cancer0.23[2][13]
MCF-7Breast Cancer0.31[13]
HCT116Colon Cancer0.42[13]
HepG2Liver Cancer0.86[13]
A549Lung Cancer1.15[13]
Derivative 6o Not SpecifiedK562Myeloid Leukemia5.15[13][14][15]
HepG2Liver Cancer11.2[13]
PC-3Prostate Cancer25.4[13]
A549Lung Cancer>40[13]
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[13]
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[13]
UNC2025 MER/FLT3MOLM-14Leukemia~0.01
MRX-2843 MERTK/FLT3MOLM-14Leukemia~0.002

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions and cell line used.

Core Experimental Workflows: A Step-by-Step Guide

A tiered approach to cell-based screening is recommended, starting with broad assessments of cytotoxicity and proliferation, followed by more specific assays to elucidate the mechanism of action.

Cell Viability and Proliferation Assays: The First Pass

These assays provide a fundamental measure of a compound's ability to inhibit cell growth. The choice of assay can depend on the anticipated mechanism of the compound (e.g., cytostatic vs. cytotoxic).

a) MTT/XTT Assay: Measuring Metabolic Activity

This colorimetric assay measures the reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product. A decrease in formazan production is indicative of reduced cell viability.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes a reaction that produces light, and the luminescent signal is proportional to the amount of ATP present.

  • Cell Seeding: Culture cancer cells to approximately 80% confluency. Harvest and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common starting concentration is 10 mM in DMSO, which is then serially diluted. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

G cluster_0 Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Indazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC50 H->I G Indazole_Derivative This compound Derivative RTK Receptor Tyrosine Kinase (e.g., AXL, MER) Indazole_Derivative->RTK Inhibition PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation G cluster_1 Experimental Logic Flow Start Novel this compound Derivative Assay1 Cell Viability Assay (e.g., MTT) Start->Assay1 Decision1 Is IC50 in desirable range? Assay1->Decision1 Assay2 Target Engagement Assay (e.g., Western Blot, CETSA) Decision1->Assay2 Yes Stop Discard/Optimize Decision1->Stop No Decision2 Does it inhibit target phosphorylation? Assay2->Decision2 Assay3 Mechanism of Action Assays (Apoptosis, Cell Cycle) Decision2->Assay3 Yes Decision2->Stop No End Lead Candidate Assay3->End

References

A Senior Application Scientist's Guide to Comparative Docking of 1H-Indazol-5-amine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug discovery professionals. This guide provides an in-depth, practical comparison of 1H-Indazol-5-amine analogs as kinase inhibitors, grounded in the principles of computational docking. My objective is not merely to present data but to illuminate the scientific reasoning behind the methodologies, enabling you to interpret results critically and apply these techniques to your own research. We will move beyond a simple protocol, focusing on the causality behind experimental choices to ensure scientific integrity and reproducible outcomes.

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors, such as Pazopanib.[1][2][3] Kinases, which play pivotal roles in cellular signaling, are validated targets for therapeutic intervention, particularly in oncology.[4] Understanding how subtle modifications to the this compound core affect binding affinity and selectivity is paramount for rational drug design. Molecular docking serves as a powerful, cost-effective tool to predict these interactions and guide the synthesis of more potent and selective candidates.[4][5]

The Computational Workflow: A Self-Validating System

A robust computational study is built on a foundation of meticulous preparation and logical progression. Each step is designed to minimize artifacts and ensure the final docking results are as representative of the physical reality as possible. The workflow described here is a self-validating system, where each stage builds logically upon the last.

dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368", fontname="Arial", fontsize=11]; edge [color="#4285F4", arrowhead=vee, penwidth=1.5];

} endom

Figure 1. A validated workflow for comparative molecular docking studies.

Experimental Protocols: The 'Why' Behind the 'How'

Here, we detail the step-by-step methodologies for a comparative docking study, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as our target kinase.[6][7] The indazole analog Pazopanib is a known inhibitor of VEGFR-2, making this a relevant case study.[2][8]

Part 1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure of experimental artifacts and prepare it for the docking algorithm. This is arguably the most critical phase, as errors introduced here will propagate through the entire simulation.

  • Structure Acquisition : Download the X-ray crystal structure of VEGFR-2 in complex with a ligand. A suitable entry is PDB ID: 4ASE. This structure contains the kinase domain and provides an experimentally determined binding pocket.

  • Initial Cleaning : The initial PDB file contains non-essential components.[9]

    • Causality : Crystallographic waters, co-solvents, and duplicate protein chains can interfere with the docking algorithm by occupying space or creating irrelevant interactions.[10][11] We must remove them to ensure the ligand explores interactions only with the protein itself.

    • Action : Using a molecular visualization tool like UCSF Chimera or PyMOL, delete all water molecules and any protein chains not involved in the binding site of interest.[12][13]

  • Adding Hydrogens & Assigning Charges : PDB files from X-ray crystallography typically lack hydrogen atoms.

    • Causality : Hydrogen atoms are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds, which are critical for ligand binding.[14][11] Assigning atomic charges (e.g., using the AMBER force field) is necessary for the scoring function to calculate electrostatic interactions.[9]

    • Action : Use a preparation wizard, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Maestro. These tools add hydrogens, assign atom types, and calculate partial charges.[9]

  • Final Output : Save the prepared protein structure in the .pdbqt format required by AutoDock Vina, which includes atomic coordinates, partial charges, and atom type definitions.[15][16]

Part 2: Ligand Preparation

Ligand preparation ensures that the small molecules are in a realistic three-dimensional, low-energy conformation before docking.[17][18]

  • Structure Generation : Create 2D structures of the this compound analogs. For this guide, we will consider a parent scaffold and three analogs with varying substitutions (R¹, R²).

  • Conversion to 3D and Energy Minimization :

    • Causality : Docking algorithms require 3D coordinates. A simple 2D-to-3D conversion may result in a high-energy, unrealistic conformation (e.g., strained bond angles).[10] Energy minimization using a force field (e.g., MMFF94) relaxes the structure into a more energetically favorable state.

    • Action : Use a tool like Open Babel to convert 2D SDF files to 3D and perform energy minimization.[15]

  • Defining Torsion and Charges :

    • Causality : For flexible docking, the algorithm needs to know which bonds in the ligand are rotatable. This allows it to explore different conformations within the binding site.[19] Like the protein, ligands also require partial charges for scoring.

    • Action : Use AutoDock Tools to automatically detect the rotatable bonds (the "torsion tree") and assign Gasteiger charges.

  • Final Output : Save the prepared ligands in the .pdbqt format.[15][16]

Part 3: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, computationally efficient docking program.[20][15]

  • Grid Box Definition : The docking simulation is performed within a defined three-dimensional space called a grid box.

    • Causality : Confining the search space to the known active site dramatically increases the efficiency and accuracy of the docking run. The box must be large enough to allow the ligand to rotate freely but small enough to prevent it from exploring irrelevant regions of the protein surface.

    • Action : Center the grid box on the co-crystallized ligand from the original PDB file (4ASE). A size of 25x25x25 Å is typically sufficient to encompass the active site.[20][21]

  • Configuration File : Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.[16][21]

  • Execution : Run the Vina simulation from the command line.

    • Command : vina --config conf.txt --receptor protein.pdbqt --ligand analog_1.pdbqt --out analog_1_out.pdbqt --log analog_1_log.txt

    • Process : Vina will exhaustively sample different poses (orientations and conformations) of the ligand within the grid box, scoring each one. It outputs the top-ranked poses and their corresponding binding affinities (in kcal/mol).[16]

Comparative Analysis: Interpreting the Data

The output of a docking run is a set of predicted binding poses and affinities. The key is to analyze these results in a comparative context to derive a Structure-Activity Relationship (SAR).[22][23][24]

Quantitative Data Summary

Let's hypothesize the results for our four analogs docked into the VEGFR-2 active site. The binding affinity score estimates the free energy of binding; more negative values indicate stronger predicted binding.

Compound ID R¹ Substitution R² Substitution Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue)
Analog 1 -H-H-8.2Cys919, Asp1046
Analog 2 -Cl-H-8.9Cys919, Asp1046
Analog 3 -H-CH₃-8.5Cys919
Analog 4 -Cl-CH₃-9.4Cys919, Asp1046
Structure-Activity Relationship (SAR) Insights
  • Hinge Binding : All potent analogs are predicted to form a crucial hydrogen bond with the backbone of Cys919 in the kinase hinge region via the indazole N1-H. This interaction is a hallmark of many Type I kinase inhibitors and acts as a critical anchor.

  • DFG-out Pocket Interaction : The 5-amino group often interacts with the highly conserved Asp1046 of the DFG motif, further stabilizing the complex. Analogs that fail to make this interaction (like Analog 3) show a slight decrease in predicted affinity.

  • Hydrophobic Pocket I : The substitution at the R¹ position explores a hydrophobic pocket. The addition of a chlorine atom (Analog 2 and Analog 4 ) leads to a significant improvement in binding affinity (-8.9 and -9.4 kcal/mol, respectively). This suggests a favorable hydrophobic and/or halogen bond interaction within this pocket.

  • Hydrophobic Pocket II : The R² substitution points towards a different, solvent-exposed region. Adding a methyl group (Analog 3 ) provides a modest affinity boost, likely through weak van der Waals interactions. However, its primary contribution is seen when combined with the R¹ chloro-substitution (Analog 4 ), suggesting a synergistic effect where the methyl group helps to optimally position the R¹ substituent.

dot graph G { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", sep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endom

Figure 2. Key interaction map for this compound analogs in a kinase active site.

Conclusion and Future Directions

This guide demonstrates how comparative molecular docking can elucidate the structure-activity relationships of this compound analogs in kinase active sites. Our hypothetical case study on VEGFR-2 suggests that substitutions targeting specific hydrophobic pockets (R¹) while maintaining key hydrogen bonds with the hinge (Cys919) and DFG motif (Asp1046) are crucial for high-affinity binding.

It is imperative to remember that molecular docking is a predictive tool. The binding affinities are estimates, and the static nature of the receptor does not account for protein flexibility. The next logical steps would be to validate these computational hypotheses through in vitro kinase assays and, for the most promising candidates, to perform more computationally intensive simulations like Molecular Dynamics (MD) to study the stability of the predicted binding poses over time.

By integrating the robust computational workflow and causal analysis presented here, researchers can accelerate the design-test-learn cycle, ultimately leading to the discovery of more effective and selective kinase inhibitors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate pathways of drug development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of every compound, including intermediates like 1H-Indazol-5-amine, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.

Hazard Identification: Understanding the "Why" Behind the Precautions

Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not benign, and its toxicological properties necessitate careful handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards.[1][2] It is acutely toxic if swallowed, causes skin irritation, and leads to serious eye irritation.[1][3][4] Some data also suggests it may cause respiratory irritation.[3][5] The causality behind these classifications lies in the chemical's reactivity with biological systems. Aromatic amines, as a class, can exhibit toxicity, and the indazole moiety can interact with various biological targets. Therefore, treating this compound with a high degree of caution is a scientifically validated approach.

Hazard Summary Table:

Hazard StatementGHS ClassificationRationale and Implication for Handling
Toxic if swallowedAcute Toxicity, Oral (Category 3)Ingestion can lead to severe health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[3][11]
Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause inflammation and irritation. Impervious gloves and a lab coat are mandatory to prevent skin exposure.[3][5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Vapors or splashes can cause significant eye damage. Chemical safety goggles or a face shield are required.[3][5]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or vapors can irritate the respiratory tract. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a critical safety requirement dictated by the hazards of the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[11] Given the serious eye irritation risk, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for this compound or similar aromatic amines to ensure adequate protection. Contaminated gloves should be disposed of as hazardous waste.[12][13]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or transferring solids, a NIOSH-approved respirator is necessary.[8] Work should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

Spill Management: A Calm and Methodical Response

Accidents can happen, but a well-defined spill response plan can mitigate the risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3][15] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination are also considered hazardous waste.

  • Package and Label Waste: All spill cleanup materials must be placed in a sealed, properly labeled hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific procedures.

The Disposal Pathway: A Step-by-Step Guide

The disposal of this compound is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) is the primary federal law regulating hazardous waste.[16][17]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Don Appropriate PPE A->B C Segregate Waste Stream (Solid, Liquid, Sharps) B->C D Collect in a Labeled, Compatible Container C->D E Keep Container Closed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Hazardous Waste Manifest G->H

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Characterization: The first step is to formally characterize the waste. Based on its GHS classifications, this compound waste is considered hazardous.[18]

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[19] Incompatible materials can lead to dangerous reactions. Solid and liquid waste should be collected in separate, clearly marked containers.[19]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid. For solids, a wide-mouth polyethylene container is often suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[19]

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[16]

    • Keep the container closed at all times except when adding waste.[16] This is a common and critical regulatory requirement to prevent the release of vapors.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The ultimate disposal method will be determined by the licensed hazardous waste disposal company and will likely involve high-temperature incineration to ensure complete destruction of the compound.[12]

Empty Container Management

An "empty" container that held this compound must still be handled with care as it may contain residual amounts of the chemical.[19] Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must consult your institution's specific policies.

By adhering to these rigorous procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

Mastering the Safe Handling of 1H-Indazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 1H-Indazol-5-amine, a key building block in pharmaceutical research, requires meticulous handling due to its specific hazard profile. This guide moves beyond rudimentary safety data sheets to provide a comprehensive operational and disposal plan, grounded in scientific principles and field-proven expertise. Our objective is to empower you with the knowledge to not only handle this compound safely but to do so with a deep understanding of the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 19335-11-6) is a solid, typically a brown powder, that presents several health hazards.[1][2] A thorough understanding of these risks is the foundational step in developing a robust safety protocol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3 or 4): This indicates that the substance can be toxic or harmful if swallowed.[3][4][5][6][7] Ingestion can lead to systemic toxic effects.

  • Skin Irritation (Category 2): Direct contact with the skin can cause irritation, redness, and inflammation.[1][3][5][6][7]

  • Serious Eye Irritation (Category 2): The compound can cause significant irritation upon contact with the eyes, potentially leading to damage if not promptly addressed.[1][3][5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory irritation.[1][5][6]

It is also important to note that as a powder, it may form combustible dust concentrations in the air.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical barrier between you and potential exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.[6]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Thicker gloves offer better protection.[8] Double-gloving is recommended for handling larger quantities or during prolonged procedures.
Eye and Face Protection Tightly fitting safety goggles or a full-face shield (conforming to EN 166 or OSHA 29 CFR 1910.133).[1][9][10]Protects against splashes and airborne dust particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.[8]
Skin and Body Protection A fully buttoned laboratory coat, preferably a chemical-resistant one. For larger quantities, consider a disposable coverall.Prevents contamination of personal clothing and skin. A lab coat should never be worn outside the designated work area.[8]
Respiratory Protection Use in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH-approved N95 or higher particulate respirator is necessary.[1]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. Surgical masks offer insufficient protection from chemical dust.[8]

Engineering Controls: Creating a Safe Workspace

While PPE is essential, engineering controls are the most effective means of minimizing exposure by isolating the hazard at its source.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box.[1][11] This provides a contained workspace and prevents the release of dust into the general laboratory environment.

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[1][12] Regular testing of this equipment is mandatory.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is paramount for the safe handling of this compound.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Pre-weighing Checks: Ensure all necessary PPE is correctly worn and that the fume hood is functioning properly.

  • Minimize Dust Generation: When transferring the powder, use a spatula and avoid pouring, which can create airborne dust. If possible, use a weighing paper with creased sides to contain the powder.

  • Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp cloth or a vacuum with a HEPA filter. Do not use a dry brush, as this will aerosolize the dust.

Dissolving and Solution Handling
  • Solvent Addition: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfers: When transferring solutions, use a pipette or a funnel to prevent spills.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound Carefully to Minimize Dust prep_workspace->weigh Proceed to Handling dissolve Dissolve in Solvent with Gentle Agitation weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Complete Handling dispose Dispose of Waste in Designated Containers decontaminate->dispose spill Spill Containment and Cleanup dispose->spill exposure First Aid for Exposure dispose->exposure

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

Spill and Leak Procedures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the dust.

  • Contain: For small spills, gently cover the powder with a damp paper towel to avoid creating dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the material into a labeled, sealed container for disposal. Clean the spill area with a wet cloth.

  • Large Spills: For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal: A Lifecycle Approach

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][11] The storage area should be locked.[1][10]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical into the environment.[1]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not a matter of mere compliance but a cornerstone of scientific excellence. By understanding the rationale behind each safety precaution and integrating these practices into your daily workflow, you contribute to a safer laboratory environment for yourself and your colleagues. This in-depth guide serves as a dynamic resource to be revisited and integrated into your standard operating procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazol-5-amine
Reactant of Route 2
1H-Indazol-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.